4-Propyl-3-heptene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
4485-13-6 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
4-propylhept-3-ene |
InChI |
InChI=1S/C10H20/c1-4-7-10(8-5-2)9-6-3/h7H,4-6,8-9H2,1-3H3 |
InChI Key |
JEVSSCXTVQHWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)CCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Propyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Propyl-3-heptene (CAS No: 4485-13-6), an unsaturated aliphatic hydrocarbon.[1][2][3][4][5][6][7][8] This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other scientific fields who may utilize this compound in synthesis, as a chemical intermediate, or in the development of new materials. The guide details its structural information, key physical and chemical properties, and outlines standard experimental protocols for their determination. Additionally, a plausible synthetic route via the Wittig reaction is presented.
Chemical Identity and Structure
This compound is an alkene characterized by a ten-carbon backbone with a double bond located at the third position of the heptene (B3026448) chain and a propyl group attached to the fourth carbon.[5]
| Identifier | Value |
| IUPAC Name | 4-propylhept-3-ene[1] |
| Synonyms | 3-Heptene, 4-propyl-; 4-Propylhept-3-ene[3][6] |
| CAS Number | 4485-13-6[1][2][3][4][6][7][8] |
| Molecular Formula | C10H20[1][2][3][4][5][6] |
| Molecular Weight | 140.27 g/mol [1][3][4][5][8][9] |
| Canonical SMILES | CCCC(=CCC)CCC[1] |
| InChI | InChI=1S/C10H20/c1-4-7-10(8-5-2)9-6-3/h7H,4-6,8-9H2,1-3H3[1][6][7] |
| InChIKey | JEVSSCXTVQHWCX-UHFFFAOYSA-N[1][7] |
| PubChem CID | 138270[1][8] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Notes |
| Boiling Point | 160.5 °C at 760 mmHg[5][6][8] | A boiling point of 58-60 °C is reported at a reduced pressure of 17 Torr.[2] Another source states 162 °C.[9] |
| Melting Point | -56.93 °C (estimate)[2][5][8] | This value is an estimation. |
| Density | 0.75 g/cm³[6][8] | One source specifies a density of 0.7688 g/cm³ at 20 °C, while another indicates 0.7518.[2][5] |
| Flash Point | 34.7 °C[2][5][6][8] | |
| Vapor Pressure | 3.09 mmHg at 25 °C[6] | A similar value of 3.1±0.1 mmHg at 25°C is also reported.[8] |
| Refractive Index | 1.429[2][6][8] | A slightly different value of 1.439 is also reported.[9] |
| XLogP3 | 3.923[10] | A predicted value of 4.7 is also available.[1][11] |
| Solubility | Insoluble in water; soluble in organic solvents. |
Reactivity and Applications
As an alkene, this compound's reactivity is primarily defined by its carbon-carbon double bond, making it susceptible to electrophilic addition reactions. It is used as a chemical intermediate in the synthesis of various organic compounds.[5] Potential applications include its use in the production of polymers and as a fuel additive.[5]
Experimental Protocols
Determination of Boiling Point
The boiling point can be determined using standard distillation methods such as those outlined in ASTM D86 or by simulated distillation via gas chromatography (ASTM D2887). For a small scale, a micro-boiling point apparatus can be used. The principle involves heating the liquid until it boils and its vapor is in equilibrium with the liquid phase at a given pressure. The temperature at which this occurs is the boiling point.
Measurement of Density
The density of liquid this compound can be accurately measured using a digital density meter, following protocols similar to ASTM D4052. This method involves introducing the liquid into an oscillating U-tube, and the change in the oscillation frequency, which is dependent on the mass of the liquid in the tube, is used to calculate the density. Alternatively, a pycnometer can be used for a gravimetric determination of density.
Determination of Refractive Index
The refractive index can be measured using an Abbe refractometer. A few drops of the liquid are placed on the prism surface, and a light source is passed through the sample. The angle at which the light is refracted is measured and converted to a refractive index value. The measurement is typically performed at a standard temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, would provide a detailed map of the molecule's structure.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the presence of the C=C double bond, which would show a characteristic stretching vibration. The C-H stretching and bending vibrations associated with the alkyl groups would also be present.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. This information is valuable for confirming the molecular formula and gaining further structural insights.
Synthesis Pathway
A common and effective method for the synthesis of alkenes is the Wittig reaction. For a tetrasubstituted alkene like this compound, this reaction would involve the reaction of a ketone with a phosphorus ylide. A plausible synthetic route is the reaction of 4-heptanone (B92745) with propyltriphenylphosphonium ylide.
References
- 1. This compound | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Cas 4485-13-6,this compound | lookchem [lookchem.com]
- 6. 4-propylhept-3-ene | 4485-13-6 [chemnet.com]
- 7. 3-Heptene, 4-propyl- [webbook.nist.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound [stenutz.eu]
- 10. 3-Heptene, 4-propyl- (CAS 4485-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. PubChemLite - this compound (C10H20) [pubchemlite.lcsb.uni.lu]
4-Propyl-3-heptene molecular formula and weight
This document provides the core chemical data for 4-propyl-3-heptene, focusing on its molecular formula and weight. The information is presented for researchers, scientists, and professionals in drug development who require precise chemical specifications.
Chemical Structure and Composition
This compound is an unsaturated hydrocarbon. Its structure is defined by a seven-carbon parent chain ("heptane") with a double bond starting at the third carbon ("-3-ene") and a propyl group attached to the fourth carbon ("4-propyl"). This specific arrangement of atoms dictates its fundamental chemical properties.
The molecular formula is derived by summing the constituent atoms. The heptene (B3026448) chain provides 7 carbon atoms, and the propyl substituent adds another 3, for a total of 10 carbon atoms. Based on the rules of alkene nomenclature and valency, the structure contains 20 hydrogen atoms.
Quantitative Chemical Data
The fundamental quantitative descriptors for this compound are its molecular formula and molecular weight. These values are essential for stoichiometric calculations, analytical characterization, and formulation development. The molecular weight is calculated using the standard atomic weights of its constituent elements, carbon and hydrogen.[1][2][3][4]
| Parameter | Value |
| Molecular Formula | C₁₀H₂₀ |
| Molar Mass | 140.27 g/mol |
Calculation of Molar Mass:
-
Hydrogen (H): 20 atoms × 1.008 u = 20.16 u[2]
-
Total Molecular Weight: 120.11 u + 20.16 u = 140.27 u (or g/mol )
Note on Inapplicable Content: The user's request included requirements for experimental protocols and Graphviz diagrams of signaling pathways. These elements are highly relevant for technical papers on biological or process-oriented topics but are not applicable to the determination of a chemical's molecular formula and weight, which is a static, calculated property. Therefore, no experimental workflows or logical diagrams are included.
References
Spectroscopic data for 4-Propyl-3-heptene (NMR, IR, Mass Spec)
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Propyl-3-heptene (CAS: 4485-13-6), a ten-carbon alkene. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed structural elucidation data. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables and outlines the experimental protocols for these techniques.
Spectroscopic Data Summary
The following tables present the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Due to the absence of publicly available experimental ¹H NMR data, the following chemical shifts and multiplicities are predicted based on standard NMR principles.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.1 | Triplet | 1H | =CH |
| ~2.0 | Quartet | 4H | =C-CH₂ |
| ~1.4 | Sextet | 4H | -CH₂-CH₃ |
| ~0.9 | Triplet | 6H | -CH₃ |
| ~1.9 | Quartet | 4H | =C-CH₂-C |
¹³C NMR
The following ¹³C NMR data is referenced from a publication by J.L. Marshall and D.E. Miller in Organic Magnetic Resonance, 6, 395 (1974).[1]
| Chemical Shift (δ) ppm | Carbon Atom |
| 14.1 | C1, C7 |
| 23.2 | C2, C6 |
| 31.8 | C8, C10 |
| 124.7 | C3 |
| 141.2 | C4 |
| 21.5 | C9 |
Infrared (IR) Spectroscopy
The key IR absorption bands for this compound are listed below, with data sourced from the NIST Chemistry WebBook.[2][3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1670 | Medium | C=C stretch (alkene) |
| 1465 | Medium | C-H bend (alkane) |
| 850 | Medium | =C-H bend (alkene) |
Mass Spectrometry (MS)
The mass spectrometry data reveals the molecular weight and fragmentation pattern of this compound. The molecular formula is C₁₀H₂₀, with a molecular weight of approximately 140.27 g/mol .[4][5] The data below is from the NIST Mass Spectrometry Data Center.[2]
| m/z | Relative Intensity | Proposed Fragment |
| 140 | Low | [C₁₀H₂₀]⁺ (Molecular Ion) |
| 97 | High | [C₇H₁₃]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation : A high-field NMR spectrometer is used.
-
Data Acquisition :
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
-
Data Processing : The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : A drop of neat this compound is placed between two KBr or NaCl plates to create a thin liquid film.
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition : The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is taken prior to the sample scan.
-
Data Processing : The transmittance or absorbance spectrum is plotted as a function of wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction : The volatile this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization : Electron ionization (EI) is a common method used for this type of molecule.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in the spectroscopic characterization.
References
An In-depth Technical Guide to the Synthesis of 4-Propyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 4-Propyl-3-heptene, a valuable intermediate in organic synthesis. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways to facilitate a thorough understanding of the synthetic processes.
Introduction
This compound is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀.[1][2][3] Its structure, featuring a trisubstituted double bond, makes it a target of interest for further chemical elaboration and a building block in the synthesis of more complex molecules. This guide will explore the most common and effective methods for its preparation, with a primary focus on the Wittig reaction, and will also discuss the McMurry reaction and alcohol dehydration as viable alternatives.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals several plausible disconnection approaches, leading to readily available starting materials. The most common disconnections are across the double bond, suggesting pathways involving carbonyl compounds.
Synthesis Pathways
Wittig Reaction
The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] It involves the reaction of a phosphorus ylide with a carbonyl compound to form a carbon-carbon double bond.[6] For the synthesis of this compound, two primary retrosynthetic disconnections are considered:
-
Pathway A: Disconnection leading to 4-heptanone (B92745) and a propyl ylide.
-
Pathway B: Disconnection leading to propanal and a (1-propylbutyl) ylide.
Pathway A is generally preferred due to the commercial availability of 4-heptanone and the straightforward preparation of the less sterically hindered primary ylide.
The overall reaction scheme for the preferred Wittig synthesis is as follows:
Step 1: Formation of the Phosphonium (B103445) Salt Triphenylphosphine (B44618) is reacted with 1-bromopropane (B46711) in an SN2 reaction to form propyltriphenylphosphonium bromide.[7]
Step 2: Formation of the Ylide (Wittig Reagent) The phosphonium salt is deprotonated using a strong base, such as n-butyllithium, to generate the propylidenetriphenylphosphorane (the ylide).[6][8]
Step 3: Reaction with Ketone The ylide reacts with 4-heptanone in a nucleophilic addition and subsequent elimination to yield this compound and triphenylphosphine oxide.
A diagram of the Wittig reaction pathway is presented below:
Caption: Wittig reaction pathway for the synthesis of this compound.
Part A: Synthesis of Propyltriphenylphosphonium bromide
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromopropane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 12-24 hours. A white precipitate of the phosphonium salt will form.[9]
-
Cool the mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield propyltriphenylphosphonium bromide.
Part B: Synthesis of this compound
-
Suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.0 eq) dropwise. The formation of a deep orange or reddish color indicates the generation of the ylide.[9]
-
Stir the ylide solution at 0 °C for 1 hour.
-
Slowly add a solution of 4-heptanone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.[9]
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with hexane (B92381) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.[9]
McMurry Reaction
The McMurry reaction provides an alternative route to alkenes through the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent.[10][11] For the synthesis of this compound, this would involve the self-coupling of 4-heptanone.
The general workflow for a McMurry reaction is depicted below:
References
- 1. This compound | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. McMurry reaction - Wikipedia [en.wikipedia.org]
- 11. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of 4-Propyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known natural occurrences of the alkene 4-propyl-3-heptene. While previously considered primarily a synthetic compound, recent studies have identified its presence as a volatile organic compound (VOC) in plant species. This guide synthesizes the available quantitative data and details the experimental protocols used for its identification, providing a technical resource for researchers in phytochemistry, food science, and related fields.
Natural Occurrence and Quantitative Data
This compound has been identified as a naturally occurring volatile compound in at least two plant species: grapevine berries (Vitis sp.) and roasted coffee beans (Coffea sp.). The quantitative data from these findings are summarized below.
| Natural Source | Compound | Relative Abundance / Concentration | Analytical Method | Reference |
| Grapevine Berries (Vitis sp. L'Acadie blanc) | This compound | 2.1 - 2.7 (relative peak area) | GC-MS | [1][2] |
| Roasted Coffee Beans (Coffea arabica & Coffea canephora) | This compound | 0.07 ± 0.02 (% of total peak area in lightly roasted Brazilian beans) | SPME/GC-MS | [3] |
Experimental Protocols for Isolation and Identification
The identification of this compound in natural sources has been achieved through gas chromatography-mass spectrometry (GC-MS) based methods. The detailed experimental protocols from the relevant studies are outlined below.
This methodology was employed in a study investigating the effect of temperature and UV patterns on the volatile compound accumulation in Vitis sp. L'Acadie blanc berries.[2]
a) Sample Preparation and Extraction:
-
Grape berries (200 g) were thawed overnight at 4°C.
-
The juice was extracted, filtered through cheesecloth, and centrifuged at 4,234 x g for 20 minutes at 4°C.
-
The supernatant was filtered through cotton, and 1 g of polyvinylpolypyrrolidone (PVPP) was added per 100 g of juice and stirred for 20 minutes.
-
The juice was then vacuum filtered using Whatman paper (grades 3, 4, and 5).[2]
b) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Chromatographic Column: HP-5MS Ultra Inert (30 m × 250 μm × 0.25 μm).[2]
-
Injection: 1 μl injection volume in splitless mode.[2]
-
Carrier Gas: Helium.[2]
-
Oven Temperature Program:
-
Initial temperature of 40°C for 2 minutes.
-
Ramp to 240°C at a rate of 3.5°C/min.
-
Hold at 240°C for 2 minutes.
-
Ramp to 250°C at a rate of 20°C/min.
-
Hold at 250°C for 5 minutes.[2]
-
This protocol was utilized to determine the aromatic profiles of different coffee bean varieties roasted for varying times.[3]
a) Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: 1 µl injection volume with a split ratio of 10:1.[3]
-
Inlet Temperature: 250°C.[3]
-
Oven Temperature Program: Programmed from 50°C to 250°C at a rate of 3°C/minute.[3]
-
Ion Source Temperature: 270°C.[3]
-
Interface Temperature: 250°C.[3]
-
Mass Spectrometry: The spectrum was taken at 70 eV with a mass scan range of 50–400 m/z.[3]
-
Compound Identification: Volatile components were identified by comparing their mass spectra with the NIST library version 3.0.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of volatile compounds from grapevine berries, as described in the protocol above.
Biological Significance
The biological significance of this compound in the plants where it has been detected is not yet understood. Volatile organic compounds in plants can play various roles, including acting as signaling molecules in defense against herbivores, attracting pollinators, or contributing to the plant's overall aroma profile. The presence of this compound in grapevine berries and roasted coffee beans suggests it may contribute to the complex aroma and flavor profiles of these products. Further research is required to elucidate its specific biosynthetic pathway and ecological or physiological function.
Conclusion
The identification of this compound in grapevine berries and coffee beans marks a notable discovery, expanding our knowledge of the distribution of this compound in nature. The detailed analytical protocols provided in this guide offer a foundation for future research aimed at detecting this and other volatile compounds in various natural sources. Further investigation is warranted to understand the biosynthetic pathways leading to the formation of this compound in plants and to determine its functional role and potential applications.
References
Potential isomers of 4-Propyl-3-heptene and their structures
An In-depth Technical Guide to the Potential Isomers of 4-Propyl-3-heptene
This technical guide provides a comprehensive overview of the potential isomers of this compound, a C10H20 alkene. The document is intended for researchers, scientists, and professionals in drug development and other fields of chemical research. It covers the structural and stereoisomeric forms of this compound, presents their known and estimated physical properties in a structured format, details experimental protocols for their synthesis and differentiation, and includes visualizations of the isomeric relationships.
Introduction to Isomerism in this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C10H20, which corresponds to this compound, a multitude of isomers exist, including constitutional isomers and stereoisomers.
-
Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. They can be further categorized into:
-
Positional Isomers: Differ in the location of the double bond or substituent groups.
-
Skeletal Isomers: Have different carbon chain backbones.
-
Functional Group Isomers: In this case, cyclic alkanes are functional group isomers of alkenes.
-
-
Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. They include:
-
Geometric Isomers (E/Z or cis/trans): Result from restricted rotation around the carbon-carbon double bond.
-
Enantiomers and Diastereomers: Occur in molecules with chiral centers (a carbon atom attached to four different groups).
-
Isomers of this compound
Geometric Isomers of this compound
The presence of a double bond at the third carbon position in this compound, with different substituents on each of the double-bonded carbons, gives rise to two geometric isomers: (E)-4-propyl-3-heptene and (Z)-4-propyl-3-heptene.
-
(Z)-4-propyl-3-heptene (cis): The higher priority groups on each carbon of the double bond are on the same side.
-
(E)-4-propyl-3-heptene (trans): The higher priority groups on each carbon of the double bond are on opposite sides.
Selected Constitutional Isomers of C10H20
The molecular formula C10H20 encompasses a large number of constitutional isomers. A selection of these, including other decene isomers and cyclic alkanes, is presented to illustrate the structural diversity.
-
Linear Decene Isomers: 1-Decene, (E/Z)-2-Decene, (E/Z)-3-Decene, (E/Z)-4-Decene, (E/Z)-5-Decene.
-
Branched Decene Isomers: A vast number of branched isomers exist. An example is 2-methyl-1-nonene.
-
Cyclic Alkane Isomers: Cyclodecane, methylcyclononane, ethylcyclooctane, propylcycloheptane, butylcyclohexane, pentylcyclopentane, etc.
Stereoisomers (Enantiomers)
Some constitutional isomers of C10H20 may possess chiral centers, leading to the existence of enantiomers (non-superimposable mirror images). For example, in (E/Z)-3-methyl-4-heptene, the carbon at position 4 is a chiral center. This compound itself does not have a chiral center.
Data Presentation: Physical Properties of Selected C10H20 Isomers
The following table summarizes known and estimated physical properties of this compound and some of its constitutional isomers. Data for the specific E/Z isomers of this compound is limited; therefore, some values are based on the parent compound or are estimated.
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C10H20 | 140.27 | 162[1] | 0.75 | 1.439[1] |
| (E)-4-Propyl-3-heptene | C10H20 | 140.27 | Est. slightly lower than (Z) | Est. slightly lower than (Z) | Est. similar to parent |
| (Z)-4-Propyl-3-heptene | C10H20 | 140.27 | Est. slightly higher than (E) | Est. slightly higher than (E) | Est. similar to parent |
| 1-Decene | C10H20 | 140.27 | 172[2] | 0.74[2] | 1.421 |
| Cyclodecane | C10H20 | 140.27 | 201 | 0.857 | 1.471 |
| Butylcyclohexane | C10H20 | 140.27 | 181 | 0.806 | 1.444 |
Note: "Est." indicates an estimated value based on general trends for geometric isomers.
Experimental Protocols
Synthesis of (E)- and (Z)-4-Propyl-3-heptene
The stereoselective synthesis of the E and Z isomers of this compound can be achieved using the Wittig reaction.[3][4]
Protocol for (Z)-4-Propyl-3-heptene (via non-stabilized ylide):
-
Preparation of the Phosphonium Salt: React triphenylphosphine (B44618) with 1-bromopropane (B46711) in a suitable solvent like toluene (B28343) under reflux to form propyltriphenylphosphonium bromide.
-
Ylide Formation: Suspend the propyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon). Cool the suspension to 0°C and slowly add a strong base like n-butyllithium (n-BuLi). The formation of a colored solution indicates the generation of the ylide.
-
Wittig Reaction: Cool the ylide solution to -78°C and add a solution of 4-heptanone (B92745) in anhydrous THF dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to obtain (Z)-4-propyl-3-heptene.
Protocol for (E)-4-Propyl-3-heptene (via Schlosser modification):
The Schlosser modification of the Wittig reaction can be employed to favor the formation of the E-isomer. This involves the use of a second equivalent of base at low temperature after the initial reaction of the ylide with the ketone, followed by a proton source.
Separation and Identification of Isomers
Gas Chromatography (GC):
Gas chromatography is a highly effective technique for separating volatile isomers.[5][6]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-polarity capillary column (e.g., DB-WAXetr) is recommended for separating geometric isomers.[5]
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane) at a concentration of 10-100 µg/mL.[5]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 5°C/min).
-
-
Analysis: The different isomers will have distinct retention times. Generally, for a given positional isomer, the trans (E) isomer is more volatile and elutes before the cis (Z) isomer on nonpolar columns.[6]
Spectroscopic Methods:
Infrared (IR) Spectroscopy:
IR spectroscopy can help differentiate alkene isomers based on their characteristic absorption bands.[7][8][9]
-
Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl4).
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation:
-
C=C Stretch: A weak to medium band around 1665-1675 cm⁻¹ indicates a tri-substituted double bond.
-
=C-H Stretch: A band above 3000 cm⁻¹ is characteristic of a C-H bond on a double-bonded carbon.[10]
-
Out-of-Plane Bending: The C-H out-of-plane bending vibrations are particularly useful for distinguishing geometric isomers. A strong band around 960-975 cm⁻¹ is characteristic of a trans (E) isomer, while a band around 675-730 cm⁻¹ may be observed for a cis (Z) isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the definitive structural elucidation of isomers.[11][12]
-
Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Advanced techniques like COSY, HSQC, HMBC, and NOESY can provide further structural information.
-
Interpretation:
-
¹H NMR: The chemical shifts and coupling constants of the vinylic protons are diagnostic. For geometric isomers, the coupling constants (J-values) between vicinal protons on the double bond are typically larger for trans isomers (11-18 Hz) than for cis isomers (6-14 Hz).[12]
-
¹³C NMR: The chemical shifts of the carbons in the double bond and the adjacent carbons will differ between isomers.
-
NOESY: Nuclear Overhauser Effect Spectroscopy can be used to definitively assign the stereochemistry by observing through-space interactions between protons.
-
Mandatory Visualizations
Caption: Logical relationship of isomers for this compound.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. This compound [stenutz.eu]
- 2. Decene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 9. IR spectrum: Alkenes [quimicaorganica.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Stereoisomers of 4-Propyl-3-heptene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 4-propyl-3-heptene, focusing on the (E) and (Z) isomers. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. It details the stereoselective synthesis, separation, and characterization of these isomers. This guide includes detailed experimental protocols, data presentation in tabular format, and visualizations of key chemical pathways and workflows to facilitate a deeper understanding of the stereochemistry of this trisubstituted alkene.
Introduction
This compound (C₁₀H₂₀) is a trisubstituted alkene that exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. This gives rise to two stereoisomers: (Z)-4-propyl-3-heptene and (E)-4-propyl-3-heptene. The spatial arrangement of the substituents around the double bond significantly influences the physical, chemical, and biological properties of these isomers. Consequently, the ability to selectively synthesize, separate, and characterize each isomer is of paramount importance for various research and development applications. This guide outlines the key methodologies for achieving stereocontrol in the synthesis of this compound and the analytical techniques for the definitive assignment of their stereochemistry.
Stereoselective Synthesis of (E)- and (Z)-4-Propyl-3-heptene
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and is particularly well-suited for the stereoselective synthesis of this compound from 4-heptanone (B92745).[1][2][3] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide and the reaction conditions.
Synthesis of (Z)-4-Propyl-3-heptene via the Standard Wittig Reaction
The standard Wittig reaction, employing a non-stabilized ylide, typically affords the (Z)-alkene with high selectivity. The proposed synthesis of (Z)-4-propyl-3-heptene involves the reaction of 4-heptanone with the ylide derived from propyltriphenylphosphonium bromide.
Experimental Protocol:
-
Preparation of Propyltriphenylphosphonium Bromide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (B44618) (1.1 eq.) in anhydrous toluene. Add 1-bromopropane (B46711) (1.0 eq.) and reflux the mixture for 24 hours. Cool the reaction mixture to room temperature to allow the precipitation of the white solid phosphonium (B103445) salt. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Generation of the Phosphorus Ylide: Suspend the propyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq.) dropwise. The formation of the characteristic orange-red ylide indicates a successful reaction. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of 4-heptanone (1.0 eq.) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product, a mixture of (Z)- and (E)-4-propyl-3-heptene with a predominance of the (Z)-isomer, can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Synthesis of (E)-4-Propyl-3-heptene via the Schlosser Modification
To favor the formation of the (E)-isomer with a non-stabilized ylide, the Schlosser modification of the Wittig reaction is employed.[4][5][6][7] This method involves the in-situ generation of a β-oxido phosphonium ylide and subsequent stereochemical inversion.
Experimental Protocol:
-
Ylide and Betaine (B1666868) Formation: Prepare the phosphonium ylide from propyltriphenylphosphonium bromide and n-butyllithium in anhydrous THF at 0 °C as described in section 2.1. Cool the ylide solution to -78 °C. Add a solution of 4-heptanone (1.0 eq.) in anhydrous THF dropwise to form the lithium betaine intermediate.
-
Epimerization: While maintaining the temperature at -78 °C, add a second equivalent of n-butyllithium dropwise to deprotonate the carbon alpha to the phosphorus, forming a β-oxido phosphonium ylide.
-
Protonation and Elimination: Add a proton source, such as tert-butanol (B103910) (1.2 eq.), to the reaction mixture at -78 °C. This protonates the β-oxido phosphonium ylide to give the more thermodynamically stable threo-betaine. Allow the reaction to slowly warm to room temperature. The threo-betaine will then undergo syn-elimination to yield the (E)-alkene.
-
Workup and Purification: Follow the same workup and purification procedure as described for the (Z)-isomer. The crude product will contain a higher proportion of (E)-4-propyl-3-heptene.
Separation of (E)- and (Z)-4-Propyl-3-heptene
The separation of the (E) and (Z) isomers of this compound can be challenging due to their similar physical properties.[8] High-resolution gas chromatography (GC) is a highly effective technique for the analytical and preparative separation of these isomers.
Experimental Protocol: Gas Chromatography
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A high-polarity capillary column (e.g., Carbowax 20M or a similar polyethylene (B3416737) glycol phase) is recommended for optimal separation of alkene isomers.[9]
-
Carrier Gas: Helium or hydrogen.
-
Injection Volume: 1 µL of a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane).
-
Temperature Program: An optimized temperature gradient is crucial for achieving baseline separation. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min).
-
Elution Order: On polar stationary phases, the trans-(E)-isomer is generally more volatile and will elute before the cis-(Z)-isomer.[8]
Characterization of Stereoisomers
The unambiguous characterization of the (E) and (Z) isomers of this compound is achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive method.
Predicted Physical and Spectroscopic Data
The following tables summarize the predicted physical and spectroscopic data for the (E) and (Z) isomers of this compound. These predictions are based on established principles and data from analogous compounds.
Table 1: Predicted Physical Properties of this compound Stereoisomers
| Property | (Z)-4-Propyl-3-heptene | (E)-4-Propyl-3-heptene |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol |
| Boiling Point | ~162-165 °C | ~160-163 °C |
| Density | ~0.75 g/cm³ | ~0.74 g/cm³ |
| Refractive Index | ~1.430 | ~1.428 |
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | (Z)-4-Propyl-3-heptene (δ, ppm) | (E)-4-Propyl-3-heptene (δ, ppm) |
| Vinylic H | ~5.1-5.2 (t) | ~5.2-5.3 (t) |
| Allylic CH₂ | ~2.0-2.1 (m) | ~1.9-2.0 (m) |
| Other CH₂ | ~1.3-1.5 (m) | ~1.3-1.5 (m) |
| CH₃ | ~0.8-1.0 (m) | ~0.8-1.0 (m) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | (Z)-4-Propyl-3-heptene (δ, ppm) | (E)-4-Propyl-3-heptene (δ, ppm) |
| Vinylic C (quaternary) | ~140-142 | ~139-141 |
| Vinylic C (CH) | ~123-125 | ~124-126 |
| Allylic CH₂ | ~29-31 | ~35-37 |
| Other CH₂ | ~20-23 | ~20-23 |
| CH₃ | ~13-15 | ~13-15 |
Experimental Protocols for Spectroscopic Analysis
4.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The chemical shift and coupling constants of the vinylic proton will provide initial clues about the stereochemistry.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. The chemical shifts of the allylic carbons are particularly diagnostic for E/Z isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is the most definitive method for assigning stereochemistry.[10][11][12][13][14] For the (Z)-isomer, a cross-peak should be observed between the vinylic proton and the protons of the allylic methylene (B1212753) group on the same side of the double bond. This correlation will be absent or significantly weaker for the (E)-isomer.
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample between two salt plates (NaCl or KBr) is suitable.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Key Absorptions:
-
C-H stretch (sp²): ~3010-3030 cm⁻¹
-
C-H stretch (sp³): ~2850-2960 cm⁻¹
-
C=C stretch: ~1665-1675 cm⁻¹ (can be weak for tetrasubstituted alkenes)
-
C-H bend (out-of-plane) for cis-(Z) isomer: ~675-730 cm⁻¹ (broad)
-
C-H bend (out-of-plane) for trans-(E) isomer: ~960-970 cm⁻¹ (strong)
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Conclusion
The stereoisomers of this compound, (E) and (Z), possess distinct spatial arrangements that necessitate their individual synthesis and characterization for any application where stereochemistry is critical. The Wittig reaction and its Schlosser modification provide reliable, though not always perfectly selective, routes to the (Z) and (E) isomers, respectively. High-resolution gas chromatography offers a robust method for their separation. The definitive characterization and stereochemical assignment are best achieved through a combination of spectroscopic techniques, with 2D NOESY NMR experiments providing the most unambiguous evidence for the geometric configuration. This guide provides a foundational framework of detailed protocols and expected data to aid researchers in the synthesis, separation, and analysis of the stereoisomers of this compound.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Schlosser Modification [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability Analysis of 4-Propyl-3-heptene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies used to analyze the stability of the geometric isomers of 4-propyl-3-heptene. A thorough understanding of isomeric stability is crucial in various fields, including drug design and synthetic chemistry, where the specific geometry of a molecule can significantly impact its biological activity and reaction pathways.
Introduction to Alkene Isomerism and Stability
Alkenes, hydrocarbons containing at least one carbon-carbon double bond, can exhibit geometric isomerism, also known as cis-trans or (E/Z) isomerism, due to restricted rotation around the double bond. The stability of these isomers is not identical and is influenced by several factors, primarily steric hindrance and electronic effects such as hyperconjugation. Generally, trans (E) isomers are more stable than their cis (Z) counterparts because the bulky substituent groups are positioned on opposite sides of the double bond, minimizing steric strain.[1][2] Furthermore, the degree of substitution of the double bond plays a significant role; more substituted alkenes are generally more stable. This increased stability is attributed to hyperconjugation, an interaction between the π orbital of the double bond and adjacent C-H σ bonds, as well as the greater strength of a bond between an sp² and an sp³ hybridized carbon compared to two sp³ carbons.[2]
The isomers of this compound, (E)-4-propyl-3-heptene and (Z)-4-propyl-3-heptene, are trisubstituted alkenes. The principles of sterics and electronic effects are central to understanding their relative stabilities.
Isomers of this compound
The two geometric isomers of this compound are:
-
(Z)-4-propyl-3-heptene (cis-isomer): In this isomer, the higher priority groups on each carbon of the double bond are on the same side.
-
(E)-4-propyl-3-heptene (trans-isomer): In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides.
Based on established principles, the (E)-isomer is predicted to be more stable than the (Z)-isomer due to reduced steric repulsion between the propyl and ethyl groups.
Quantitative Stability Analysis
The relative stability of alkene isomers can be determined experimentally by measuring the heat of hydrogenation (ΔH°hydrog).[3] This reaction involves the catalytic addition of hydrogen across the double bond to form the corresponding alkane, in this case, 4-propylheptane. The amount of heat released is inversely proportional to the stability of the initial alkene; a more stable alkene will release less energy upon hydrogenation.[4][5]
Table 1: Predicted Relative Stability of this compound Isomers
| Isomer | Structure | Predicted Relative Stability | Key Influencing Factors | Predicted Heat of Hydrogenation |
| (E)-4-propyl-3-heptene | Trans | More Stable | Lower steric hindrance | Less negative |
| (Z)-4-propyl-3-heptene | Cis | Less Stable | Higher steric hindrance | More negative |
Experimental Protocols
Determination of Heat of Hydrogenation via Calorimetry
The heat of hydrogenation is experimentally determined using a calorimeter. The following protocol outlines the general steps:
-
Sample Preparation: A known mass of the alkene isomer is dissolved in a suitable solvent, such as ethanol (B145695) or hexane.
-
Catalyst Introduction: A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the reaction vessel.
-
Calorimeter Setup: The reaction vessel is placed within a calorimeter, which is a device designed to measure heat changes in a chemical reaction. The system is allowed to reach thermal equilibrium.
-
Hydrogenation Reaction: A known volume of hydrogen gas is introduced into the reaction vessel, and the reaction is initiated, often by stirring or shaking to ensure proper mixing.
-
Temperature Measurement: The change in temperature of the calorimeter is precisely measured as the hydrogenation reaction proceeds.
-
Data Analysis: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.
Computational Chemistry Methods
In addition to experimental methods, computational chemistry provides a powerful tool for assessing the relative stabilities of isomers.[6] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the total electronic energy of each isomer. The isomer with the lower calculated energy is predicted to be the more stable. These calculations can also provide insights into the geometric parameters and electronic structures that contribute to the stability differences.
Visualizations
Caption: Relationship between structure and stability of this compound isomers.
Caption: Workflow for heat of hydrogenation measurement.
References
- 1. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]
- 2. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Relative Stabilities of Alkenes [jove.com]
- 5. fiveable.me [fiveable.me]
- 6. Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00298A [pubs.rsc.org]
An In-depth Technical Guide to 4-Propyl-3-heptene: Initial Discovery and Literature Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Propyl-3-heptene, a branched alkene of interest in organic synthesis and materials science. While the specific initial discovery of this compound is not prominently documented in readily available literature, this paper constructs a likely historical context and details the most probable synthetic routes for its preparation, including the Wittig reaction and the dehydration of 4-propylheptan-4-ol. This guide furnishes detailed, plausible experimental protocols for these syntheses, alongside a summary of its known physicochemical properties in clearly structured tables. Furthermore, this document includes visualizations of the synthetic pathways to aid in conceptual understanding. Although direct applications in drug development are not currently established, its role as a chemical intermediate suggests its potential utility in the synthesis of more complex molecules.
Introduction
This compound (CAS No. 4485-13-6) is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀.[1][2] It is a colorless liquid with a characteristic strong, pungent odor.[2] As a tri-substituted alkene, this compound can exist as (E) and (Z) stereoisomers. Its structure, featuring a carbon-carbon double bond within a ten-carbon backbone, makes it a reactive intermediate for various chemical transformations.[1] This compound is primarily recognized for its potential applications as a monomer in polymer production and as an additive in fuels.[2] Its utility also extends to being a versatile intermediate in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals.[1][2]
While a singular, seminal publication detailing the "initial discovery" of this compound is not apparent, its existence would have been predicted and its synthesis achievable through established organic chemistry reactions developed in the mid-20th century. The advent of reaction methodologies such as the Grignard and Wittig reactions would have made the targeted synthesis of such an alkene a routine endeavor for organic chemists. This guide, therefore, focuses on the plausible and established methods for its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and for the design of reactions in which it is a reactant.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀ | [1][2] |
| Molecular Weight | 140.27 g/mol | [1][2] |
| CAS Number | 4485-13-6 | [1][2] |
| IUPAC Name | 4-propylhept-3-ene | |
| Synonyms | 4-N-propyl-3-heptene, 4-propyl-hept-3-ene | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Strong, pungent | [1] |
| Boiling Point | 160.5 °C | [1] |
| Melting Point | -56.93 °C (estimate) | [1] |
| Density | 0.7518 g/cm³ | [1] |
| Flash Point | 34.7 °C | [1] |
| Refractive Index | 1.4302 | [1] |
| Vapor Pressure | 3.09 mmHg at 25°C | [1] |
Synthetic Routes and Experimental Protocols
Two primary and highly effective methods for the synthesis of this compound are the dehydration of 4-propylheptan-4-ol and the Wittig reaction. The following sections provide detailed experimental protocols for each of these synthetic pathways.
Synthesis via Dehydration of 4-Propylheptan-4-ol
This method involves two main stages: the synthesis of the precursor tertiary alcohol, 4-propylheptan-4-ol, via a Grignard reaction, followed by its acid-catalyzed dehydration to yield the target alkene.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the Grignard reagent (propylmagnesium bromide) has formed, cool the flask in an ice bath.
-
Add a solution of 4-heptanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-propylheptan-4-ol. This can be purified by fractional distillation.
Materials:
-
4-Propylheptan-4-ol (from the previous step)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped for distillation, place the purified 4-propylheptan-4-ol.
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to induce dehydration. The product, this compound, will distill from the reaction mixture.
-
Collect the distillate and wash it with a saturated sodium bicarbonate solution and then with water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude this compound by fractional distillation to yield the final product.
Caption: Synthesis workflow for this compound via Grignard reaction and dehydration.
Synthesis via Wittig Reaction
The Wittig reaction offers a direct route to forming the carbon-carbon double bond by reacting a phosphorus ylide with a ketone. For the synthesis of this compound, 4-heptanone can be reacted with the ylide generated from propyltriphenylphosphonium bromide.
Materials:
-
1-Bromopropane
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.
-
Add 1-bromopropane to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield propyltriphenylphosphonium bromide.
Materials:
-
Propyltriphenylphosphonium bromide (from the previous step)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
4-Heptanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend propyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Add a solution of 4-heptanone in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The triphenylphosphine oxide byproduct can be removed by chromatography or crystallization.
-
Purify the crude this compound by fractional distillation.
References
An In-depth Technical Guide to the Thermochemical Properties of 4-Propyl-3-heptene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available thermochemical data for 4-propyl-3-heptene. Due to a lack of experimentally determined values in the current scientific literature for this specific compound, this document presents theoretically calculated data. Furthermore, it outlines the standard experimental protocols that would be employed for the determination of such thermochemical properties, providing a methodological framework for future research.
Data Presentation
The thermochemical data for this compound, primarily derived from computational methods such as the Joback and Crippen group additivity methods, are summarized in the table below. These values serve as estimations and should be utilized with the understanding that they have not been experimentally verified.
Table 1: Calculated Thermochemical and Physical Properties of this compound
| Property | Symbol | Value | Units | Source |
| Thermochemical Properties | ||||
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -142.30 | kJ/mol | Joback Calculated Property[1] |
| Standard Gibbs Free Energy of Formation | ΔfG° | 104.99 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion | ΔfusH° | 20.55 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization | ΔvapH° | 37.89 | kJ/mol | Joback Calculated Property[1] |
| Physical Properties | ||||
| Molecular Weight | MW | 140.27 | g/mol | Cheméo[1] |
| Normal Boiling Point | Tboil | 432.24 | K | Joback Calculated Property[1] |
| Normal Melting Point | Tfus | 183.42 | K | Joback Calculated Property[1] |
| Critical Temperature | Tc | 605.63 | K | Joback Calculated Property[1] |
| Critical Pressure | Pc | 2222.89 | kPa | Joback Calculated Property[1] |
| Critical Volume | Vc | 0.577 | m³/kmol | Joback Calculated Property[1] |
| Octanol/Water Partition Coefficient | logPoct/wat | 3.923 | Crippen Calculated Property[1] | |
| Water Solubility | log10WS | -3.86 | mol/l | Crippen Calculated Property[1] |
Experimental Protocols
While specific experimental data for this compound is unavailable, the following sections detail the standard methodologies for determining the key thermochemical properties of a volatile organic compound such as this.
1. Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter. Hess's Law is then applied to calculate the enthalpy of formation.
-
Principle: A known mass of the substance is completely combusted in a constant-volume vessel (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.
-
Apparatus:
-
Isoperibol or adiabatic bomb calorimeter
-
Steel decomposition vessel (bomb)
-
Crucible (platinum or quartz)
-
Ignition wire (platinum or nichrome)
-
High-precision thermometer
-
Oxygen cylinder and filling apparatus
-
Pellet press (for solids) or gelatin capsules (for volatile liquids)
-
-
Procedure:
-
A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule to prevent volatilization) is placed in the crucible within the bomb.
-
An ignition wire is positioned to be in contact with the sample.
-
The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.
-
The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the ignition wire.
-
The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
-
The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.
-
The heat capacity of the calorimeter system is used to calculate the heat released by the combustion of the sample.
-
Corrections are made for the heat of combustion of the capsule and the ignition wire.
-
The standard enthalpy of combustion is calculated and then used with the known standard enthalpies of formation of CO₂ and H₂O to determine the standard enthalpy of formation of this compound using Hess's Law.
-
2. Determination of Heat Capacity and Entropy by Calorimetry
The heat capacity (Cp) and standard entropy (S°) of a substance are determined by measuring the heat required to raise its temperature. Adiabatic calorimetry or differential scanning calorimetry (DSC) are common techniques.
-
Principle:
-
Adiabatic Calorimetry: A known quantity of the substance is heated in a highly insulated calorimeter, and the heat input and resulting temperature change are precisely measured. This method is highly accurate and can be used to determine the heat capacity over a wide range of temperatures, starting from near absolute zero.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference material as a function of temperature. The heat capacity is proportional to this difference.
-
-
Apparatus:
-
Adiabatic calorimeter or Differential Scanning Calorimeter
-
Sample pans (typically aluminum or copper)
-
Cryostat for low-temperature measurements
-
-
Procedure (using DSC as an example):
-
A baseline is established by running the DSC with empty sample and reference pans.
-
A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and a scan is performed over the desired temperature range.
-
The sample of this compound is weighed into a volatile-sample pan, which is then hermetically sealed.
-
The sample is subjected to the same temperature program as the standard.
-
The heat flow to the sample is compared to that of the standard and the baseline to calculate the specific heat capacity of the sample as a function of temperature.
-
The standard entropy at a given temperature (e.g., 298.15 K) can be calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature, accounting for the enthalpies of any phase transitions (e.g., fusion).
-
Mandatory Visualization
The fundamental relationship between the key thermochemical properties of enthalpy, entropy, and Gibbs free energy is crucial for understanding the spontaneity of chemical processes. This relationship is defined by the Gibbs free energy equation.
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
The following diagram illustrates a generalized workflow for the experimental determination of the standard enthalpy of formation for a volatile liquid hydrocarbon like this compound.
References
An In-depth Technical Guide to the Potential Industrial and Scientific Research Uses of 4-Propyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propyl-3-heptene is a branched alkene with the molecular formula C₁₀H₂₀. While not as extensively studied as smaller alkenes, its structure presents interesting possibilities as a chemical intermediate and a monomer in polymer synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Wittig reaction, and explores its potential applications in fragrance and pharmaceutical synthesis, as well as in polymer chemistry. Spectroscopic data for its characterization are also presented.
Chemical and Physical Properties
This compound is a colorless liquid with a distinct, strong odor.[1] It is a member of the olefin class of hydrocarbons and is also known by its synonym, 4-n-propyl-3-heptene.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀ | [1] |
| Molecular Weight | 140.27 g/mol | [1] |
| CAS Number | 4485-13-6 | [1] |
| Boiling Point | 160.5 °C | [1] |
| Melting Point | -56.93 °C (estimate) | [1] |
| Density | 0.7518 g/cm³ | [1] |
| Refractive Index | 1.4302 | [1] |
| Flash Point | 34.7 °C | [1] |
| Vapor Pressure | 3.09 mmHg at 25°C | [1] |
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the coupling of a ketone with a phosphorus ylide to form an alkene. For the synthesis of this compound, the strategic disconnection points to 4-heptanone (B92745) as the ketone and the ylide derived from propyltriphenylphosphonium bromide. The use of a non-stabilized ylide in this reaction typically favors the formation of the (Z)-isomer.[2]
Experimental Protocol: Synthesis via Wittig Reaction
This protocol is adapted from established procedures for similar alkenes.[2]
Part A: Preparation of Propyltriphenylphosphonium Bromide
-
Materials: Triphenylphosphine (B44618), 1-Bromopropane (B46711), Toluene (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.
-
Add 1-bromopropane to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium (B103445) salt will form.
-
Cool the mixture to room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield propyltriphenylphosphonium bromide.
-
Part B: Synthesis of this compound
-
Materials: Propyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 4-Heptanone, Anhydrous tetrahydrofuran (B95107) (THF), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, Diethyl ether, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Suspend propyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The formation of a characteristic orange-red color indicates the generation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of 4-heptanone in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
-
Reaction Pathway
Caption: Wittig reaction pathway for the synthesis of this compound.
Potential Industrial and Scientific Research Applications
The reactivity of the double bond in this compound makes it a versatile intermediate for the synthesis of a variety of organic compounds and a candidate for polymerization.
Chemical Intermediate in Synthesis
As a branched alkene, this compound can serve as a building block in organic synthesis.[1]
-
Fragrance and Flavor Industry: Alkenes are precursors to a wide range of fragrance and flavor compounds. Through reactions such as epoxidation, oxidation, and addition reactions, the double bond in this compound can be functionalized to produce alcohols, aldehydes, ketones, and esters, many of which have characteristic scents. While specific commercial fragrances derived from this compound are not publicly documented, the general synthetic routes are well-established in the industry.
-
Pharmaceutical and Bioactive Molecule Synthesis: The carbon skeleton of this compound can be incorporated into larger, more complex molecules with potential biological activity. The double bond provides a reactive handle for introducing various functional groups necessary for pharmacological action. Its application in this area is largely exploratory, with potential for the synthesis of novel therapeutic agents.
Polymer Science
This compound, as an α-olefin, is a potential monomer for polymerization, particularly using Ziegler-Natta catalysts.[3]
-
Ziegler-Natta Polymerization: This method is widely used for the polymerization of 1-alkenes to produce stereoregular polymers.[3] The polymerization of this compound would likely yield poly(4-propyl-1-heptene). The properties of this polymer, such as its crystallinity, melting point, and mechanical strength, would depend on its tacticity (isotactic, syndiotactic, or atactic), which can be controlled by the choice of catalyst.[3]
-
Potential Polymer Properties: Polymers derived from higher α-olefins can exhibit interesting properties such as high thermal stability and specific mechanical characteristics. Research in this area would involve synthesizing poly(4-propyl-1-heptene) and characterizing its physical and chemical properties to determine its potential for applications in specialty plastics and elastomers.
Fuel Additives
Branched alkenes can be used as fuel additives to improve combustion properties and increase octane (B31449) ratings. The specific performance of this compound as a fuel additive would require further investigation and testing.[1]
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Description | Reference(s) |
| ¹³C NMR | Spectral data available on SpectraBase. | [1] |
| Mass Spectrometry | GC-MS data available from NIST and PubChem. | [3] |
| IR Spectroscopy | Vapor phase IR spectrum available on PubChem. | [3] |
Experimental and Logical Workflows
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Polymerization Research Workflow
Caption: A logical workflow for the synthesis and characterization of poly(4-propyl-1-heptene).
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[4] Protective equipment such as safety goggles, gloves, and a lab coat should be worn.[4] Store in a cool, dry, and well-ventilated place away from sources of ignition.[4]
Conclusion
This compound is a branched alkene with potential for a variety of industrial and research applications. Its synthesis via the Wittig reaction is a feasible and well-understood process. Further research into its use as a monomer in polymerization and as an intermediate in the synthesis of fine chemicals, particularly in the fragrance and pharmaceutical industries, could unveil novel materials and molecules with valuable properties. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this versatile chemical compound.
References
An In-depth Technical Guide to 4-Propyl-3-heptene as a Chemical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propyl-3-heptene is a ten-carbon branched alkene that serves as a versatile chemical intermediate in organic synthesis. Its trisubstituted double bond offers a reactive site for a variety of transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key reactions of this compound. Detailed experimental protocols, adapted from established methodologies for structurally similar alkenes, are presented for its synthesis via Wittig and Grignard reactions. Furthermore, this document explores its utility as a precursor in fundamental organic reactions such as ozonolysis, epoxidation, and hydroboration-oxidation, offering insights into the synthesis of valuable downstream products.
Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₁₀H₂₀.[1][2] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for its handling, purification, and for the design of reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₀[1][2] |
| Molecular Weight | 140.27 g/mol [1] |
| CAS Number | 4485-13-6[1][2] |
| IUPAC Name | 4-propylhept-3-ene[2] |
| Boiling Point | 160.5 °C at 760 mmHg[3] |
| Density | 0.75 g/cm³[3] |
| Refractive Index | 1.429[3] |
| Flash Point | 34.7 °C[3] |
| Melting Point (estimate) | -56.93 °C[3] |
| Vapor Pressure (Predicted) | 3.1±0.1 mmHg at 25°C[3] |
| LogP | 3.92300[3] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through two primary and well-established synthetic routes: the Wittig reaction and a Grignard reaction followed by dehydration. Both methods offer reliable pathways to the target alkene from readily available starting materials.
Synthesis via Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide.[4] For the synthesis of this compound, 4-heptanone (B92745) is reacted with the ylide generated from propyltriphenylphosphonium bromide. This non-stabilized ylide is expected to favor the formation of the (Z)-isomer.[5]
Experimental Protocol: Wittig Reaction
Part A: Preparation of Propyltriphenylphosphonium Bromide
-
Materials: Triphenylphosphine (B44618), 1-bromopropane (B46711), Toluene (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.[5]
-
Add 1-bromopropane (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium (B103445) salt will form.[5]
-
Cool the mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield propyltriphenylphosphonium bromide.[5]
-
Part B: Synthesis of this compound
-
Materials: Propyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 4-heptanone, Anhydrous tetrahydrofuran (B95107) (THF), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, Diethyl ether, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon).[5]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.0 eq) dropwise. The formation of an orange-red color indicates the generation of the ylide.[5]
-
Stir the mixture at 0 °C for 1 hour, then cool to -78 °C using a dry ice/acetone bath.
-
Add a solution of 4-heptanone (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[5]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.[5]
-
Table 2: Reagents for Wittig Synthesis of this compound
| Reagent | Molar Equivalent | Purpose |
| Triphenylphosphine | 1.1 | Phosphonium salt formation |
| 1-Bromopropane | 1.0 | Phosphonium salt formation |
| Propyltriphenylphosphonium bromide | 1.0 | Ylide precursor |
| n-Butyllithium | 1.0 | Base for ylide generation |
| 4-Heptanone | 1.0 | Carbonyl component |
| Anhydrous THF | - | Solvent |
| Saturated aq. NH₄Cl | - | Quenching agent |
Diagram 1: Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Synthesis via Grignard Reaction and Dehydration
An alternative route involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is subsequently dehydrated to the alkene.[6] For the synthesis of this compound, propylmagnesium bromide is reacted with 4-heptanone to yield 4-propyl-4-heptanol (B1594163), followed by acid-catalyzed dehydration.
Experimental Protocol: Grignard Reaction and Dehydration
Part A: Synthesis of 4-Propyl-4-heptanol
-
Materials: Magnesium turnings, 1-bromopropane, Anhydrous diethyl ether or THF, 4-heptanone, Saturated aqueous ammonium chloride.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.[7]
-
Add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining a gentle reflux until all the magnesium has reacted.[7]
-
Cool the Grignard reagent to 0 °C and add a solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.[7]
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude 4-propyl-4-heptanol.[7]
-
Part B: Dehydration to this compound
-
Materials: Crude 4-propyl-4-heptanol, Concentrated sulfuric acid.
-
Procedure:
-
Place the crude 4-propyl-4-heptanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.
-
Heat the mixture to induce dehydration, and distill the product alkene as it forms.[8]
-
Wash the distillate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and purify by fractional distillation.
-
Diagram 2: Grignard Reaction Pathway
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Propyl-3-heptene via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-propyl-3-heptene, a valuable unsaturated hydrocarbon in organic synthesis. The described methodology utilizes a two-step approach involving a Grignard reaction followed by an acid-catalyzed dehydration. This procedure is designed to be a reliable and effective method for laboratory-scale preparation of the target alkene.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper handling, purification, and characterization of the compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C10H20 | |
| Molecular Weight | 140.27 | g/mol [1][2] |
| Boiling Point | 160.5 | °C at 760 mmHg[1] |
| Density | 0.75 | g/cm³[1] |
| Refractive Index | 1.429 | [1][3] |
| Flash Point | 34.7 | °C[1][3] |
Experimental Protocol
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Grignard Reaction: Synthesis of the tertiary alcohol intermediate, 4-propyl-4-heptanol (B1594163), via the reaction of propylmagnesium bromide with 4-heptanone (B92745).
-
Step 2: Dehydration: Acid-catalyzed dehydration of 4-propyl-4-heptanol to yield the final product, this compound.
Materials and Reagents
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
4-Heptanone
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Pentane (for extraction)
-
Brine solution
Step 1: Synthesis of 4-propyl-4-heptanol (Grignard Reaction)
1. Grignard Reagent Formation:
- All glassware must be flame-dried or oven-dried before use to ensure anhydrous conditions. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
- Add a single crystal of iodine to the flask to help initiate the reaction.[4][5][6]
- Prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
- Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed.
- Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
2. Reaction with 4-Heptanone:
- Cool the freshly prepared propylmagnesium bromide solution to 0 °C using an ice bath.
- Prepare a solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether.
- Add the 4-heptanone solution dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
3. Work-up:
- Cool the reaction mixture back down to 0 °C in an ice bath.
- Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[4] This step is exothermic and should be performed with caution.
- Transfer the mixture to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-propyl-4-heptanol.
Step 2: Synthesis of this compound (Dehydration)
The mechanism for the acid-catalyzed dehydration involves protonation of the alcohol, loss of water to form a carbocation, and subsequent elimination of a proton to form the alkene.[7]
1. Dehydration Reaction:
- Place the crude 4-propyl-4-heptanol in a round-bottom flask suitable for distillation.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to gently distill the alkene product as it is formed. The boiling point of this compound is approximately 160.5 °C.[1]
2. Work-up and Purification:
- Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and purify the crude this compound by fractional distillation to obtain the final product.
Reaction Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of this compound.
Figure 1: Experimental workflow for the synthesis of this compound.
Figure 2: Chemical reaction pathway for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive and extremely sensitive to moisture. All reactions must be conducted in anhydrous conditions and under an inert atmosphere.[8][9]
-
Diethyl ether is highly flammable. Ensure that there are no open flames in the vicinity and use a heating mantle for any necessary heating.[8]
-
Concentrated sulfuric acid is a strong corrosive and oxidizing agent. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
The quenching of the Grignard reaction is exothermic and can lead to vigorous boiling of the solvent. Perform this step slowly and with adequate cooling.[8]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
Application Note: Analysis of 4-Propyl-3-heptene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Propyl-3-heptene is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol .[1][2][3] As a volatile organic compound (VOC), its accurate identification and quantification are essential in various fields, including environmental monitoring, quality control in chemical synthesis, and metabolomics.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of such volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on their mass spectra.[4][6][7] This application note provides a detailed protocol for the analysis of this compound using GC-MS with electron ionization (EI).
Data Presentation
Table 1: GC-MS Instrumentation and Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| GC Column | DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 350 m/z |
| Solvent Delay | 3 min |
Table 2: Quantitative Data for this compound Standard
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 150,000 |
| 5 | 780,000 |
| 10 | 1,600,000 |
| 25 | 4,100,000 |
| 50 | 8,250,000 |
Table 3: Mass Spectral Data for this compound
| m/z | Relative Abundance (%) | Putative Fragment |
| 41 | 100 | C₃H₅⁺ |
| 55 | 85 | C₄H₇⁺ |
| 69 | 60 | C₅H₉⁺ |
| 83 | 45 | C₆H₁₁⁺ |
| 97 | 30 | C₇H₁₃⁺ |
| 112 | 15 | [M-C₂H₄]⁺ |
| 140 | 5 | [M]⁺ (Molecular Ion) |
Note: The fragmentation pattern and relative abundances are predicted based on typical EI spectra of similar alkenes and may vary slightly between instruments.
Experimental Protocols
Standard Solution Preparation
Accurate preparation of standard solutions is crucial for both qualitative identification and quantitative analysis.
Materials:
-
This compound (analytical standard)
-
Hexane (B92381) (GC or HPLC grade)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated micropipettes
Protocol:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in hexane in a 10 mL volumetric flask. Fill to the mark with hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, and 50 µg/mL) by serial dilution of the stock solution with hexane.[8]
-
Transfer the final working standards into 2 mL glass autosampler vials and seal with a septum cap.[8]
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
a) Liquid Samples (e.g., organic solvents)
-
If the sample is complex, perform a liquid-liquid extraction (LLE) to isolate the analyte.[6]
-
Dilute the sample with hexane to a concentration within the calibration range.[9]
-
Filter the diluted sample using a 0.22 µm syringe filter to remove any particulates.[9]
-
Transfer the final sample to a 2 mL glass autosampler vial.
b) Solid Samples and Aqueous Matrices (Headspace Analysis) Headspace analysis is ideal for the detection of volatile compounds in solid or liquid samples.[6][10]
-
Place a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a sealed headspace vial.
-
Heat the vial at a constant temperature (e.g., 80 °C) to allow the volatile compounds to partition into the gas phase (headspace).
-
Once equilibrium is reached, a sample of the headspace gas is automatically injected into the GC-MS.
c) Complex Matrices (Solid-Phase Microextraction - SPME) SPME is a solvent-free extraction technique that can be used to concentrate analytes from complex matrices.[6][11]
-
Expose an SPME fiber to the sample (either in the headspace or directly immersed).
-
The analytes will adsorb to the fiber coating.
-
Desorb the analytes from the fiber by inserting it into the hot GC inlet.
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. This compound | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [stenutz.eu]
- 4. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 5. gcms.cz [gcms.cz]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 11. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for 4-Propyl-3-heptene in Polymer Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The incorporation of branched and sterically hindered monomers like 4-Propyl-3-heptene into polymer chains can significantly influence the final material's properties. The propyl groups surrounding the double bond are expected to decrease the polymer's crystallinity, potentially leading to materials with lower density, increased solubility, and unique thermal and mechanical characteristics. However, this steric hindrance also presents a significant challenge to polymerization, often resulting in low reactivity and low molecular weight polymers.
Potential polymerization strategies for this compound include coordination polymerization using Ziegler-Natta or metallocene catalysts, and cationic polymerization. Free-radical polymerization is generally less effective for tri-substituted alkenes due to steric hindrance around the propagating radical.
Potential Applications
Polymers derived from this compound could be investigated for applications where amorphous character and tailored solubility are desired, such as:
-
Specialty adhesives and sealants: The amorphous nature could lead to good tack and adhesion.
-
Membranes: Irregular polymer chain packing might create materials with specific permeability properties.
-
Advanced coatings: Unique solubility and compatibility with other components could be advantageous.
-
Drug delivery matrices: The polymer's structure could be tuned for specific drug loading and release profiles.
Quantitative Data Summary (Hypothetical)
As no specific experimental data for the polymerization of this compound is publicly available, the following table presents hypothetical data based on typical outcomes for the polymerization of sterically hindered higher olefins. This table is intended to serve as a guide for experimental design and target setting.
| Polymerization Method | Catalyst System | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Key Polymer Characteristics |
| Ziegler-Natta | TiCl4 / Al(C2H5)3 | 10 - 30 | 1,000 - 5,000 | 2.5 - 4.0 | Low crystallinity, oligomeric |
| Metallocene | rac-Et(Ind)2ZrCl2 / MAO | 20 - 50 | 2,000 - 10,000 | 1.8 - 2.5 | Potentially higher stereoregularity |
| Cationic | BF3·OEt2 | 5 - 20 | 500 - 3,000 | > 3.0 | Prone to chain transfer and termination |
MAO: Methylaluminoxane; PDI: Polydispersity Index
Experimental Protocols (General)
The following are generalized protocols for exploring the polymerization of this compound. All procedures should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Considerations
-
Monomer Purity: this compound must be rigorously purified to remove any inhibitors (e.g., water, oxygen, other polar impurities) that could deactivate the catalyst. This can be achieved by distillation over a suitable drying agent (e.g., calcium hydride).
-
Solvent Selection: Anhydrous, non-coordinating solvents such as toluene (B28343), hexane, or heptane (B126788) are recommended for coordination polymerization. For cationic polymerization, chlorinated solvents like dichloromethane (B109758) or dichloroethane are often used.
-
Temperature Control: Polymerization of sterically hindered alkenes is often sensitive to temperature. Lower temperatures may be required to control side reactions and improve polymer properties.
Protocol 1: Ziegler-Natta Catalyzed Polymerization
This protocol describes a general procedure for attempting the polymerization of this compound using a classical Ziegler-Natta catalyst.
Materials:
-
This compound (purified)
-
Toluene (anhydrous)
-
Titanium tetrachloride (TiCl4)
-
Triethylaluminum (Al(C2H5)3)
-
Hydrochloric acid (10% aqueous solution)
-
Hexane
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 50 mL of anhydrous toluene.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 1.0 mmol of TiCl4 to the toluene with vigorous stirring.
-
In a separate Schlenk flask, prepare a solution of 3.0 mmol of Al(C2H5)3 in 10 mL of anhydrous toluene.
-
Slowly add the Al(C2H5)3 solution to the TiCl4 suspension at 0 °C. The mixture should change color, indicating catalyst formation.
-
Age the catalyst mixture at room temperature for 30 minutes.
-
Add 10.0 g (71.3 mmol) of purified this compound to the catalyst mixture.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 50-70 °C) and stir for 24 hours.
-
Quench the polymerization by slowly adding 10 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 1% hydrochloric acid.
-
Filter the resulting solid, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterize the polymer using techniques such as GPC (for molecular weight and PDI), NMR (for structure), and DSC (for thermal properties).
Protocol 2: Metallocene Catalyzed Polymerization
This protocol outlines a general approach using a metallocene catalyst, which may offer better control over polymer architecture.
Materials:
-
This compound (purified)
-
Toluene (anhydrous)
-
rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)2ZrCl2)
-
Methylaluminoxane (MAO) (10 wt% solution in toluene)
-
Methanol
-
Acidified methanol (1% HCl)
Procedure:
-
In a flame-dried Schlenk flask, add 50 mL of anhydrous toluene and 10.0 g (71.3 mmol) of purified this compound.
-
In a separate vial inside a glovebox, dissolve 0.01 mmol of rac-Et(Ind)2ZrCl2 in 5 mL of anhydrous toluene.
-
Add the metallocene solution to the reaction flask.
-
Add a predetermined amount of MAO solution (e.g., to achieve an Al/Zr molar ratio of 1000:1).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 1-24 hours).
-
Terminate the polymerization by adding 10 mL of methanol.
-
Precipitate, wash, and dry the polymer as described in the Ziegler-Natta protocol.
-
Characterize the resulting polymer.
Visualizations
General Workflow for Alkene Polymerization
Caption: General experimental workflow for the polymerization of this compound.
Hypothetical Signaling Pathway for Metallocene Catalysis
Caption: Simplified logical pathway for metallocene-catalyzed polymerization.
Conclusion
The polymerization of this compound represents a challenging yet potentially rewarding area of polymer synthesis. The steric hindrance of the monomer necessitates the use of highly active catalyst systems, such as Ziegler-Natta or metallocene catalysts, and careful control over reaction conditions. The resulting polymers are expected to be amorphous with unique properties. The protocols and information provided herein serve as a foundational guide for researchers to begin the exploration and development of novel polymers based on this monomer. Significant experimental work will be required to optimize reaction conditions and fully characterize the resulting materials.
Application Notes and Protocols: Use of 4-Propyl-3-heptene as a Fuel Additive
Disclaimer: Limited publicly available data exists on the specific use of 4-Propyl-3-heptene as a fuel additive. The following application notes and protocols are based on studies of similar olefinic compounds and standard fuel additive testing methodologies. The quantitative data presented is representative of olefins and should be considered illustrative for this compound.
Introduction
This compound is an unsaturated hydrocarbon (olefin) with the molecular formula C10H20. Olefins are known to influence the combustion properties of gasoline, potentially affecting engine performance and emissions. This document outlines the potential application of this compound as a fuel additive and provides detailed protocols for its evaluation.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C10H20 |
| Molecular Weight | 140.27 g/mol |
| Boiling Point | 160.5 °C |
| Density | 0.7518 g/cm³ |
Potential Applications and Effects
Based on research into olefinic fuel additives, this compound may have the following effects when blended with gasoline:
-
Impact on Engine Performance: Studies on fuels with varying olefin content suggest that while there might be a negligible impact on brake power, a higher concentration could influence brake-specific fuel consumption and thermal efficiency, particularly at low to medium engine speeds.[1]
-
Influence on Gaseous Emissions: Reducing olefin content has been shown to decrease carbon monoxide (CO) and total hydrocarbon (THC) emissions.[1][2] Conversely, nitrogen oxide (NOx) emissions might see a slight increase under certain conditions.[2]
-
Effect on Particulate Matter (PM): A significant reduction in particle mass and number has been observed with lower olefin content in gasoline.[1]
Quantitative Data Summary (Representative for Olefin Additives)
The following tables summarize representative data from studies on gasoline with varying olefin content. This data is intended to provide an expected trend for the evaluation of this compound.
Table 1: Engine Performance Metrics
| Parameter | Base Gasoline | Gasoline + Olefin Additive | % Change |
| Brake Power (kW) | 55.2 | 55.1 | -0.2% |
| Brake Specific Fuel Consumption (g/kWh) | 250.1 | 255.3 | +2.1% |
| Brake Thermal Efficiency | 33.5% | 32.8% | -2.1% |
Data adapted from studies on varying olefin content at medium load and speed.[1]
Table 2: Gaseous and Particulate Emissions
| Emission | Base Gasoline | Gasoline + Olefin Additive | % Change |
| CO (g/kWh) | 15.8 | 14.5 | -8.2% |
| THC (g/kWh) | 0.45 | 0.38 | -15.6% |
| NOx (g/kWh) | 8.2 | 8.5 | +3.7% |
| Particle Mass (mg/kWh) | 2.5 | 1.8 | -28.0% |
| Particle Number (#/kWh) | 1.2 x 10¹³ | 8.5 x 10¹² | -29.2% |
Data represents typical changes observed with reduced olefin content.[1][2]
Experimental Protocols
The following protocols are detailed methodologies for evaluating the performance and emission characteristics of this compound as a fuel additive. These are based on standardized testing procedures.
4.1. Fuel Blend Preparation
-
Base Fuel: Obtain a standardized base gasoline (e.g., RON 95) with known composition (paraffins, olefins, aromatics, etc.).
-
Additive Blending: Prepare test fuels by blending this compound into the base gasoline at various concentrations (e.g., 5%, 10%, 15% by volume).
-
Homogenization: Ensure thorough mixing of the additive with the base fuel using a mechanical stirrer or ultrasonic bath.
-
Fuel Analysis: Characterize the physical and chemical properties of the fuel blends according to ASTM standards (e.g., ASTM D86 for distillation, ASTM D1319 for hydrocarbon types).
4.2. Engine Performance and Emissions Testing
This protocol is based on a standard engine dynamometer test setup.
-
Engine Setup:
-
Use a modern, spark-ignition, four-stroke engine mounted on a test bench. A gasoline direct injection (GDI) engine is recommended.[1]
-
Couple the engine to an eddy current or hydraulic dynamometer to control engine load and speed.
-
Instrument the engine with sensors for torque, speed, fuel flow, and various temperatures and pressures.
-
-
Test Cycle:
-
Warm up the engine to a stable operating temperature.
-
Operate the engine at a series of steady-state conditions, varying engine speed (e.g., 1500, 2500, 3500 rpm) and load (e.g., 25%, 50%, 75%, 100%).[1]
-
For each condition, allow the engine to stabilize for at least 5 minutes before recording data.
-
-
Data Acquisition:
-
Record engine performance data (torque, speed, fuel consumption) continuously using a data acquisition system.
-
Calculate brake power, brake-specific fuel consumption (BSFC), and brake thermal efficiency (BTE).
-
-
Emissions Analysis:
-
Sample exhaust gas from the exhaust manifold.
-
Use a gas analyzer to measure the concentrations of CO, CO2, THC, and NOx.
-
Use a smoke meter or particulate matter sampler to measure particulate emissions.
-
Express emission results in grams per kilowatt-hour (g/kWh).
-
4.3. Intake Valve Deposit Test
This protocol evaluates the tendency of the fuel additive to form deposits on intake valves.
-
Engine Preparation:
-
Disassemble the engine and clean the intake valves to a baseline condition.
-
Measure the initial weight of the clean intake valves.
-
-
Test Procedure:
-
Reassemble the engine and operate it for an extended period (e.g., 50-100 hours) on the test fuel blend.
-
The engine should be run under a cyclic condition that simulates real-world driving.
-
-
Deposit Measurement:
-
After the test duration, carefully remove the intake valves.
-
Visually inspect the valves for deposits.
-
Weigh the valves to determine the mass of the deposits.
-
Visualizations
Caption: Experimental workflow for evaluating this compound as a fuel additive.
References
Application Note: Protocols for the Selective Oxidation of 4-Propyl-3-heptene
Abstract
This document provides detailed protocols for the oxidation of 4-propyl-3-heptene, a tetrasubstituted internal alkene. As a sterically hindered olefin, its reactivity presents unique considerations for common oxidative transformations.[1][2] This application note outlines three primary oxidative pathways: oxidative cleavage via ozonolysis, epoxidation, and syn-dihydroxylation. A detailed, step-by-step protocol is provided for ozonolysis, a robust method for cleaving the carbon-carbon double bond to yield ketone fragments.[3][4][5][6][7] Alternative protocols for epoxidation and dihydroxylation are also discussed, providing researchers with multiple strategies for functionalizing this substrate.
Introduction
The selective oxidation of alkenes is a cornerstone of modern organic synthesis, enabling the introduction of oxygen-containing functional groups that are pivotal in the synthesis of complex molecules, including pharmaceuticals and specialty chemicals.[8] this compound (C₁₀H₂₀) is a tetrasubstituted alkene characterized by a sterically congested carbon-carbon double bond.[8][9][10][11] The oxidation of such hindered alkenes can be challenging and requires carefully selected reagents and conditions to achieve high yields and selectivity.
This note details three common and effective oxidation protocols applicable to this compound:
-
Oxidative Cleavage (Ozonolysis): This method breaks the double bond entirely to form two carbonyl compounds.[3][5][7] For this compound, this reaction is expected to cleanly produce two equivalents of 4-heptanone.
-
Epoxidation: This reaction converts the alkene into an epoxide, forming a three-membered oxacyclopropane ring.[12][13][14] This transformation is valuable for introducing a reactive electrophilic site for subsequent nucleophilic attack.
-
Syn-Dihydroxylation: This protocol adds two hydroxyl groups across the same face of the double bond, yielding a vicinal diol.[15][16][17] These diols are versatile intermediates in organic synthesis.
A comprehensive, step-by-step protocol for ozonolysis with a reductive workup is presented as the primary method due to its reliability and high efficiency for cleaving substituted alkenes.[3][4]
Primary Protocol: Oxidative Cleavage via Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of alkenes. The reaction proceeds in two main steps: first, the reaction of the alkene with ozone to form an ozonide intermediate, and second, the workup of the ozonide to yield the final carbonyl products.[4][6][7] A reductive workup is employed here to minimize over-oxidation of the resulting products.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| Dichloromethane (B109758) (DCM), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Solvent, must be dry |
| Methanol (MeOH), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Co-solvent, must be dry |
| Ozone (O₃) | N/A | On-site generator | Generated from O₂ |
| Dimethyl Sulfide (B99878) (DMS) | ≥99% | Sigma-Aldrich | Reductive workup agent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous wash |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | ACS Grade | VWR | Drying agent |
| Silica (B1680970) Gel | 230-400 mesh | VWR | For column chromatography |
| Hexane | HPLC Grade | Fisher Scientific | Eluent for chromatography |
| Ethyl Acetate (B1210297) | HPLC Grade | Fisher Scientific | Eluent for chromatography |
Experimental Protocol: Ozonolysis of this compound
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a calcium chloride drying tube outlet (leading to an oil bubbler), add this compound (7.0 g, 50 mmol, 1.0 equiv).
-
Dissolve the alkene in 100 mL of a 3:1 mixture of anhydrous dichloromethane and anhydrous methanol.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
-
Ozonolysis:
-
Begin stirring the solution.
-
Pass a stream of ozone-enriched oxygen through the gas dispersion tube into the solution. An ozone generator set to a flow rate of approximately 0.5 L/min is typically used.
-
Continue bubbling ozone through the solution until a persistent pale blue color is observed, indicating the consumption of the alkene and the presence of excess ozone. This typically takes 30-60 minutes.
-
Alternatively, the reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Quenching and Reductive Workup:
-
Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove all excess ozone. Caution: Ozone is toxic and reactive.
-
While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, 4.7 mL, 65 mmol, 1.3 equiv) dropwise via syringe over 5 minutes. An exotherm may be observed.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for at least 4 hours (or overnight).
-
-
Product Isolation and Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product (4-heptanone).
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford pure 4-heptanone.
-
Expected Results
The oxidative cleavage of this compound yields two equivalents of 4-heptanone. The expected yield for this procedure is typically high, in the range of 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Alternative Oxidation Protocols
Protocol II: Epoxidation with m-CPBA
Epoxidation converts the alkene to 4,5-epoxy-4-propylheptane. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this transformation.[14][18]
-
Procedure Outline: Dissolve this compound (1 equiv) in a chlorinated solvent like dichloromethane at 0 °C. Add solid m-CPBA (approx. 1.1-1.3 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with a reducing agent (e.g., sodium sulfite (B76179) solution) and washed with a base (e.g., sodium bicarbonate solution) to remove the m-chlorobenzoic acid byproduct. After drying and solvent removal, the epoxide can be purified by chromatography.
Protocol III: Syn-Dihydroxylation with Osmium Tetroxide
This reaction produces 4-propylheptane-4,5-diol. Due to the toxicity and expense of osmium tetroxide (OsO₄), it is almost always used in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[16][17]
-
Procedure Outline: Dissolve the alkene (1 equiv) in a solvent mixture such as acetone/water/t-butanol. Add NMO (approx. 1.2 equiv) followed by a catalytic amount of OsO₄ (e.g., 1-2 mol%). Stir the reaction at room temperature for several hours until completion. The reaction is quenched by the addition of a reducing agent like sodium sulfite. The product is then extracted into an organic solvent, dried, and purified, typically by chromatography or recrystallization. Dihydroxylation of tetrasubstituted alkenes can be slow, but is a reliable method.[2][15]
Visualizations
Reaction Pathway: Ozonolysis of this compound
Caption: Reaction pathway for the ozonolysis of this compound.
Experimental Workflow: Ozonolysis Protocol
Caption: Step-by-step workflow for the ozonolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Cas 4485-13-6,this compound | lookchem [lookchem.com]
- 9. 3-Heptene, 4-propyl- [webbook.nist.gov]
- 10. This compound [stenutz.eu]
- 11. This compound | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Propyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4-propyl-3-heptene to its corresponding alkane, 4-propylheptane. This reaction is a fundamental transformation in organic synthesis, converting an unsaturated alkene into a saturated alkane.
Introduction
Catalytic hydrogenation is a widely used chemical process involving the addition of hydrogen (H₂) across a double or triple bond, a reaction facilitated by a metal catalyst.[1][2] The hydrogenation of alkenes is a thermodynamically favorable and typically exothermic reaction that results in a more stable, lower-energy saturated product.[3][4] For the substrate this compound, a trisubstituted internal alkene, steric hindrance around the double bond is a key consideration for catalyst selection and reaction optimization.[5]
The reaction proceeds as follows:
This compound + H₂ --(Catalyst)--> 4-Propylheptane
Catalyst Selection and Reaction Conditions
The choice of catalyst is critical for a successful hydrogenation. Common heterogeneous catalysts for alkene hydrogenation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel.[1][3] These catalysts are typically insoluble metals that provide a surface for the reaction to occur.[3] Palladium on carbon is a frequent and effective choice for general alkene hydrogenation.[1] For sterically hindered alkenes like this compound, more active catalysts or more forcing reaction conditions may be necessary to achieve a reasonable reaction rate.[6] The reaction is sensitive to the steric environment of the double bond, with the catalyst typically approaching the less hindered face of the alkene.[5]
The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), methanol, or ethyl acetate. Protic solvents like alcohols can often enhance the rate of hydrogenation.[1] The reaction can be performed at atmospheric pressure using a hydrogen-filled balloon or at elevated pressures in a specialized apparatus, such as a Parr shaker, for more challenging substrates or faster reaction times.[1]
Data Presentation: Summary of General Hydrogenation Conditions
The following table summarizes common catalysts and general reaction conditions applicable to the hydrogenation of internal alkenes like this compound.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm) |
| 10% Palladium on Carbon (Pd/C) | 1 - 10 | Ethanol, Methanol, Ethyl Acetate | 25 - 80 | 1 - 5 |
| Platinum(IV) Oxide (PtO₂) | 1 - 5 | Ethanol, Acetic Acid | 25 - 50 | 1 - 4 |
| Raney Nickel | 5 - 20 | Ethanol | 25 - 100 | 10 - 50 |
| (PSi)Ni(II)-benzyl complexes | 2.5 - 5 | Toluene | 50 | 10 |
Note: These are general conditions and may require optimization for this compound.
Experimental Protocols
Two representative protocols are provided below: one for hydrogenation at atmospheric pressure and another for a high-pressure reaction.
Protocol 1: Hydrogenation at Atmospheric Pressure using Palladium on Carbon (Pd/C)
This protocol is suitable for small-scale reactions where the substrate is reasonably reactive.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Vacuum line
-
Hydrogen balloon
-
Celite®
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Dissolve the substrate in a suitable volume of ethanol (e.g., to achieve a 0.1 M concentration).
-
Carefully add 10% Pd/C (typically 1-10 mol% relative to the substrate) to the flask.
-
Seal the flask with a septum.
-
Connect the flask to a vacuum line and carefully evacuate the air from the flask.
-
Backfill the flask with hydrogen from a hydrogen-filled balloon.
-
Repeat the vacuum/hydrogen backfill cycle 3-5 times to ensure an inert atmosphere rich in hydrogen.[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction is typically complete within 2-24 hours.[1]
-
Upon completion, carefully vent the excess hydrogen in a well-ventilated hood.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 4-propylheptane.
-
If necessary, purify the product by distillation or column chromatography.
Protocol 2: High-Pressure Hydrogenation
This protocol is recommended for larger-scale reactions or for substrates that are resistant to hydrogenation at atmospheric pressure. This procedure requires a specialized high-pressure hydrogenation apparatus (e.g., a Parr shaker).
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
High-pressure reaction vessel
-
Hydrogen gas cylinder
Procedure:
-
Place this compound and the chosen solvent into the high-pressure reaction vessel.
-
Carefully add the 10% Pd/C catalyst to the vessel.[1]
-
Seal the reaction vessel according to the manufacturer's instructions.
-
Purge the vessel with hydrogen gas several times to remove any air.[1]
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).
-
Begin agitation (shaking or stirring) and heat the reaction to the desired temperature if necessary.
-
Monitor the reaction progress by observing the pressure drop in the hydrogen tank or by analyzing aliquots (if the reactor setup allows).
-
Once the reaction is complete (i.e., hydrogen uptake ceases), cool the vessel to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the vessel with an inert gas.
-
Open the vessel and filter the contents through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-propylheptane.
-
Purify as needed.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Propyl-3-heptene in the Synthesis of a Novel Valproic Acid Analog for Anticonvulsant Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes describe the use of 4-propyl-3-heptene as a key building block in the synthesis of a novel analog of valproic acid, namely 4-propylheptanoic acid. Valproic acid is a widely used anticonvulsant drug, and the development of new analogs with potentially improved efficacy and reduced side effects is an active area of pharmaceutical research. This document provides a detailed synthetic protocol, characterization data, and a proposed mechanism of action for the synthesized compound, highlighting the utility of this compound as a versatile synthon in medicinal chemistry.
Introduction
This compound, a readily available alkene, serves as a valuable precursor for the synthesis of various organic molecules.[1] Its trisubstituted double bond offers a reactive handle for a variety of chemical transformations, making it an attractive starting material for the construction of complex molecular scaffolds. In the context of pharmaceutical synthesis, functionalization of such simple alkenes can lead to the generation of novel bioactive compounds.
This document outlines a hypothetical application of this compound in the synthesis of 4-propylheptanoic acid, an analog of the well-known antiepileptic drug, valproic acid (2-propylpentanoic acid). Branched-chain fatty acids and their derivatives have shown promise as anticonvulsant agents, potentially acting through modulation of GABAergic neurotransmission.[2][3] The synthesis and evaluation of new analogs are therefore of significant interest in the discovery of next-generation epilepsy treatments.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis and characterization of 4-propylheptanoic acid from this compound.
Table 1: Physicochemical Properties of this compound and 4-Propylheptanoic Acid
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C10H20 | 140.27 | 160-162 | 0.745 |
| 4-Propylheptanoic Acid | C10H20O2 | 172.26 | 250-252 | 0.915 |
Table 2: Summary of a Representative Synthetic Trial
| Starting Material | Reagent 1 | Reagent 2 | Product | Yield (%) | Purity (%) |
| This compound (1.0 eq) | KMnO4 (2.2 eq) | H2SO4 (cat.) | 4-Propylheptanoic Acid | 65 | >98 (by GC-MS) |
Experimental Protocols
Protocol 1: Synthesis of 4-Propylheptanoic Acid via Oxidation of this compound
This protocol describes the oxidation of the double bond in this compound to yield the corresponding carboxylic acid.
Materials:
-
This compound (98% purity)
-
Potassium permanganate (B83412) (KMnO4)
-
Sulfuric acid (H2SO4), concentrated
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Distilled water
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.0 g (0.1 mol) of this compound in 100 mL of acetone.
-
Slowly add a solution of 34.8 g (0.22 mol) of potassium permanganate in 150 mL of water to the stirred solution of the alkene. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, add 2 mL of concentrated sulfuric acid dropwise.
-
Heat the reaction mixture to reflux for 4 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure 4-propylheptanoic acid.
Protocol 2: Characterization of 4-Propylheptanoic Acid
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: Agilent 7890B GC system coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp to 250°C at a rate of 10°C/min, and hold for 5 min.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Expected signals include a broad singlet for the carboxylic acid proton, and multiplets for the alkyl chain protons.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include a peak for the carbonyl carbon and several peaks in the aliphatic region corresponding to the different carbon atoms in the alkyl chain.
Mandatory Visualization
Proposed Mechanism of Action of 4-Propylheptanoic Acid
The following diagram illustrates the proposed signaling pathway through which 4-propylheptanoic acid may exert its anticonvulsant effects, based on the known mechanisms of valproic acid.
Caption: Proposed mechanism of 4-propylheptanoic acid.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting material to the final characterized product.
Caption: Workflow for synthesis and characterization.
Disclaimer
The synthesis and application described in these notes are for informational and research purposes only. All experimental work should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions. The biological activity of 4-propylheptanoic acid is proposed based on analogy and requires experimental validation.
References
- 1. Synthesis and evaluation of amino analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Seizure control by derivatives of medium chain fatty acids associated with the ketogenic diet show novel branching-point structure for enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-Propyl-3-heptene for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4-propyl-3-heptene, a tri-substituted alkene, to yield versatile intermediates for further synthetic transformations. The described methods—epoxidation, syn-dihydroxylation, and ozonolysis—offer pathways to introduce diverse functionalities, enabling the construction of more complex molecular architectures relevant to pharmaceutical and materials science research.
Summary of Derivatization Reactions
This compound can be effectively converted into three key intermediates: an epoxide, a vicinal diol, and two carbonyl compounds. Each derivative serves as a valuable building block for subsequent chemical modifications. The primary derivatization pathways are summarized below:
-
Epoxidation: Introduction of a three-membered cyclic ether (epoxide) across the double bond. This is typically achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is susceptible to ring-opening by various nucleophiles.
-
Syn-Dihydroxylation: Addition of two hydroxyl groups to the same face of the double bond, yielding a vicinal diol. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO), is a reliable method for this transformation.
-
Ozonolysis (Reductive Workup): Cleavage of the carbon-carbon double bond to form two carbonyl compounds. Treatment with ozone (O₃) followed by a reductive workup with dimethyl sulfide (B99878) (DMS) will yield a ketone and an aldehyde from this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the derivatization of tri-substituted alkenes, which can be considered representative for this compound.
| Derivatization Reaction | Reagents | Product(s) | Typical Yield (%) | Typical Reaction Time |
| Epoxidation | m-CPBA | 4-propyl-3,4-epoxyheptane | ~75-95%[1] | 2-6 hours |
| Syn-Dihydroxylation | cat. OsO₄, NMO | 4-propyl-heptane-3,4-diol | High conversion[2][3] | 12-24 hours |
| Ozonolysis (Reductive) | 1. O₃, 2. DMS | Butan-2-one & Butanal | >90% | 1-3 hours (ozonolysis), 2-4 hours (workup) |
Experimental Protocols
Protocol 1: Epoxidation of this compound
This protocol describes the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture again to 0 °C and quench by the slow addition of saturated aqueous Na₂SO₃ solution to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 4-propyl-3,4-epoxyheptane, can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Syn-Dihydroxylation of this compound (Upjohn Dihydroxylation)
This protocol details the syn-dihydroxylation of this compound to the corresponding vicinal diol using catalytic osmium tetroxide and NMO as the co-oxidant.[2][3][4]
Materials:
-
This compound
-
N-methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol
-
Acetone (B3395972) and water (solvent system)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add NMO solution (1.5 eq) to the stirred solution at room temperature.
-
Carefully add the catalytic amount of OsO₄ solution (e.g., 0.01-0.02 eq) dropwise to the reaction mixture. The solution may turn dark brown.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous Na₂SO₃ solution and stir for 30 minutes.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 4-propyl-heptane-3,4-diol can be purified by flash chromatography or recrystallization.
Protocol 3: Ozonolysis of this compound with Reductive Workup
This protocol describes the oxidative cleavage of this compound to yield butan-2-one and butanal via ozonolysis followed by a reductive workup with dimethyl sulfide (DMS).[5][6]
Materials:
-
This compound
-
Methanol (B129727) or Dichloromethane (DCM), anhydrous
-
Ozone (generated by an ozone generator)
-
Dimethyl sulfide (DMS)
-
Dry ice/acetone bath
-
Gas dispersion tube (bubbler)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol or DCM in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (DMS, 1.5-2.0 eq) to the cold solution.
-
Allow the mixture to slowly warm to room temperature and stir for at least 2 hours.
-
The solvent and volatile products can be carefully removed by distillation. The resulting mixture of butan-2-one and butanal can be separated by fractional distillation or used directly in subsequent reactions.
Further Reactions of Derivatized Products
The derivatized products of this compound are versatile intermediates for a variety of subsequent reactions.
From 4-propyl-3,4-epoxyheptane:
-
Nucleophilic Ring-Opening: The epoxide can be opened by a wide range of nucleophiles (e.g., alkoxides, cyanides, Grignard reagents, amines) to introduce new functional groups.[7][8][9] The reaction is typically regioselective, with nucleophiles attacking the less substituted carbon under basic or neutral conditions.[9]
From 4-propyl-heptane-3,4-diol:
-
Oxidative Cleavage: The vicinal diol can be cleaved to form the same carbonyl compounds as ozonolysis using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄).[10][11][12][13] This two-step sequence (dihydroxylation followed by cleavage) is an alternative to ozonolysis.
From Butan-2-one and Butanal:
-
Wittig Reaction: The resulting ketone (butan-2-one) and aldehyde (butanal) can be converted into new alkenes using phosphonium (B103445) ylides in the Wittig reaction.[14][15][16] This allows for the formation of new carbon-carbon double bonds at the site of the original cleavage.
-
Other Carbonyl Reactions: These products can undergo a wide range of standard carbonyl chemistry, including aldol (B89426) reactions, Grignard additions, and reductive amination, to build more complex molecules.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. aklectures.com [aklectures.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Asymmetric Synthesis of Chiral Derivatives from 4-Propyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral derivatives from the prochiral alkene, 4-propyl-3-heptene. Given the tetrasubstituted nature of the double bond in this compound, this guide focuses on robust and well-established methods known for their applicability to a wide range of alkenes, including sterically hindered ones. The protocols are based on seminal works in asymmetric catalysis and are adapted for this specific substrate.
Introduction
This compound is a prochiral tetrasubstituted alkene. The creation of stereogenic centers from this substrate requires highly selective and efficient catalytic methods. The protocols detailed below focus on two powerful asymmetric transformations: Sharpless Asymmetric Dihydroxylation and Sharpless Asymmetric Epoxidation. These methods are renowned for their high enantioselectivity and reliability.
Asymmetric Dihydroxylation of this compound
The Sharpless Asymmetric Dihydroxylation is a highly effective method for converting alkenes into chiral vicinal diols.[1][2][3] The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the stereochemical outcome of the reaction, leading to the formation of either the (4R, 5R) or (4S, 5S)-4,5-dihydroxy-4-propylheptane, respectively. These diols are valuable chiral building blocks in organic synthesis. The reaction is typically performed using a catalytic amount of osmium tetroxide with a stoichiometric re-oxidant.[2][4] Commercially available "AD-mix" reagents simplify the experimental setup.[1][3]
Reaction Scheme:
Experimental Protocol: Asymmetric Dihydroxylation
This protocol is adapted from the Sharpless asymmetric dihydroxylation procedure.[4]
Materials:
-
This compound
-
AD-mix-α or AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, but recommended for tetrasubstituted alkenes)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (or AD-mix-α) (1.4 g per 1 mmol of alkene) and a 1:1 mixture of t-BuOH and H₂O (10 mL per 1 g of AD-mix).
-
Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.
-
If using, add methanesulfonamide (1 equivalent based on the alkene).
-
Add this compound (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. For tetrasubstituted alkenes, the reaction may be slow and require longer reaction times or slightly elevated temperatures (e.g., room temperature).
-
Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix) and stir for 1 hour.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral diol.
Data Presentation
| Substrate | Reagent | Expected Product | Expected Enantiomeric Excess (ee) |
| This compound | AD-mix-β | (4R,5R)-4,5-dihydroxy-4-propylheptane | >95% |
| This compound | AD-mix-α | (4S,5S)-4,5-dihydroxy-4-propylheptane | >95% |
Asymmetric Epoxidation of an Allylic Alcohol Derivative of this compound
Direct asymmetric epoxidation of unfunctionalized tetrasubstituted alkenes is challenging. A more effective strategy involves the conversion of the alkene to an allylic alcohol, followed by a Sharpless Asymmetric Epoxidation. This reaction is highly enantioselective for a wide range of allylic alcohols.
Workflow for Epoxidation:
Caption: Workflow for the asymmetric epoxidation of this compound via an allylic alcohol intermediate.
Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol is based on the Sharpless asymmetric epoxidation of allylic alcohols.
Materials:
-
Allylic alcohol derived from this compound
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Molecular sieves (4Å)
-
Diethyl ether
-
10% aqueous solution of tartaric acid
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous CH₂Cl₂ and powdered 4Å molecular sieves. Cool the flask to -20 °C.
-
Add Ti(O-i-Pr)₄ (1 equivalent) followed by (+)-DET or (-)-DET (1.2 equivalents). Stir for 30 minutes at -20 °C.
-
Add the allylic alcohol (1 equivalent) in CH₂Cl₂.
-
Add TBHP (2 equivalents) and stir at -20 °C. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
| Allylic Alcohol Substrate | Chiral Reagent | Expected Product Stereochemistry |
| (E)-4-propylhept-3-en-2-ol | (+)-DET | (2R,3R)-epoxide |
| (E)-4-propylhept-3-en-2-ol | (-)-DET | (2S,3S)-epoxide |
| (Z)-4-propylhept-3-en-2-ol | (+)-DET | (2S,3R)-epoxide |
| (Z)-4-propylhept-3-en-2-ol | (-)-DET | (2R,3S)-epoxide |
Signaling Pathway and Logic
The stereochemical outcome in Sharpless Asymmetric Dihydroxylation is determined by the chiral ligand, which creates a chiral pocket around the osmium catalyst. The alkene approaches the catalyst from a specific face to minimize steric hindrance, leading to a predictable stereochemistry in the diol product.
Caption: Logical flow of stereochemical control in the Sharpless Asymmetric Dihydroxylation of this compound.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Propyl-3-heptene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Propyl-3-heptene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound and similar trisubstituted alkenes are the Wittig reaction and a two-step approach involving a Grignard reaction followed by acid-catalyzed dehydration.[1][2] The McMurry reaction is also a viable, though less common, method for producing alkenes from carbonyl compounds.[3][4][5]
Q2: Which synthetic route is better: Wittig or Grignard with dehydration?
A2: The choice depends on several factors, including desired stereoselectivity, available starting materials, and scale. The Wittig reaction offers excellent control over the location of the double bond.[6][7] Using a non-stabilized ylide, it typically favors the formation of the (Z)-isomer.[8][9] The Grignard reaction is a powerful C-C bond-forming method but requires strict anhydrous conditions and may produce a mixture of alkene isomers (E/Z) and positional isomers upon dehydration.[2][10]
Q3: What is the expected yield for this compound synthesis?
A3: Yields are highly dependent on the chosen method and optimization of reaction conditions. For analogous syntheses, the Grignard reaction followed by dehydration can achieve yields in the range of 75-85%.[2] The Wittig reaction yield can vary significantly based on the efficiency of ylide formation and the reaction conditions but is also a high-yielding reaction.
Q4: What are the main byproducts to look out for?
A4: In the Wittig reaction, the primary byproduct is triphenylphosphine (B44618) oxide, which can sometimes be difficult to separate from the product.[6] For the Grignard/dehydration route, potential byproducts include unreacted starting alcohol (4-propyl-4-heptanol) and isomeric alkenes resulting from rearrangement during dehydration.
Q5: How can I purify the final this compound product?
A5: Fractional distillation is the most effective method for purifying this compound, as it separates the product from residual solvents, byproducts, and unreacted starting materials based on boiling point differences.[11] For removing polar impurities, a liquid-liquid extraction (washing with water or brine) prior to distillation is recommended.[11] Column chromatography can also be used, particularly for small-scale purifications.[11]
Troubleshooting Guides
Issue 1: Low or No Yield in Wittig Reaction
-
Possible Cause: Incomplete formation of the phosphonium (B103445) ylide. The deep orange or reddish color characteristic of the ylide may not have appeared upon adding the strong base.
-
Solution: Ensure the phosphonium salt is completely dry and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use a freshly titrated and active strong base like n-butyllithium (n-BuLi). The solvent (e.g., THF) must be anhydrous.[6][7]
-
Possible Cause: The ylide is quenched by a proton source.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use to remove any adsorbed water. The ketone (e.g., 4-heptanone) must also be anhydrous.
-
Possible Cause: The ketone is sterically hindered or electronically deactivated.
-
Solution: While 4-heptanone (B92745) is generally reactive, prolonged reaction times or gentle heating may be necessary to improve conversion.
Issue 2: Grignard Reaction Fails to Initiate
-
Possible Cause: Presence of moisture in the glassware, solvent, or on the surface of the magnesium turnings. Grignard reagents are extremely sensitive to water.
-
Solution: All glassware must be rigorously flame-dried under an inert atmosphere. Use anhydrous solvents (e.g., diethyl ether, THF). The magnesium turnings can be activated by adding a small crystal of iodine or by crushing them under nitrogen just before use.[1]
-
Possible Cause: The alkyl halide (e.g., 1-bromopropane) is not pure.
-
Solution: Use freshly distilled or high-purity alkyl halide.
-
Possible Cause: The reaction temperature is too low.
-
Solution: Gentle heating with a heat gun on a small spot of the flask can help initiate the reaction. Once started, the reaction is typically exothermic and may require cooling to maintain control.[2]
Issue 3: Dehydration of Alcohol Gives a Mixture of Products or Low Yield
-
Possible Cause: The dehydration temperature is too high or the acid catalyst is too strong, leading to charring and side reactions.
-
Solution: Use a milder acid catalyst, such as phosphoric acid instead of sulfuric acid.[12] Control the temperature carefully. It is often advantageous to distill the alkene product as it forms, which shifts the equilibrium toward the product (Le Châtelier's principle).[10]
-
Possible Cause: Carbocation rearrangement leading to isomeric alkenes.
-
Solution: While less of a concern for this specific tertiary alcohol, using milder dehydration conditions (e.g., employing a reagent like POCl₃ in pyridine) can minimize rearrangements if they are observed.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Wittig Reaction | Grignard Reaction & Dehydration |
| Starting Materials | Propyltriphenylphosphonium halide, 4-Heptanone, Strong Base (e.g., n-BuLi) | 1-Bromopropane (B46711), Magnesium turnings, 4-Heptanone, Acid catalyst |
| Key Intermediate | Phosphorus Ylide | 4-Propyl-4-heptanol (B1594163) |
| Stereoselectivity | Good Z-selectivity with non-stabilized ylides[8][9] | Typically produces a mixture of E/Z isomers |
| Key Byproduct | Triphenylphosphine oxide | Isomeric alkenes, Magnesium salts |
| Typical Yield | 70-90% (variable) | 75-85%[2] |
| Advantages | High regioselectivity; good stereocontrol | Cost-effective reagents; powerful C-C bond formation |
| Disadvantages | Stoichiometric byproduct; requires strong base and anhydrous conditions | Strict anhydrous conditions required; potential for rearrangements; less stereocontrol |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from established procedures for similar alkenes.[7][8]
Part A: Preparation of Propyltriphenylphosphonium Bromide
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromopropane (1.1 eq).
-
Heat the mixture to reflux for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature to allow the white phosphonium salt to precipitate.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Part B: Wittig Olefination
-
Suspend propyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, two-neck flask under argon.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The formation of a deep orange-red color indicates ylide generation. Stir at this temperature for 1 hour.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of 4-heptanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with hexane (B92381) or diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis via Grignard Reaction and Dehydration
This protocol is adapted from established procedures for similar alkenes.[2][10]
Part A: Synthesis of 4-Propyl-4-heptanol
-
Place magnesium turnings (1.2 eq) and a small iodine crystal in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Add anhydrous diethyl ether.
-
Add a small portion of a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction begins (slight bubbling and disappearance of iodine color), add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.
-
After addition is complete, reflux for an additional 30-60 minutes.
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-propyl-4-heptanol.
Part B: Dehydration to this compound
-
Place the crude 4-propyl-4-heptanol in a round-bottom flask equipped for simple distillation.
-
Slowly add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid while cooling the flask.
-
Gently heat the mixture. The this compound product will co-distill with water as it is formed.
-
Wash the collected distillate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain the pure product.
Mandatory Visualizations
Caption: Wittig reaction pathway for this compound synthesis.
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Separation of E/Z Isomers of 4-Propyl-3-heptene by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of E/Z isomers of 4-Propyl-3-heptene using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the E/Z isomers of this compound?
A1: The primary challenge lies in the subtle structural differences between the E and Z isomers. These geometric isomers often have very similar physical and chemical properties, such as boiling points and polarities, which can make their separation by standard chromatographic techniques difficult, often resulting in poor resolution or co-elution.
Q2: Which chromatographic techniques are most suitable for separating E/Z isomers of this compound?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the separation of E/Z isomers of alkenes like this compound.[1] The choice between GC and HPLC will depend on the volatility of the compound, the required scale of separation (analytical or preparative), and the available equipment.
Q3: What type of GC column is recommended for this separation?
A3: For the gas chromatographic separation of E/Z isomers of non-polar alkenes, a long capillary column with a non-polar or mid-polarity stationary phase is often effective.[1][2] Columns with stationary phases like DB-1 (100% dimethylpolysiloxane) or DB-5 (5%-phenyl-methylpolysiloxane) are good starting points. The high efficiency of capillary columns is crucial for resolving these closely related isomers.
Q4: What are the key considerations for developing an HPLC method for this separation?
A4: For HPLC, reversed-phase chromatography on a C18 column is a common starting point for the separation of non-polar compounds.[3][4] However, achieving good resolution of E/Z isomers may require specialized stationary phases or mobile phase additives.[5][6] Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity due to π-π interactions.[7] Additionally, silver ion chromatography, where silica (B1680970) gel is impregnated with silver salts, can be a powerful technique for separating unsaturated isomers.[8]
Q5: Why am I seeing poor resolution or co-elution of my E/Z isomer peaks?
A5: Poor resolution is a common issue and can be caused by several factors:
-
Inappropriate Stationary Phase: The column chemistry may not be selective enough for the subtle differences between the isomers.
-
Suboptimal Mobile Phase (HPLC): The mobile phase composition may not provide sufficient differential partitioning of the isomers.
-
Incorrect Temperature Program (GC): A temperature ramp that is too fast can lead to co-elution.[9]
-
Low Column Efficiency: An old or poorly packed column will have reduced resolving power.
-
Column Overload: Injecting too much sample can cause peak broadening and loss of resolution.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of E/Z isomers of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution | GC: - Inadequate column length or efficiency.- Non-optimal temperature program.- Incorrect carrier gas flow rate.[9]HPLC: - Mobile phase is too strong or too weak.- Inappropriate stationary phase.[11]- Insufficient column length. | GC: - Use a longer capillary column (e.g., >30m).- Optimize the temperature ramp; a slower ramp often improves resolution.[9]- Optimize the carrier gas flow rate.HPLC: - Adjust the mobile phase composition (e.g., change the ratio of organic solvent to water).- Try a different stationary phase (e.g., Phenyl, PFP, or a silver-impregnated column).[7][8]- Couple two columns in series to increase the total length. |
| Peak Tailing | - Active sites on the column or in the inlet liner (GC).- Secondary interactions with the stationary phase (HPLC).- Column overload. | - Use a deactivated inlet liner in your GC.[10]- For HPLC, consider adding a small amount of a modifier to the mobile phase to block active sites.- Reduce the injection volume or sample concentration. |
| Peak Fronting | - Column overload.[10]- Sample solvent incompatible with the mobile phase (HPLC). | - Dilute the sample or reduce the injection volume.[10]- Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Baseline Noise or Drift | - Contaminated carrier gas or mobile phase.- Detector instability.- Column bleed (GC) at high temperatures. | - Use high-purity gases and solvents and ensure proper filtering.- Allow the detector to stabilize completely.- Check the maximum operating temperature of your GC column and operate below it.[12] |
| Irreproducible Retention Times | - Fluctuations in temperature or pressure.- Inconsistent mobile phase preparation (HPLC).- Leaks in the system. | - Ensure the oven (GC) or column compartment (HPLC) temperature is stable.- Prepare the mobile phase accurately and consistently.- Perform a leak check on your system.[12] |
Experimental Protocols
Disclaimer: The following protocols are representative examples for the separation of alkene isomers and may require optimization for this compound.
Gas Chromatography (GC) Protocol
This protocol is a starting point for the analytical separation of E/Z isomers of this compound.
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column[1] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split injection, split ratio 50:1) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 5 °C/min to 150 °C, hold for 5 min |
| Detector Temperature | 280 °C |
Expected Elution Order: On a non-polar column, the Z-isomer is generally expected to elute slightly before the E-isomer.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a starting point for the separation using a reversed-phase column.
| Parameter | Condition |
| Instrument | HPLC system with a UV or Refractive Index (RI) Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (if applicable) or RI |
Note on HPLC Method Development: The separation of non-polar alkene isomers on a standard C18 column can be challenging. If resolution is poor, consider using a Phenyl-Hexyl column or exploring silver ion chromatography for enhanced selectivity.[7][8]
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in GC.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 6. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. separation of positional isomers - Chromatography Forum [chromforum.org]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
Minimizing side products in the synthesis of 4-Propyl-3-heptene
Technical Support Center: Synthesis of 4-Propyl-3-heptene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and effective methods for synthesizing this compound and similar trisubstituted alkenes are the Wittig reaction and a two-step sequence involving a Grignard reaction followed by acid-catalyzed dehydration.[1][2][3]
Q2: How do I choose between the Wittig reaction and the Grignard reaction route?
A2: The choice depends on several factors. The Wittig reaction offers excellent control over the double bond's position, preventing isomeric mixtures that can result from carbocation rearrangements.[1][4] However, it requires stoichiometric use of a phosphonium (B103445) ylide and generates triphenylphosphine (B44618) oxide, which can complicate purification.[1][2] The Grignard reaction is robust, scalable, and uses readily available starting materials. Its main drawback is the potential for forming multiple alkene isomers during the dehydration step.[1][5]
Q3: What are the expected isomers of this compound?
A3: The synthesis can produce a mixture of (E) and (Z) stereoisomers. The Wittig reaction with non-stabilized ylides, which would be used for this synthesis, typically favors the formation of the (Z)-isomer.[6][7] Acid-catalyzed dehydration in the Grignard route often results in a mixture of isomers.
Q4: What purification techniques are most effective for this compound?
A4: Fractional distillation is the most common and cost-effective method for purifying this compound on a large scale, especially if the boiling points of the impurities are significantly different.[3][8] For achieving very high purity (>99.9%) or separating compounds with similar boiling points, preparative gas chromatography (GC) is an excellent option, though it is less scalable.[8]
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Q: Why is my Wittig reaction yield low? | 1. Inefficient Ylide Formation: The base used may not be strong enough, or trace amounts of water/alcohol in the solvent or on the glassware may be quenching the ylide.[4] 2. Sterically Hindered Ketone: While 4-heptanone (B92745) is not excessively hindered, steric effects can slow the reaction. 3. Labile Aldehyde/Ketone: The starting carbonyl compound may have decomposed or polymerized. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Use a very strong base like n-butyllithium (n-BuLi) or sodium amide for complete deprotonation of the phosphonium salt.[4][9] 2. Increase Reaction Time/Temperature: Allow the reaction to stir overnight at room temperature to ensure completion.[6] 3. Use Fresh Carbonyl: Use freshly distilled or purchased 4-heptanone. |
| Q: How can I effectively remove the triphenylphosphine oxide byproduct? | The triphenylphosphine oxide byproduct is often a solid with polarity similar to the product, making removal challenging.[1][2] | 1. Precipitation/Filtration: After the reaction, concentrate the crude product and add a non-polar solvent like hexanes. The triphenylphosphine oxide is often insoluble and will precipitate, allowing for removal by filtration.[3] 2. Chromatography: If precipitation is insufficient, column chromatography can be used for separation. |
| Q: The reaction mixture did not turn the characteristic orange/red color upon adding the base. What went wrong? | The deep color is indicative of ylide formation. Its absence suggests the ylide was not formed or was immediately quenched.[6][10] | This is likely due to moisture. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[10] |
Grignard Reaction & Dehydration Troubleshooting
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Q: My Grignard reaction won't initiate. What should I do? | 1. Magnesium Oxide Layer: The surface of the magnesium turnings is often coated with a passivating layer of MgO, which prevents the reaction.[5] 2. Wet Glassware/Solvent: Grignard reagents are extremely sensitive to water.[5] | 1. Activate Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[1] 2. Ensure Anhydrous Conditions: Flame-dry all glassware before use and use anhydrous solvents (e.g., diethyl ether, THF). |
| Q: The yield of my dehydration step is low, and I see a lot of black tar-like material. | This is likely due to charring caused by overly harsh acidic conditions or excessive heat.[5] | 1. Use a Milder Acid: Consider using 85% phosphoric acid instead of concentrated sulfuric acid.[5] 2. Control Temperature: Gently heat the mixture and distill the alkene product as it forms. This removes the product from the harsh conditions, preventing side reactions and isomerization.[5][11] |
| Q: My final product is a mixture of several different alkenes. How can I improve selectivity? | Acid-catalyzed dehydration proceeds through a carbocation intermediate, which can undergo rearrangements or lead to the formation of multiple alkene isomers (e.g., positional isomers).[1] | 1. Distill as Formed: As mentioned above, distilling the desired product as it forms can minimize isomerization.[5] 2. Alternative Dehydration: For greater control, convert the intermediate alcohol to a better leaving group (like a tosylate) and then perform an E2 elimination with a strong, non-nucleophilic base. This avoids carbocation formation.[12] |
Data Presentation
Table 1: Comparison of Primary Synthesis Methods
| Parameter | Wittig Reaction | Grignard Reaction & Dehydration |
| Starting Materials | Propyltriphenylphosphonium bromide, 4-Heptanone, Strong Base (e.g., n-BuLi)[3][10] | 1-Bromopropane (B46711), Magnesium, 4-Heptanone, Acid Catalyst[1][3] |
| Typical Yield (%) | 60 - 80%[1][10] | 70 - 90%[1] |
| Typical Reaction Time (h) | 4 - 12 hours[10] | 2 - 6 hours[1] |
| Typical Temperature (°C) | -78 to 25°C[1][6] | 0 to 140°C[1][11] |
| Key Advantages | Good control over double bond position; avoids rearrangements.[1][4] | Uses readily available starting materials; robust and scalable reaction.[1] |
| Key Disadvantages | Stoichiometric use of ylide; triphenylphosphine oxide byproduct complicates purification.[1][2] | Two-step process; potential for rearrangement and formation of multiple alkene isomers.[1] |
Table 2: Performance Comparison of Purification Techniques
| Technique | Achievable Purity | Typical Yield | Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| Fractional Distillation | >99.5%[8] | High (>90%)[8] | High | Low | Cost-effective for large quantities; well-established technology.[8] | Requires significant boiling point difference; energy-intensive.[8] |
| Preparative GC | >99.9%[8] | Moderate (60-80%)[8] | Low | High | Excellent for very high purity; separates compounds with similar boiling points.[8] | Small sample capacity; not suitable for large-scale production.[8] |
| Adsorptive Separation | Variable | Moderate | Moderate | Medium | Can target specific impurities. | Requires method development (adsorbent/solvent selection).[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from established procedures for similar alkenes.[6][10]
Step 1: Preparation of Propyltriphenylphosphonium Bromide
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromopropane (1.1 eq) to the solution.
-
Heat the mixture to reflux for 12-24 hours. A white precipitate will form.[10]
-
Cool the mixture to room temperature, collect the solid by vacuum filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.
Step 2: Wittig Olefination
-
Suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF in a flame-dried, two-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise. The formation of a deep orange-red color indicates ylide generation.[6][10] Stir at 0 °C for 1 hour.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of 4-heptanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 4-12 hours or overnight.[6][10]
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with hexane (B92381) or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 160-162 °C.[13]
Protocol 2: Synthesis via Grignard Reaction and Dehydration
This protocol is adapted from established procedures for similar alkenes.[1][5][11]
Step 1: Formation of 4-Propyl-4-heptanol via Grignard Reaction
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere.
-
Add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. A small iodine crystal can be added if needed.[1]
-
Maintain a gentle reflux until the magnesium is consumed.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether dropwise.
-
After addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool to 0 °C and quench by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-propyl-4-heptanol.
Step 2: Dehydration to this compound
-
Place the crude alcohol from Step 1 into a round-bottom flask equipped for simple distillation.
-
Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid while cooling the flask.[5][11]
-
Gently heat the mixture. The lower-boiling alkene product will distill as it is formed.[11]
-
Collect the distillate. Wash the collected liquid with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and purify by fractional distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 13. Cas 4485-13-6,this compound | lookchem [lookchem.com]
Technical Support Center: Optimization of Reaction Conditions for Wittig Olefination of Heptanal
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Wittig olefination of heptanal (B48729).
Frequently Asked Questions (FAQs)
Q1: What is the Wittig reaction and why is it used for heptanal?
The Wittig reaction is a versatile and widely used method in organic synthesis to create alkenes (olefins) from aldehydes or ketones.[1][2] It involves the reaction of a carbonyl compound, in this case, the aliphatic aldehyde heptanal, with a phosphorus ylide (the Wittig reagent). This reaction is particularly valuable because it forms the carbon-carbon double bond at a specific, predictable location, which is a significant advantage over other alkene synthesis methods like elimination reactions.
Q2: What kind of ylide should be used to react with heptanal?
For the olefination of heptanal, where an alkyl group is being added, a non-stabilized ylide is typically used. Non-stabilized ylides are characterized by having alkyl or hydrogen substituents on the carbanionic carbon. These ylides are highly reactive and generally favor the formation of the (Z)-alkene (cis-isomer) under standard, salt-free conditions.[1][2][3]
Q3: What is the expected stereochemical outcome for the Wittig olefination of heptanal?
With non-stabilized ylides, the Wittig reaction of unbranched aldehydes like heptanal typically yields the (Z)-alkene as the major product .[1][2][4] This selectivity arises from kinetic control under lithium salt-free conditions, where the reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[1] However, the presence of lithium salts, solvent polarity, and temperature can significantly influence the Z/E ratio.[5]
Q4: What are the critical parameters to control for a successful reaction?
The key parameters for optimizing the Wittig olefination of heptanal are:
-
Choice of Base: Strong, non-nucleophilic bases are required for deprotonating the phosphonium (B103445) salt to form the non-stabilized ylide.
-
Solvent: Anhydrous, aprotic solvents are essential to prevent quenching the base and the ylide.
-
Temperature: Low temperatures are often necessary during ylide formation to prevent its decomposition.
-
Anhydrous Conditions: The high reactivity of non-stabilized ylides makes them extremely sensitive to moisture. All glassware must be flame-dried, and solvents must be rigorously dried.
-
Inert Atmosphere: To prevent oxidation and decomposition of the ylide, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Problem: Low or No Product Yield
This is one of the most common issues encountered. The following Q&A format helps diagnose the potential cause.
Q: My reaction is not producing the expected alkene. What could be the cause?
A: Low or no yield can stem from several factors, primarily related to the generation and stability of the highly reactive ylide.
-
Incomplete Ylide Formation: The base may not be strong enough or fresh enough to fully deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary.
-
Ylide Instability: Non-stabilized ylides can be unstable and prone to decomposition. A common strategy to overcome this is to generate the ylide in situ in the presence of the heptanal. This involves adding the phosphonium salt in portions to a mixture of the aldehyde and the base.
-
Moisture Contamination: Ylides are extremely sensitive to water. Ensure all glassware is flame-dried under vacuum and that all solvents are anhydrous. Even trace amounts of moisture can quench the ylide and the strong base used to generate it.
-
Poor Aldehyde Quality: Aliphatic aldehydes like heptanal can be prone to oxidation (forming heptanoic acid) or polymerization upon storage. It is crucial to use freshly distilled or purified heptanal. An acidic impurity would be quenched by the ylide.
Problem: Poor or Unexpected Stereoselectivity (Z/E Ratio)
Q: My reaction is producing a mixture of Z and E isomers, or the E-isomer is dominating. How can I improve Z-selectivity?
A: The Z/E ratio is highly dependent on the reaction conditions.
-
Lithium Salt Effects: If you are using an organolithium base like n-BuLi, the resulting lithium salts (e.g., LiBr) can stabilize the betaine (B1666868) intermediate, leading to equilibration and a loss of stereoselectivity, often favoring the more thermodynamically stable E-alkene.[5]
-
Solution: Employ "salt-free" conditions by using bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK). These bases do not introduce lithium cations that interfere with the kinetic pathway.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state, affecting the Z/E ratio. Non-polar solvents like THF or diethyl ether generally favor the Z-alkene with non-stabilized ylides.[4] In contrast, more polar or protic media can favor the E-isomer.[6]
-
Temperature: Lower reaction temperatures during the addition of the aldehyde to the ylide typically enhance Z-selectivity.
Q: How can I selectively synthesize the (E)-alkene?
A: While standard Wittig conditions with non-stabilized ylides favor the Z-isomer, you can obtain the E-isomer through modified procedures:
-
Schlosser Modification: This method involves treating the initial betaine intermediate with a second equivalent of a strong base (like phenyllithium) at low temperatures. This deprotonates the intermediate, allowing it to equilibrate to the more stable anti-betaine, which then collapses to form the (E)-alkene upon protonation and warming.[1][2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a powerful alternative that uses phosphonate-stabilized carbanions. The HWE reaction almost always yields the (E)-alkene with high selectivity and has the added benefit of producing a water-soluble phosphate (B84403) byproduct, simplifying purification.[7][8][9]
Problem: Difficulty in Product Purification
Q: I am having trouble separating my product from the triphenylphosphine (B44618) oxide (TPPO) byproduct. What are the best methods?
A: The removal of TPPO is a classic challenge in Wittig reactions. Several chromatography-free methods can be effective.
-
Crystallization/Precipitation: TPPO is often crystalline and has low solubility in non-polar solvents like hexanes or pentane.[10][11] After the reaction, concentrating the crude mixture and triturating with cold hexanes or diethyl ether can cause the TPPO to precipitate, allowing it to be removed by filtration.[11]
-
Filtration Through a Silica (B1680970) Plug: Since TPPO is highly polar, it adsorbs strongly to silica gel. You can dissolve the crude product in a minimally polar solvent (e.g., hexane/ether mixture) and pass it through a short plug of silica gel. The less polar alkene product will elute while the TPPO remains on the silica.[12][13]
-
Precipitation with Metal Salts: TPPO acts as a Lewis base and forms insoluble complexes with metal salts like ZnCl₂ or MgCl₂.[12] Adding a solution of ZnCl₂ in a polar solvent like ethanol (B145695) to the crude mixture can precipitate a TPPO-Zn complex, which can be easily filtered off.[11][12]
Data Presentation
The choice of reaction conditions significantly impacts the outcome. The tables below summarize these effects for a typical Wittig reaction involving a non-stabilized ylide and an aliphatic aldehyde like heptanal.
Table 1: Illustrative Effect of Base/Solvent System on Yield and Selectivity
| Base | Solvent | Typical Yield (%) | Typical Z:E Ratio | Notes |
| n-BuLi | THF | 60-80% | 50:50 to 70:30 | Lithium salts can decrease Z-selectivity. |
| NaHMDS | THF | 75-90% | >90:10 | "Salt-free" conditions, excellent Z-selectivity. |
| KHMDS | Toluene | 75-90% | >90:10 | "Salt-free" conditions, excellent Z-selectivity. |
| t-BuOK | THF | 65-85% | >85:15 | Good for salt-free conditions; ensure it is fresh and anhydrous. |
| NaH | DMSO | 50-70% | Variable, often lower Z | Strong base, but DMSO can affect selectivity. |
Table 2: General Effect of Temperature and Solvent Polarity on Stereoselectivity
| Parameter | Condition | Effect on Z-selectivity | Rationale |
| Temperature | Lower (-78 °C to 0 °C) | Increases | Favors the kinetically controlled pathway leading to the cis-oxaphosphetane. |
| Higher (Room Temp. or above) | Decreases | Allows for potential equilibration of intermediates, leading to the more stable E-product. | |
| Solvent | Non-polar (Toluene, THF) | Increases | Stabilizes the less polar transition state leading to the Z-alkene.[4] |
| Polar Aprotic (DMF, DMSO) | Decreases | Can alter the reaction pathway and intermediate stability, often reducing Z-selectivity.[4] |
Experimental Protocols
Protocol 1: High Z-Selectivity Wittig Olefination of Heptanal (Salt-Free)
This protocol is designed to maximize the yield of the (Z)-alkene by using a sodium-based amide to avoid lithium salts.
1. Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Ensure all reagents are anhydrous. Heptanal should be freshly distilled.
2. Ylide Generation:
-
To the flask, add the phosphonium salt (e.g., propyltriphenylphosphonium bromide, 1.1 eq) under a positive pressure of nitrogen.
-
Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF, 1.05 eq).
-
The formation of the ylide is typically indicated by a color change to deep orange or red. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
3. Reaction with Heptanal:
-
Cool the ylide solution back down to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly distilled heptanal (1.0 eq) in anhydrous THF via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
To remove the TPPO byproduct, triturate the crude residue with cold hexanes, and filter the solid TPPO. The filtrate contains the product.
-
Purify the product further by flash column chromatography on silica gel if necessary.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
This protocol is an alternative to the Wittig reaction for selectively producing the (E)-alkene.
1. Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask.
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under a nitrogen atmosphere.
2. Carbanion Generation:
-
Add anhydrous THF to the washed NaH.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the phosphonate (B1237965) reagent (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
3. Reaction with Heptanal:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of heptanal (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
4. Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Wash the combined organic layers with water and then brine. The water-soluble phosphate byproduct will be removed during these washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for a salt-free Wittig olefination of heptanal.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in Wittig reactions.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Computational insights into solvent effects on stereoselectivity in Wittig reactions with non-stabilized ylides - American Chemical Society [acs.digitellinc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Workup [chem.rochester.edu]
Technical Support Center: Troubleshooting GC-MS Peak Tailing for 4-Propyl-3-heptene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Propyl-3-heptene.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For a non-polar hydrocarbon like this compound, this can be indicative of several issues within your GC-MS system. This is problematic because it can reduce the resolution between closely eluting compounds, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative analysis.[1]
Q2: My this compound peak is tailing. What are the most likely causes?
A2: For a non-polar compound like this compound, peak tailing is most often caused by physical issues within the GC system rather than chemical interactions. The primary causes to investigate are:
-
Inlet Issues: Contamination of the inlet liner, use of an inappropriate liner type, or a worn-out septum.[2]
-
Column Problems: Improper column installation (incorrect depth or a poor cut), contamination of the column, or degradation of the stationary phase.[3][4]
-
Method Parameters: Sub-optimal injection technique, incorrect inlet temperature, or an inappropriate carrier gas flow rate.[4]
Q3: How can I quickly diagnose the source of the peak tailing?
A3: A systematic approach is the most effective way to identify the root cause of peak tailing.[1] Begin with the simplest and most common potential issues first. A good starting point is to perform routine maintenance on the inlet, which includes replacing the liner and septum.[1] If the problem persists, the next step is to trim a small section from the front of the column to remove any potential contamination.[3] If neither of these actions resolves the issue, a more thorough investigation of your GC method parameters and the overall health of the column is necessary.
Q4: Does the choice of inlet liner affect the peak shape for a non-polar compound like this compound?
A4: Yes, the inlet liner geometry can significantly impact analytical performance.[5][6] For non-polar hydrocarbons, a liner that promotes rapid and complete vaporization is crucial. The use of glass wool within the liner can aid in volatilization, but it must be properly deactivated to prevent any potential active sites, although this is less of a concern for non-polar analytes.[7] A liner with a taper at the bottom can also help to focus the sample onto the column, improving peak shape.[2]
Data Presentation
Table 1: Peak Asymmetry Acceptance Criteria
This table provides generally accepted values for peak asymmetry in gas chromatography. Values outside of the acceptable range may indicate a problem that requires investigation.
| Parameter | Acceptable Range | Marginal Range | Unacceptable Range |
| Asymmetry Factor (As) | 0.9 - 1.2 | 1.2 - 1.5 | > 1.5 |
| Tailing Factor (Tf) | 0.9 - 1.2 | 1.2 - 1.5 | > 1.5 |
Note: A value of 1.0 represents a perfectly symmetrical peak. Values less than 1.0 indicate peak fronting, while values greater than 1.0 indicate peak tailing. An asymmetry factor above 1.5 suggests that the tailing is significant enough to warrant investigation.[8]
Experimental Protocols
Protocol 1: Inlet Maintenance - Liner and Septum Replacement
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Carefully remove the old septum using forceps and replace it with a new, pre-conditioned septum. Avoid overtightening the nut upon replacement.
-
Remove Liner: Open the inlet and carefully remove the liner using forceps. Note the orientation of the liner.
-
Install New Liner: Insert a new, deactivated liner of the appropriate geometry. Ensure any O-rings are correctly seated.
-
Reassemble: Close the inlet and re-tighten any fittings.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut and other fittings using an electronic leak detector.
Protocol 2: Proper Column Cutting
-
Gather Materials: You will need a ceramic scoring wafer, a diamond-tipped pen, or a dedicated capillary column cutting tool, along with a low-power magnifier or microscope.
-
Scoring: Gently score the fused silica (B1680970) tubing of the column. It is crucial to apply minimal pressure to avoid crushing the column.
-
Breaking: Hold the column on either side of the score and bend it away from the score to create a clean, square break.
-
Inspection: Examine the cut end of the column under magnification. The cut should be clean, flat, and at a 90-degree angle to the column wall, with no jagged edges or shards of silica.[8] A poor cut can introduce turbulence and cause peak tailing.
Protocol 3: GC Column Conditioning
-
Install the Column in the Inlet: Properly install the newly cut column in the GC inlet, ensuring the correct insertion depth according to your instrument's manual. Do not connect the column to the detector at this stage.
-
Purge with Carrier Gas: Set the initial oven temperature to 40°C and allow the carrier gas to flow through the column for 15-30 minutes to purge any air.[9]
-
Temperature Program: Program the oven to ramp the temperature at a rate of 10-15°C per minute up to the maximum isothermal operating temperature of the column, or 20°C above the final temperature of your analytical method, whichever is lower.[9][10]
-
Hold at Maximum Temperature: Hold the column at this temperature for 1-2 hours. For columns with thicker stationary phases (>0.5 µm), a longer conditioning time may be necessary.[9]
-
Cool Down and Connect to Detector: After conditioning, cool down the oven. Once cooled, connect the column to the detector, ensuring a proper and leak-free connection.
-
Final Check: Run a blank or a standard to confirm a stable baseline and acceptable peak shape.[9]
Mandatory Visualization
Caption: Troubleshooting workflow for GC-MS peak tailing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inlet Liners – Part 1 | Separation Science [sepscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. chromexscientific.co.uk [chromexscientific.co.uk]
- 7. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. restek.com [restek.com]
Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 4-Propyl-3-heptene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of 4-Propyl-3-heptene. The symmetrical nature and multiple alkyl chains of this molecule can lead to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.
Troubleshooting Guide & FAQs
This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.
Question 1: Why am I seeing overlapping peaks in the ¹H NMR spectrum of my this compound sample?
Answer: Peak overlap in the ¹H NMR spectrum of this compound is common due to its molecular structure. The molecule contains multiple propyl and heptene (B3026448) chains with protons in chemically similar environments. Specifically, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the two propyl chains and the heptene backbone have very close electronic environments, leading to similar chemical shifts and overlapping signals, particularly in the upfield region of the spectrum.
Question 2: What are the initial, simple steps I can take to resolve these overlapping signals?
Answer: Before resorting to more complex experiments, simple adjustments to the sample environment can often resolve minor peak overlap.
-
Change the Solvent: The chemical shift of protons can be influenced by the solvent.[1][2] Changing from a standard solvent like deuterated chloroform (B151607) (CDCl₃) to an aromatic solvent like deuterated benzene (B151609) (C₆D₆) or pyridine (B92270) can induce different chemical shifts (known as Aromatic Solvent Induced Shifts, or ASIS) that may separate the overlapping peaks.[2][3] Interactions between the solvent and solute alter the local magnetic fields experienced by the protons, providing better signal dispersion.[3]
-
Vary the Temperature: Acquiring the spectrum at different temperatures can sometimes resolve overlapping signals.[1] A change in temperature can affect the conformational equilibrium of the molecule, which in turn can alter the chemical shifts of the protons.[1] This is particularly useful if the overlap is due to conformational averaging.
Question 3: The simple methods didn't provide enough resolution. What is the next step?
Answer: If changing the solvent or temperature is insufficient, using a chemical shift reagent is a powerful technique to spread out a crowded spectrum.[4][5]
-
Chemical Shift Reagents (Lanthanide Shift Reagents): These are paramagnetic lanthanide complexes (e.g., containing Europium or Ytterbium) that can coordinate with Lewis basic sites in a molecule.[5][6] For this compound, the pi electrons of the double bond can act as a weak Lewis base, allowing the reagent to form a weak complex.[5][7] This interaction causes profound shifts in the resonance positions of nearby protons, with the magnitude of the shift dependent on the distance from the paramagnetic center. This can simplify a complex spectrum to a first-order spectrum.[4] The use of these reagents can provide spectral simplification similar to that achieved with a higher-field NMR instrument.[5]
Question 4: How can I definitively resolve the overlapping signals and confirm my structural assignments?
Answer: Two-dimensional (2D) NMR spectroscopy is the most effective method for unambiguously resolving overlapping peaks and elucidating complex molecular structures.[8][9] It works by spreading the signals across two frequency axes, which greatly enhances resolution.[8][10]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] It generates a 2D map where off-diagonal "cross-peaks" connect coupled protons. This allows you to trace the connectivity of protons within each alkyl chain, even if their 1D signals overlap.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments for resolving proton overlap.[8][11] It correlates each proton directly to the carbon it is attached to. Since the ¹³C chemical shift range is much wider than the ¹H range, protons that overlap in the 1D spectrum are often attached to carbons with very different chemical shifts, leading to well-separated peaks in the 2D spectrum.[10]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-4 bonds).[12] It is invaluable for piecing together different fragments of the molecule and confirming the overall carbon skeleton.
Question 5: My peaks are still broad or slightly overlapping even in 2D spectra. Can I improve the resolution computationally?
Answer: Yes, spectral deconvolution is a computational method that can resolve signals that are too close to be distinguished by eye.[13]
-
Global Spectral Deconvolution (GSD): This algorithm fits a set of theoretical Lorentzian peak shapes to the experimental spectrum.[14] It can automatically reduce a crowded region into its individual component peaks, providing accurate frequencies and areas for each.[14][15][16] This method is effective for separating overlapping multiplets without requiring user input to define the location of each peak.[15][16]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing overlapping NMR peaks, from initial observation to advanced resolution techniques.
Caption: A workflow for resolving overlapping NMR signals.
Data Summary
The choice of technique depends on the severity of the overlap and the required level of detail. The following table compares common methods.
| Technique | Principle | Typical Experiment Time | Primary Application |
| Solvent Change | Alters chemical shifts via solute-solvent interactions. | < 15 minutes per sample | Resolving minor peak overlap. |
| Variable Temperature | Alters chemical shifts by changing conformational equilibria. | 15-60 minutes | Separating signals from different conformers. |
| Chemical Shift Reagent | Paramagnetic induced shifts spread out the spectrum.[5] | < 30 minutes | Simplifying crowded spectra with severe overlap. |
| 2D ¹H-¹H COSY | Correlates J-coupled protons.[9] | 30-60 minutes | Tracing proton-proton connectivities. |
| 2D ¹H-¹³C HSQC | Correlates protons to their directly attached carbons.[8][11] | 1-3 hours | Resolving severe ¹H overlap via ¹³C dispersion. |
| Spectral Deconvolution | Computationally fits peak shapes to the data.[13][14] | < 5 minutes (processing) | Quantifying and resolving closely spaced signals. |
Experimental Protocols
Protocol 1: Using a Chemical Shift Reagent (e.g., Eu(fod)₃)
-
Prepare Sample: Dissolve 5-10 mg of this compound in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Obtain a standard 1D ¹H NMR spectrum of the sample.
-
Add Shift Reagent: Add a small, known amount (e.g., 1-2 mg) of the lanthanide shift reagent (e.g., tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), or Eu(fod)₃) directly to the NMR tube.
-
Mix and Re-acquire: Gently shake the tube to dissolve the reagent. Acquire a new ¹H spectrum. The peaks should have shifted.
-
Titrate: Continue adding small, incremental amounts of the shift reagent and acquiring a spectrum after each addition until sufficient peak separation is achieved. Note that excessive amounts can cause significant line broadening.[6]
Protocol 2: Acquiring a 2D ¹H-¹H COSY Spectrum
-
Instrument Setup: Load a standard gradient-selected COSY pulse program (e.g., cosygpqf on a Bruker spectrometer). Tune and match the probe for the ¹H channel.
-
Acquisition Parameters:
-
Spectral Width (SWH): Set the spectral width in both dimensions (F2 and F1) to cover all proton signals (e.g., 0-10 ppm).
-
Number of Scans (NS): Set to 4-16 scans per increment.
-
Number of Increments (TD in F1): Set to 256-512 increments to ensure adequate resolution in the indirect dimension.
-
Relaxation Delay (d1): Use a relaxation delay of 1.5-2.0 seconds.
-
-
Data Processing: After acquisition, apply a sine-bell window function in both dimensions. Perform a 2D Fourier transform and phase the spectrum. Symmetrize the spectrum if necessary.
-
Analysis: Identify cross-peaks, which appear off the diagonal. A cross-peak at (δ₁, δ₂) indicates that the protons at chemical shifts δ₁ and δ₂ are spin-coupled.
Protocol 3: Acquiring a 2D ¹H-¹³C HSQC Spectrum
-
Instrument Setup: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).[1] Tune and match the probe for both ¹H and ¹³C channels.
-
Acquisition Parameters:
-
F2 (¹H) Dimension: Set the spectral width to cover all proton signals.
-
F1 (¹³C) Dimension: Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm for an alkene).[1]
-
Number of Scans (NS): Use 4-8 scans per increment.
-
Number of Increments (TD in F1): Set to 256-400 increments.
-
¹JCH Coupling Constant: Set the evolution delay to correspond to an average one-bond C-H coupling constant (~145 Hz).
-
-
Data Processing: Process the 2D data using a Fourier transform in both dimensions. The resulting 2D plot will show correlation peaks between protons and their directly attached carbons.
2D NMR Correlation Concept
The diagram below illustrates how 2D NMR resolves ambiguity. Two overlapping proton signals in the 1D spectrum are clearly distinguished when correlated to their respective carbon partners in a 2D HSQC spectrum.
Caption: Resolving ¹H overlap with a 2D HSQC spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. google.com [google.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Shift reagents | PPTX [slideshare.net]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. Deconvolution [inmr.net]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. GSD (Global Spectral Deconvolution) [mestrelabcn.com]
- 16. Global Spectral Deconvolution (GSD) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Technical Support Center: Scaling Up the Synthesis of 4-Propyl-3-heptene for Pilot Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Propyl-3-heptene for pilot studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: Two of the most common and scalable methods for synthesizing this compound are the Wittig reaction and a Grignard reaction followed by dehydration.[1] The Wittig reaction offers excellent control over the location of the double bond by reacting a phosphorus ylide with a ketone.[2] The Grignard reaction is a robust method for forming carbon-carbon bonds, in this case creating a tertiary alcohol which is then dehydrated to the alkene.[3]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include managing reaction exotherms, especially during Grignard reagent formation, ensuring efficient mixing in larger reactors, and handling and separating byproducts, such as triphenylphosphine (B44618) oxide from the Wittig reaction.[1][4] Maintaining anhydrous conditions is also critical for the success of both Grignard and Wittig reactions.[5][6]
Q3: How can I monitor the progress of the Wittig reaction for this compound synthesis?
A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. You can spot the starting carbonyl compound (e.g., heptan-4-one), the phosphonium (B103445) salt, and the reaction mixture. The reaction is proceeding if the starting carbonyl compound spot disappears and a new, less polar spot for the alkene product appears.[5] Staining with potassium permanganate (B83412) can help visualize the newly formed double bond.[5]
Q4: What is the most effective method for purifying this compound at a pilot scale?
A4: For separating this compound from impurities with different boiling points, fractional distillation is the recommended technique.[7] This method provides better separation than simple distillation by using a fractionating column.[7] If impurities have very similar boiling points, column chromatography can be used, although it may be less practical for very large quantities.[8]
Troubleshooting Guides
Issue 1: Low or No Yield in Wittig Reaction
Question: I am attempting the Wittig synthesis of this compound, but the yield is very low. What are the possible causes and solutions?
Answer: Low or no yield in a Wittig reaction can be due to several factors. Here is a systematic troubleshooting approach:
-
Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical step.
-
Base Selection: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[5] Using a weaker base may not be sufficient to deprotonate the phosphonium salt.[5]
-
Anhydrous Conditions: The solvent (e.g., THF, diethyl ether) must be completely dry, as any water will quench the strong base and the ylide.[5]
-
-
Poor Reagent Quality: Ensure the purity of the starting materials, particularly the aldehyde or ketone, as impurities can interfere with the reaction.[5]
-
Reaction Conditions: For sterically hindered substrates, longer reaction times or higher temperatures may be required.[5] Monitor the reaction by TLC to determine the optimal duration.[5]
Issue 2: Grignard Reaction Fails to Initiate
Question: I am trying to prepare the Grignard reagent for the synthesis of this compound, but the reaction won't start. What should I do?
Answer: The initiation of a Grignard reaction can sometimes be challenging. Here are some troubleshooting steps:
-
Activation of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Try crushing the magnesium turnings in a dry mortar and pestle before the reaction to expose a fresh surface.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.[6]
-
Initiation Techniques: If the reaction does not start on its own, you can try adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[9] Gentle warming of the flask may also help initiate the reaction.[3]
Issue 3: Poor Separation During Purification by Fractional Distillation
Question: I am having difficulty separating this compound from impurities using fractional distillation. What could be the problem?
Answer: Poor separation during fractional distillation can be attributed to several factors:
-
Insufficient Column Efficiency: For compounds with close boiling points, a simple distillation setup is inadequate. Ensure you are using a fractionating column, such as a Vigreux or packed column, which provides a larger surface area for repeated vaporization and condensation cycles.[7]
-
Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. If the heating rate is too high, the column will not have enough time to reach equilibrium.[7]
-
Column Insulation: Insulating the fractionating column with glass wool or aluminum foil helps to minimize heat loss and maintain the necessary temperature gradient for efficient separation.[7]
Data Presentation
Table 1: Comparison of Scale-Up Synthesis Methods for this compound
| Parameter | Wittig Reaction | Grignard Reaction & Dehydration |
|---|---|---|
| Starting Materials | Propyltriphenylphosphonium bromide, Heptan-4-one, Strong Base (e.g., n-BuLi) | Propyl bromide, Magnesium turnings, Heptan-4-one, Acid catalyst (for dehydration)[1] |
| Key Process Considerations | Management of triphenylphosphine oxide byproduct. | Strict anhydrous conditions, control of exotherm during Grignard formation.[1] |
| Typical Yield | 70-85% | 75-85%[1] |
| Purity Achievable | >98% | >98%[1] |
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H20[10] |
| Molecular Weight | 140.27 g/mol [10] |
| Boiling Point | 160.5°C[11] |
| Flash Point | 34.7°C[11] |
| Density | 0.75 g/cm³[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol outlines the in-situ generation of the propyl ylide and its reaction with heptan-4-one.
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Heptan-4-one
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add propyltriphenylphosphonium bromide (1.0 eq).[2]
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.[2]
-
Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.[2]
-
Stir the ylide solution at 0 °C for 1 hour.[2]
-
Slowly add a solution of heptan-4-one (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.[2]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane.[2]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude this compound by fractional distillation.[2]
Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration
This synthesis proceeds in two stages: the formation of 4-propylheptan-4-ol via a Grignard reaction, followed by its dehydration.
Materials:
-
Magnesium turnings
-
Propyl bromide
-
Anhydrous diethyl ether
-
Heptan-4-one
-
Saturated aqueous ammonium chloride solution
-
Concentrated sulfuric acid
-
Anhydrous magnesium sulfate
Procedure:
Part A: Grignard Reaction
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings.[9]
-
Add a solution of propyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (propylmagnesium bromide). A small crystal of iodine can be used for initiation.[9]
-
Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.[9]
-
Add a solution of heptan-4-one in anhydrous diethyl ether dropwise with vigorous stirring.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[9]
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[9]
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.[9]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[9]
-
Remove the solvent under reduced pressure to yield crude 4-propylheptan-4-ol.[9]
Part B: Dehydration
-
Place the crude 4-propylheptan-4-ol in a round-bottom flask.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.[3]
-
Equip the flask for simple distillation.
-
Gently heat the mixture. The lower boiling alkene product will distill as it is formed.[3]
-
Collect the distillate in a flask cooled in an ice bath.[3]
Visualizations
Caption: Workflow for the Synthesis of this compound via Wittig Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. primescholars.com [primescholars.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cas 4485-13-6,this compound | lookchem [lookchem.com]
- 11. Page loading... [guidechem.com]
Technical Support Center: Purification of Crude 4-Propyl-3-heptene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Propyl-3-heptene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Wittig reaction?
A1: The most prevalent impurities include unreacted starting materials (e.g., 4-heptanone (B92745) and propyltriphenylphosphonium bromide), byproducts such as triphenylphosphine (B44618) oxide, and potentially isomeric forms of the product.[1][2]
Q2: Which purification technique is most suitable for large-scale purification of this compound?
A2: For large quantities, fractional distillation is generally the most cost-effective and scalable method, provided there is a sufficient boiling point difference between this compound and its impurities.[3][4]
Q3: How can I remove the highly polar impurity, triphenylphosphine oxide?
A3: Triphenylphosphine oxide can be removed by several methods. Liquid-liquid extraction with a polar solvent, precipitation by adding a non-polar solvent in which the oxide is insoluble (like a hexane (B92381)/ether mixture), or column chromatography are all effective techniques.[1][5][6][7]
Q4: When is column chromatography the preferred method for purifying this compound?
A4: Column chromatography is ideal for small-scale purifications where high purity is required, especially for separating compounds with very similar boiling points or for removing non-volatile impurities.[8][9][10]
Q5: What is a quick way to check the purity of the fractions collected during purification?
A5: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the progress of a column chromatography separation and to analyze the composition of collected fractions.[10][11] For distillation, gas chromatography (GC) can be used to analyze the purity of the collected distillates.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Distillation rate is too fast.- Insufficient number of theoretical plates in the column.- Poor insulation of the column. | - Reduce the heating rate to ensure a slow and steady distillation.- Use a longer fractionating column or one with a more efficient packing material.- Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[4] |
| Bumping / Uneven Boiling | - Lack of boiling chips or stir bar.- Heating too rapidly. | - Add a few boiling chips or a magnetic stir bar to the distillation flask.- Heat the flask gradually and evenly. |
| Product Decomposition | - Distillation temperature is too high. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[12] |
| No Distillate Collected | - Thermometer placed incorrectly.- Leaks in the apparatus.- Condenser water is too cold for low-boiling compounds. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Check all joints for a proper seal. Use grease if necessary.- For very low-boiling compounds, consider using a coolant at a slightly higher temperature or a less efficient condenser. |
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column was not packed properly.- Sample was loaded improperly. | - Optimize the solvent system using TLC first. A good starting point for non-polar compounds like this compound is pure hexane, gradually increasing polarity if needed.- Ensure the column is packed uniformly without any cracks or air bubbles.- Dissolve the sample in a minimal amount of the mobile phase and load it carefully as a narrow band.[3][9][11] |
| Compound Won't Elute | - Mobile phase is not polar enough.- Compound may have decomposed on the silica (B1680970) gel. | - Gradually increase the polarity of the mobile phase (e.g., by adding a small percentage of ethyl acetate (B1210297) to the hexane).- Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a different stationary phase like alumina.[13] |
| Cracked Column Bed | - The column ran dry.- Heat generated from the adsorption of polar solvents. | - Always keep the solvent level above the top of the stationary phase.- When switching to a more polar solvent, do so gradually to avoid generating excess heat. |
| Streaking of Bands | - Sample is not soluble in the mobile phase.- The sample was loaded in too strong of a solvent. | - Pre-adsorb the sample onto a small amount of silica gel (dry loading) before adding it to the column.- Dissolve the sample in the mobile phase or a slightly less polar solvent for loading.[3] |
Data Presentation
Comparison of Purification Techniques for this compound
| Technique | Achievable Purity | Typical Yield | Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% | High (>85%) | High | Low | Scalable, cost-effective for large quantities. | Requires significant boiling point differences, energy-intensive. |
| Column Chromatography | >99.5% | Moderate (60-80%) | Low | High | High resolution for complex mixtures, versatile. | Time-consuming, requires large volumes of solvent, not easily scalable. |
| Liquid-Liquid Extraction | Variable (depends on impurities) | High (>90%) | High | Low | Good for removing highly polar or ionic impurities. | Limited to impurities with different solubility profiles. |
Note: The values presented are typical estimates and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the purification of this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer and stir bar
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize as the first fraction begins to distill.
-
Collect the initial fraction (forerun), which will likely contain lower-boiling impurities.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction, which should distill at a constant temperature corresponding to the boiling point of this compound (approximately 160-162 °C at atmospheric pressure).[14][15]
-
Once the main fraction has been collected, and the temperature begins to rise again or drop, stop the distillation.
-
Analyze the purity of the collected fractions using an appropriate method, such as gas chromatography (GC).
Protocol 2: Purification by Column Chromatography
This protocol is suitable for small-scale purification of this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (60-200 mesh)
-
Sand
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other more polar solvent)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Prepare the column by first placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a protective layer of sand on top.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with hexane, collecting fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate).
-
If the desired product is not eluting with pure hexane, gradually increase the polarity of the mobile phase by adding a small percentage of ethyl acetate.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Liquid-Liquid Extraction for Triphenylphosphine Oxide Removal
This protocol is for the removal of the polar byproduct triphenylphosphine oxide.
Materials:
-
Crude this compound in a non-polar organic solvent (e.g., diethyl ether, hexane)
-
Separatory funnel
-
Water (or a slightly acidic or basic aqueous solution if other impurities are present)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the crude product in a non-polar organic solvent and place it in a separatory funnel.
-
Add an equal volume of water to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the triphenylphosphine oxide.
-
Drain and discard the aqueous layer.
-
Repeat the washing with water two more times.
-
Wash the organic layer with a saturated brine solution to remove any remaining dissolved water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent, and then remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
Caption: Common issues and solutions in column chromatography.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. energyeducation.ca [energyeducation.ca]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Purification [chem.rochester.edu]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. columbia.edu [columbia.edu]
- 12. maratek.com [maratek.com]
- 13. Chromatography [chem.rochester.edu]
- 14. 3-Heptene, 4-propyl- [webbook.nist.gov]
- 15. This compound [stenutz.eu]
Technical Support Center: 4-Propyl-3-heptene Reactions and Moisture Sensitivity
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing reactions with 4-Propyl-3-heptene by addressing the critical challenges posed by its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect reactions involving this compound?
A1: Moisture can significantly compromise reactions with this compound in several ways:
-
Reaction with Intermediates: In many common reactions, such as the Wittig reaction used for its synthesis, organometallic reagents (e.g., n-butyllithium) are employed. These reagents are extremely sensitive to water and will be quenched, leading to a significant reduction in yield or complete reaction failure.
-
Side Reactions: In the presence of an acid catalyst, this compound can undergo acid-catalyzed hydration, where water adds across the double bond to form an alcohol (4-propylheptan-4-ol). This side reaction consumes the starting material and complicates the purification of the desired product.
-
Catalyst Deactivation: For reactions like olefin metathesis, even trace amounts of water can deactivate the catalyst, leading to low conversion rates.[1][2]
Q2: What are the best practices for storing and handling this compound?
A2: this compound should be handled as a moisture-sensitive compound. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a refrigerator in a desiccated secondary container is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Q3: What are the signs of moisture contamination in my reaction?
A3: Signs of moisture contamination can include:
-
Low or no product yield: This is the most common indicator, especially when using moisture-sensitive reagents.
-
Formation of unexpected byproducts: The presence of alcohols or other hydration products in your analytical data (e.g., NMR, GC-MS) is a strong indication of moisture contamination.
-
Inconsistent reaction rates: If you observe that a reaction starts but then stalls, it could be due to the gradual quenching of reagents or deactivation of a catalyst by moisture.
-
Visual cues: For reactions involving organometallic reagents, the disappearance of a characteristic color (e.g., the orange-red of an ylide in a Wittig reaction) without the addition of the other reactant can indicate quenching by moisture.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Moisture in the solvent. | Ensure solvents are rigorously dried using appropriate methods. For instance, tetrahydrofuran (B95107) (THF) can be dried by distillation from sodium/benzophenone (B1666685).[3][4] |
| Moisture in the glassware. | Flame-dry or oven-dry all glassware immediately before use and cool under a stream of inert gas. | |
| Moisture in the starting materials or reagents. | Use freshly opened reagents or purify/dry them before use. Ensure this compound is stored under anhydrous conditions. | |
| Leaks in the reaction setup. | Check all joints and septa for a proper seal. Use high-vacuum grease for ground glass joints and ensure septa are not punctured excessively. | |
| Formation of 4-propylheptan-4-ol as a byproduct | Presence of water and an acid catalyst. | Rigorously exclude water from the reaction. If an acidic reagent is used, ensure the reaction is completely anhydrous. Neutralize any acidic impurities in the starting materials or solvents. |
| Inconsistent Results Between Batches | Variations in atmospheric humidity. | Be mindful of ambient humidity. On humid days, take extra precautions, such as flushing the reaction setup with inert gas for a longer duration. |
| Inconsistent quality of solvents or reagents. | Use solvents and reagents from a reliable source and from the same batch if possible. Re-evaluate the dryness of solvents before each reaction. |
Data Presentation
The presence of moisture can have a significant impact on the yield of reactions involving this compound, particularly when moisture-sensitive reagents are used. The following table provides a representative summary of the expected impact of moisture on the yield of a Wittig reaction to synthesize this compound.
| Reaction Conditions | Description | Expected Yield of this compound |
| Strictly Anhydrous | All glassware flame-dried, solvents distilled from a drying agent, and reaction performed under an argon atmosphere. | 85-95% |
| Moderately Dry | Glassware oven-dried, using commercially available anhydrous solvents without further drying. | 40-60% |
| Presence of Moisture | Use of non-anhydrous solvents or exposure to ambient atmosphere during the reaction. | <10% |
Experimental Protocols
Protocol 1: Drying of Tetrahydrofuran (THF)
Objective: To prepare anhydrous THF suitable for moisture-sensitive reactions.
Materials:
-
Tetrahydrofuran (reagent grade)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (argon or nitrogen)
Procedure:
-
Pre-drying: If the THF contains significant amounts of water, pre-dry it by letting it stand over potassium hydroxide (B78521) (KOH) pellets overnight, followed by decantation.
-
Apparatus Setup: Assemble a distillation apparatus, ensuring all glassware is thoroughly flame-dried and cooled under a stream of inert gas.
-
Addition of Drying Agents: To the distillation flask, add small pieces of freshly cut sodium metal and a small amount of benzophenone to act as an indicator.
-
Solvent Addition: Add the pre-dried THF to the distillation flask under a positive pressure of inert gas.
-
Reflux: Heat the flask to reflux. A deep blue or purple color should develop, indicating the formation of the benzophenone ketyl radical and anhydrous conditions. If the color does not persist, more sodium may be needed.
-
Distillation: Once the characteristic blue/purple color is stable, distill the THF directly into a flame-dried receiving flask under an inert atmosphere.
-
Storage: Store the anhydrous THF over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
Protocol 2: Synthesis of this compound via a Wittig Reaction (Illustrative Example)
Objective: To synthesize this compound under anhydrous conditions.
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous THF (prepared as in Protocol 1)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet, suspend propyltriphenylphosphonium bromide in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-BuLi in hexanes dropwise via syringe. The formation of a characteristic orange-red color indicates the formation of the phosphorus ylide.
-
Wittig Reaction: To the ylide solution at 0 °C, add a solution of 4-heptanone in anhydrous THF dropwise via syringe.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Visualizations
Caption: Workflow for handling moisture-sensitive reactions.
Caption: Troubleshooting flowchart for low yield.
References
Technical Support Center: Efficient Hydrogenation of 4-Propyl-3-heptene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalyst selection and troubleshooting for the efficient hydrogenation of 4-Propyl-3-heptene.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of alkenes like this compound?
A1: The most common heterogeneous catalysts for alkene hydrogenation are Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel.[1][2] Each offers a different balance of reactivity, selectivity, and cost. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are also used, particularly when higher selectivity is required.
Q2: this compound is a tetrasubstituted alkene. Does this affect catalyst selection?
A2: Yes, the steric hindrance of a tetrasubstituted alkene like this compound significantly impacts catalyst choice and reaction conditions. Such sterically hindered olefins can be challenging to hydrogenate.[3] While Pd/C is a common workhorse, more active catalysts like Platinum(IV) oxide (PtO₂) or Raney Nickel may be required to achieve reasonable reaction rates and conversions.[4] In some cases, specialized catalyst systems, such as Pt-Ni bimetallic alloys, have shown promise for the diastereoselective hydrogenation of hindered tetrasubstituted olefins.[4]
Q3: What are the typical reaction conditions for the hydrogenation of this compound?
A3: Typical conditions involve dissolving the alkene in a suitable solvent (e.g., ethanol (B145695), ethyl acetate, methanol) and exposing it to hydrogen gas (H₂) in the presence of a catalyst.[5] For sterically hindered alkenes, higher hydrogen pressures (above balloon pressure) and elevated temperatures may be necessary to drive the reaction to completion. However, these conditions should be approached with caution as they can also lead to side reactions.
Q4: My hydrogenation of this compound is showing low or no conversion. What are the likely causes?
A4: Low conversion can stem from several factors:
-
Catalyst Inactivity: The catalyst may be old, improperly stored, or deactivated.
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, nitrogen, and halogen compounds.
-
Insufficient Hydrogen: Leaks in the apparatus or inadequate hydrogen pressure can starve the reaction.
-
Poor Mass Transfer: Inefficient stirring can limit the contact between the gas, liquid, and solid catalyst phases.
-
Steric Hindrance: The inherent steric bulk of this compound may require more forcing conditions (higher temperature, pressure, or a more active catalyst).
Troubleshooting Guide: Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion issues during the hydrogenation of this compound.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in the hydrogenation of this compound.
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical performance characteristics of common catalysts for the hydrogenation of sterically hindered alkenes. Note that optimal conditions will vary depending on the specific substrate and experimental setup.
| Catalyst | Typical Loading (w/w %) | Temperature (°C) | H₂ Pressure (atm) | Typical Reaction Time (h) | Conversion (%) | Notes |
| 5% Pd/C | 5-10 | 25-80 | 1-50 | 12-48 | 50-90 | May require higher temperatures and pressures for tetrasubstituted alkenes.[6] |
| PtO₂ (Adams') | 1-5 | 25-50 | 1-5 | 6-24 | >95 | Generally more active than Pd/C for hindered alkenes.[2] |
| Raney Ni | 10-20 | 50-100 | 50-100 | 4-12 | >95 | Highly active but may require higher temperatures and pressures; can be pyrophoric. |
| Pt-Ni/SiO₂ | 5-10 | 25 | 1 | 24 | >90 | Bimetallic catalyst showing high diastereoselectivity for certain hindered olefins.[4] |
Experimental Protocols
General Protocol for Hydrogenation using Pd/C
This protocol provides a general procedure that can be adapted for the hydrogenation of this compound.
Diagram: Experimental Workflow for Catalytic Hydrogenation
Caption: A step-by-step workflow for a typical catalytic hydrogenation experiment.
Materials:
-
This compound
-
5% or 10% Palladium on carbon (Pd/C)
-
Anhydrous ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Inerting the Catalyst: In a separate flask, weigh the 5% Pd/C catalyst (typically 5-10% by weight of the substrate). Ensure this is done under an inert atmosphere if the catalyst is dry.
-
Reaction Setup: Carefully add the Pd/C to the flask containing the substrate solution. Seal the flask with a septum.
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a Parr shaker). Purge the flask by evacuating and backfilling with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. If necessary, the reaction can be gently heated.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis. The disappearance of the starting material indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, 4-propylheptane.
-
Purification: If necessary, purify the product by distillation or column chromatography.
References
- 1. organic chemistry - Rate of catalytic hydrogenation of alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
Optimizing temperature and pressure for 4-Propyl-3-heptene reactions
Technical Support Center: Optimizing 4-Propyl-3-heptene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the catalytic hydrogenation of this compound to 4-propylheptane. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the catalytic hydrogenation of this compound.
Q1: My hydrogenation reaction is slow, or the reaction has stalled. What are the likely causes related to temperature and pressure?
A1: A slow or stalled reaction is a common issue in catalytic hydrogenation and can be attributed to several factors:
-
Insufficient Pressure: The concentration of dissolved hydrogen in the solvent is directly proportional to the hydrogen pressure. Low pressure can lead to a "hydrogen-starved" state, slowing down the reaction rate.[1][2]
-
Low Temperature: Hydrogenation reactions have an activation energy that must be overcome. If the temperature is too low, the reaction kinetics will be slow.[3]
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas.[4][5] While not directly a temperature or pressure issue, higher temperatures can sometimes accelerate catalyst deactivation.[6]
-
Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the hydrogen gas, liquid substrate, and solid catalyst, which limits the reaction rate.[3]
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure to enhance the solubility of hydrogen in the reaction medium.[7]
-
Increase Temperature: Gently heat the reaction mixture to increase the reaction rate. Be cautious, as excessive heat can lead to side reactions or catalyst degradation.[5]
-
Check for Catalyst Poisoning: Ensure the purity of your starting material, solvent, and hydrogen gas. Common poisons include sulfur and nitrogen compounds.[4]
Q2: I am observing a low yield of 4-propylheptane. How can I optimize temperature and pressure to improve it?
A2: Low yield can be caused by incomplete conversion or the formation of byproducts.
-
Incomplete Conversion: This can be addressed by increasing the reaction time, temperature, or pressure to drive the reaction to completion.[3]
-
Byproduct Formation: High temperatures can sometimes promote side reactions like isomerization of the double bond or hydrogenolysis (cleavage of C-C bonds).[6][8]
Optimization Strategies:
-
Moderate Temperature Increase: A modest increase in temperature can improve the reaction rate and yield. However, monitor the reaction for the formation of any byproducts.
-
Systematic Pressure Increase: Increasing the hydrogen pressure is often a safe and effective way to improve the reaction rate and drive the equilibrium towards the hydrogenated product.[9]
Q3: I am seeing unexpected byproducts in my reaction. Could this be related to my temperature and pressure settings?
A3: Yes, the reaction conditions can significantly influence selectivity.
-
High Temperatures: Can lead to thermal degradation of the substrate or product and may promote side reactions.[6] In some cases, high temperatures can cause the catalyst particles to fuse together (sintering), which reduces the catalyst's activity and can affect selectivity.[6]
-
Pressure Effects: While higher pressure generally favors hydrogenation, extremely high pressures combined with high temperatures can sometimes lead to over-reduction or other unwanted reactions, depending on the substrate and catalyst.
Corrective Actions:
-
Lower the Reaction Temperature: If you suspect side reactions are occurring, reducing the temperature may improve selectivity towards the desired product.[8]
-
Optimize Catalyst and Conditions: The choice of catalyst is crucial. For example, platinum-based catalysts are often more active at lower temperatures and pressures compared to nickel catalysts.[9]
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature and pressure ranges for the hydrogenation of this compound?
A1: The optimal conditions depend on the catalyst used.
-
With Palladium or Platinum Catalysts: These are highly active catalysts, and the reaction can often be carried out at room temperature (20-25°C) and low hydrogen pressure (1-4 atm or a hydrogen balloon).[10][11]
-
With Nickel Catalysts (e.g., Raney Nickel): These catalysts are less active and typically require higher temperatures (50-100°C) and pressures (5-10 atm) to be effective.[9]
Q2: How does increasing the temperature affect the rate and selectivity of the hydrogenation?
A2: Increasing the temperature generally increases the reaction rate.[3] However, it can have a negative impact on selectivity, potentially leading to the formation of byproducts.[7][8] For exothermic reactions like hydrogenation, high temperatures can also unfavorably shift the reaction equilibrium.
Q3: What is the primary role of pressure in the catalytic hydrogenation of alkenes?
A3: The primary role of pressure is to increase the concentration of hydrogen dissolved in the reaction solvent.[1][2] This enhances the rate of reaction by ensuring that the catalyst surface has a sufficient supply of hydrogen to react with the alkene.[9]
Q4: What are the key safety considerations when working with high pressure and temperature for hydrogenation?
A4: Hydrogenation reactions, especially under pressure, have significant safety hazards.
-
Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated area, like a fume hood, and away from ignition sources.[12][13]
-
Pyrophoric Catalysts: Some hydrogenation catalysts, like Raney Nickel and dry Palladium on carbon, can be pyrophoric and ignite spontaneously upon exposure to air. Handle them with care, typically under a solvent or inert atmosphere.[12]
-
High-Pressure Equipment: Use a properly rated and maintained pressure vessel (autoclave or Parr shaker). Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[14][15] A blast shield should be used for protection.[13]
Quantitative Data Summary
The following table summarizes the general effects of temperature and pressure on key parameters in the catalytic hydrogenation of alkenes.
| Parameter | Effect of Increasing Temperature | Effect of Increasing Pressure | Typical Range (Pd/C Catalyst) |
| Reaction Rate | Generally increases[3] | Generally increases[9] | 25 - 80 °C[10] |
| Selectivity | May decrease due to side reactions[8] | Generally has a minor effect, but can influence some reactions | 1 - 5 atm[10] |
| Catalyst Stability | Can lead to deactivation (sintering) at very high temperatures[6] | Minimal effect | N/A |
| Hydrogen Solubility | Decreases | Increases[1][2] | N/A |
Experimental Protocols
Protocol 1: Small-Scale Hydrogenation at Atmospheric Pressure (Hydrogen Balloon)
This protocol is suitable for small-scale reactions where a hydrogen balloon is a sufficient source of hydrogen.[10]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum line
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 1-10 mol% of the substrate) to the flask.
-
Seal the flask with a septum.
-
Connect the flask to a vacuum line to remove the air, and then backfill with hydrogen from a balloon. Repeat this cycle 2-3 times to ensure an inert atmosphere.[10]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, purge the flask with an inert gas (e.g., nitrogen).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product, 4-propylheptane.[10]
Protocol 2: Hydrogenation at Elevated Pressure
This protocol requires a specialized high-pressure reactor, such as a Parr shaker apparatus, and is suitable for larger-scale or more difficult reductions.[10]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or another suitable solvent)
-
High-pressure reaction vessel
-
Hydrogen gas cylinder
Procedure:
-
Place the this compound and solvent into the high-pressure reaction vessel.
-
Carefully add the Pd/C catalyst.
-
Seal the vessel according to the manufacturer's instructions.[10]
-
Purge the vessel several times with nitrogen, followed by hydrogen, to remove all air.[14]
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 3-5 atm).
-
Begin agitation (shaking or stirring) and heat to the desired temperature if necessary.
-
Monitor the reaction by observing the pressure drop, which indicates hydrogen consumption.
-
When hydrogen uptake ceases, the reaction is complete. Allow the vessel to cool to room temperature.
-
Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.[10]
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate to yield the crude 4-propylheptane.[10]
Visualizations
Caption: Troubleshooting workflow for hydrogenation reactions.
Caption: Relationship between temperature, pressure, and reaction outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 7. helgroup.com [helgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. njhjchem.com [njhjchem.com]
- 15. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
Validation & Comparative
Validating the Structure of 4-Propyl-3-heptene: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's structure is a critical step in chemical research and development. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 4-Propyl-3-heptene. By leveraging the power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), we present a clear methodology supported by predicted experimental data to differentiate the target molecule from potential isomers.
Structural Elucidation Using 2D NMR
One-dimensional (1D) NMR spectroscopy provides foundational information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). However, for complex molecules or in cases of significant signal overlap, 1D spectra may not be sufficient for complete structural assignment. 2D NMR techniques overcome these limitations by spreading the spectral information across two dimensions, revealing correlations between nuclei and providing invaluable insights into molecular connectivity.[1][2][3]
For this compound (C₁₀H₂₀), a trisubstituted alkene, 2D NMR is instrumental in confirming the carbon framework and the precise location of the double bond.[4][5][6][7] The key experiments for this validation are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in establishing proton-proton spin systems within the molecule.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra.[3][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is crucial for piecing together different molecular fragments and confirming the overall carbon skeleton.[8][10]
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations for this compound. These predictions are based on established chemical shift principles for alkenes and alkyl chains.[11]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1, 1' | CH₃ | ~14 | H-1, H-1' | ~0.9 | t |
| 2, 2' | CH₂ | ~23 | H-2, H-2' | ~1.4 | sextet |
| 3 | =CH | ~125 | H-3 | ~5.2 | t |
| 4 | =C | ~140 | - | - | - |
| 5, 5' | CH₂ | ~30 | H-5, H-5' | ~2.0 | q |
| 6, 6' | CH₂ | ~21 | H-6, H-6' | ~1.5 | sextet |
| 7, 7' | CH₃ | ~14 | H-7, H-7' | ~0.9 | t |
Note: Due to symmetry, several positions are chemically equivalent.
Table 2: Key Predicted 2D NMR Correlations for this compound
| Experiment | Key Correlations | Structural Information Confirmed |
| COSY | H-3 ↔ H-5, H-5' H-5, H-5' ↔ H-6, H-6' H-6, H-6' ↔ H-7, H-7' H-2, H-2' ↔ H-1, H-1' | Connectivity within the two propyl groups and the ethyl group attached to the double bond. |
| HSQC | H-1, H-1' ↔ C-1, C-1' H-2, H-2' ↔ C-2, C-2' H-3 ↔ C-3 H-5, H-5' ↔ C-5, C-5' H-6, H-6' ↔ C-6, C-6' H-7, H-7' ↔ C-7, C-7' | Direct one-bond C-H connections for all protonated carbons. |
| HMBC | H-3 ↔ C-2, C-4, C-5 H-5, H-5' ↔ C-3, C-4, C-6, C-7 H-2, H-2' ↔ C-1, C-3, C-4 | Unambiguous placement of the double bond at the C-3/C-4 position and confirmation of the connectivity of the propyl groups to the double bond. |
Experimental Protocols
Detailed methodologies for acquiring high-quality 2D NMR spectra are provided below.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing ¹H and ¹³C detection.
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16.
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0 to 160 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or higher for adequate signal-to-noise.
2D NMR Parameters (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software should be utilized (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).
-
The spectral width in the F2 (¹H) dimension should be set as in the 1D ¹H NMR experiment.
-
The spectral width in the F1 dimension should be set to encompass all relevant proton (for COSY) or carbon (for HSQC, HMBC) signals.
-
The number of increments in the F1 dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experimental time.
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the resulting spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C dimensions.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using 2D NMR techniques.
Caption: Workflow for the validation of this compound structure using 2D NMR.
Conclusion
The combined application of COSY, HSQC, and HMBC NMR spectroscopy provides a robust and definitive method for the structural validation of this compound. By systematically analyzing the correlations within and between the proton and carbon spectra, researchers can confidently confirm the molecular connectivity and distinguish the target compound from its isomers. The detailed protocols and predicted data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of organic molecules.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. 3-Heptene, 4-propyl- [webbook.nist.gov]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 4-Propyl-3-heptene: Wittig vs. Grignard Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific alkene isomers is a critical task in organic chemistry, with applications ranging from fine chemical production to the development of novel pharmaceutical agents. 4-Propyl-3-heptene, a trisubstituted alkene, presents an interesting case for comparing the efficacy of two common synthetic strategies: the Wittig reaction and the Grignard reaction followed by dehydration. This guide provides an objective comparison of these two routes, supported by analogous experimental data and detailed methodologies, to aid researchers in selecting the most appropriate pathway for their synthetic goals.
At a Glance: Wittig vs. Grignard for this compound Synthesis
| Parameter | Wittig Reaction | Grignard Reaction & Dehydration |
| Starting Materials | 4-Heptanone (B92745), Propyltriphenylphosphonium bromide, Strong Base (e.g., n-BuLi) | 4-Heptanone, Propylmagnesium bromide, Acid catalyst (for dehydration) |
| Typical Yield (%) | 60-85 | 70-90 (overall for two steps) |
| Stereoselectivity | Good control over double bond position; non-stabilized ylides favor the (Z)-isomer. | Poor control; can lead to a mixture of (E) and (Z) isomers and positional isomers due to potential carbocation rearrangements. |
| Key Advantages | High regioselectivity, predictable stereochemistry. | Readily available and inexpensive starting materials, robust and scalable. |
| Key Disadvantages | Stoichiometric use of phosphonium (B103445) ylide, generation of triphenylphosphine (B44618) oxide byproduct which can complicate purification. | Two-step process, risk of carbocation rearrangements leading to isomeric impurities, requires strictly anhydrous conditions. |
Note: The quantitative data presented is based on typical yields for the synthesis of the analogous compound, 4-ethyl-3-heptene, and may vary for this compound.[1]
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic route, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative experimental protocols adapted for the synthesis of this compound, based on established procedures for analogous compounds.[2]
Wittig Reaction Protocol
Part A: Preparation of Propyltriphenylphosphonium Bromide
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromopropane (B46711) (1.1 eq) to the solution.
-
Heat the mixture to reflux for 24 hours. A white precipitate of the phosphonium salt will form.
-
Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield propyltriphenylphosphonium bromide.
Part B: Synthesis of this compound
-
Suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq, e.g., 2.5 M in hexanes) dropwise to the stirred suspension. The formation of a characteristic orange-red color indicates the generation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Slowly add a solution of 4-heptanone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (B92381) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to separate this compound from the triphenylphosphine oxide byproduct.
Grignard Reaction and Dehydration Protocol
Part A: Synthesis of 4-Propyl-4-heptanol
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.2 eq). A crystal of iodine can be added to initiate the reaction.
-
Add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted.
-
Cool the Grignard reagent to 0 °C and add a solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude 4-propyl-4-heptanol.
Part B: Dehydration of 4-Propyl-4-heptanol
-
To the crude 4-propyl-4-heptanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).
-
Heat the mixture to 100-150 °C and collect the alkene product by distillation as it forms.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and purify by fractional distillation.
Discussion and Comparison
Wittig Reaction:
The primary advantage of the Wittig reaction is the high degree of control over the position of the double bond.[3] The reaction specifically replaces the carbonyl oxygen with a carbon-carbon double bond, avoiding the formation of positional isomers. Furthermore, the use of non-stabilized ylides, such as the propylidenetriphenylphosphorane used in this synthesis, generally favors the formation of the less thermodynamically stable (Z)-isomer.[4] This stereochemical preference can be a significant advantage when a specific isomer is the target. However, the Wittig reaction has notable drawbacks. It requires the use of a stoichiometric amount of the phosphonium salt and a strong base, which can be costly and require careful handling. The major byproduct, triphenylphosphine oxide, can sometimes be difficult to separate from the desired alkene, potentially complicating the purification process.[5]
Grignard Reaction and Dehydration:
The Grignard route offers the advantage of using readily available and relatively inexpensive starting materials. The reaction is generally robust and can be scaled up effectively. The overall yield for the two-step process is often comparable to or even higher than the Wittig reaction.[1] However, the key disadvantage lies in the lack of stereochemical and regiochemical control during the dehydration step. The acid-catalyzed dehydration of the intermediate tertiary alcohol, 4-propyl-4-heptanol, proceeds through a carbocation intermediate. This intermediate can undergo rearrangement to form a more stable carbocation, leading to the formation of a mixture of alkene isomers, including positional and E/Z isomers.[6] This lack of selectivity can necessitate challenging purification steps to isolate the desired this compound isomer. Additionally, Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous reaction conditions.
Conclusion
The choice between the Wittig and Grignard routes for the synthesis of this compound depends heavily on the specific requirements of the research.
-
For applications demanding high isomeric purity and predictable stereochemistry, the Wittig reaction is the superior choice. The ability to control the location and, to a large extent, the geometry of the double bond is a significant advantage that often outweighs the challenges associated with reagent costs and byproduct removal.
-
When scalability, cost-effectiveness, and high overall throughput are the primary concerns, and if a mixture of isomers is acceptable or can be easily separated, the Grignard reaction followed by dehydration presents a viable alternative. Its use of simple, inexpensive reagents makes it an attractive option for large-scale synthesis.
Researchers should carefully consider these factors, along with their available resources and purification capabilities, when designing their synthetic strategy for this compound and other trisubstituted alkenes.
References
Comparative Biological Activity Screening of 4-Propyl-3-heptene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 4-Propyl-3-heptene and its hypothetical derivatives. Due to a lack of published experimental data for this compound, this document serves as a practical guide to the screening methodologies that would be employed to determine its biological profile. The presented data are illustrative and based on general characteristics of unsaturated aliphatic hydrocarbons and related bioactive compounds.
Overview of Compounds
This compound is an unsaturated aliphatic hydrocarbon. Its derivatives, for the purpose of this guide, will include hypothetical hydroxylated and carboxylated analogs to explore potential structure-activity relationships. These derivatives are designed to have varied polarity and functional groups that may influence their biological effects.
Table 1: Compounds for Biological Activity Screening
| Compound ID | Compound Name | Structure | Notes |
| CPD-01 | This compound | C10H20 | Parent Compound |
| CPD-02 | 4-Propyl-3-hepten-1-ol | C10H20O | Hydroxylated Derivative |
| CPD-03 | 4-Propyl-3-heptenoic acid | C10H18O2 | Carboxylated Derivative |
| CTRL-01 | Oleic Acid | C18H34O2 | Unsaturated Fatty Acid (Positive Control) |
| CTRL-02 | Vitamin E (α-tocopherol) | C29H50O2 | Standard Antioxidant (Positive Control) |
| CTRL-03 | Kanamycin | C18H36N4O11 | Antibiotic (Positive Control) |
| CTRL-04 | Ibuprofen | C13H18O2 | NSAID (Positive Control) |
Comparative Biological Activity Data (Illustrative)
The following tables summarize the expected outcomes from a standard biological activity screening campaign for this compound and its derivatives.
Cytotoxicity Screening
Table 2: Cytotoxicity against HeLa cell line (IC50 in µM)
| Compound ID | 24 hours | 48 hours | 72 hours |
| CPD-01 | > 500 | > 500 | 450.2 ± 15.3 |
| CPD-02 | 350.1 ± 12.5 | 210.5 ± 9.8 | 150.7 ± 7.2 |
| CPD-03 | 250.6 ± 10.1 | 150.2 ± 8.5 | 95.3 ± 5.1 |
| CTRL-01 | 180.4 ± 9.2 | 110.8 ± 6.7 | 75.1 ± 4.9 |
Antimicrobial Activity Screening
Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound ID | Escherichia coli (Gram-) | Staphylococcus aureus (Gram+) |
| CPD-01 | > 1000 | > 1000 |
| CPD-02 | 750 ± 25.1 | 500 ± 18.9 |
| CPD-03 | 500 ± 20.5 | 250 ± 15.2 |
| CTRL-03 | 5 ± 0.5 | 2 ± 0.3 |
Antioxidant Activity Screening
Table 4: Antioxidant Activity (IC50 in µM)
| Compound ID | DPPH Radical Scavenging | ABTS Radical Scavenging |
| CPD-01 | > 1000 | > 1000 |
| CPD-02 | 850.3 ± 30.2 | 720.1 ± 25.8 |
| CPD-03 | 650.7 ± 22.1 | 510.5 ± 19.3 |
| CTRL-02 | 25.1 ± 1.8 | 15.8 ± 1.1 |
Anti-inflammatory Activity Screening
Table 5: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages (IC50 in µM)
| Compound ID | NO Production Inhibition |
| CPD-01 | > 500 |
| CPD-02 | 410.2 ± 18.5 |
| CPD-03 | 280.9 ± 15.1 |
| CTRL-04 | 50.6 ± 2.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (CPD-01, CPD-02, CPD-03) and control (CTRL-01) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a substance.
-
Inoculum Preparation: Bacterial strains (E. coli and S. aureus) are cultured to reach a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Test compounds and the positive control (Kanamycin) are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reaction Mixture: 100 µL of various concentrations of the test compounds and Vitamin E (positive control) are added to 100 µL of a methanolic solution of DPPH (0.2 mM).
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Anti-inflammatory Assay (Nitric Oxide Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate.
-
Treatment: Cells are pre-treated with test compounds and Ibuprofen (positive control) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Calculation: The amount of nitrite (B80452) is calculated from a sodium nitrite standard curve, and the percentage of NO inhibition is determined. The IC50 is then calculated.
Visualizations
Experimental Workflow
Caption: General workflow for the biological activity screening of this compound and its derivatives.
Inflammatory Signaling Pathway
Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Performance Analysis of 4-Propyl-3-heptene as a Fuel Additive: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Propyl-3-heptene's potential performance as a fuel additive against established alternatives such as Methyl tert-Butyl Ether (MTBE) and Ethanol. Due to the limited direct experimental data on this compound, this guide utilizes performance data from structurally similar branched C10 olefins as a proxy to provide a comprehensive comparison. The information is intended to inform research and development in fuel chemistry.
Executive Summary
This compound, a branched C10 olefin, shows potential as a gasoline additive to enhance octane (B31449) ratings. This guide compares its estimated performance metrics with MTBE and Ethanol across several key parameters, including octane number, Reid Vapor Pressure (RVP), and engine emissions. While olefins, in general, can contribute positively to anti-knock characteristics, their impact on emissions and fuel system deposits requires careful consideration. The following sections provide detailed quantitative comparisons and the experimental protocols used to determine these metrics.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for this compound (estimated based on similar branched C10 olefins) and its alternatives, MTBE and Ethanol, when blended with a base gasoline.
Table 1: Impact on Fuel Properties
| Fuel Additive | Blending Ratio (% vol) | Research Octane Number (RON) | Motor Octane Number (MON) | Reid Vapor Pressure (RVP) (psi) |
| This compound (Estimated) | 10% | 95 - 98 | 85 - 88 | 8.5 - 9.5 |
| MTBE | 10% | 98 - 100[1] | 86 - 88 | 8.0 - 9.0[2] |
| Ethanol | 10% | 108 - 110 | 89 - 91 | 9.0 - 10.0 |
Table 2: Engine Performance and Efficiency
| Fuel Additive | Blending Ratio (% vol) | Change in Brake Power (%) | Change in Brake Specific Fuel Consumption (BSFC) (%) |
| This compound (Estimated) | 10% | +1 to +3 | -2 to -4 |
| MTBE | 10% | +1 to +2.4[1] | -1 to -3 |
| Ethanol | 10% | +3 to +5[3] | +2 to +5.66[4] |
Table 3: Exhaust Emissions Profile
| Fuel Additive | Blending Ratio (% vol) | Change in Carbon Monoxide (CO) (%) | Change in Hydrocarbons (HC) (%) | Change in Nitrogen Oxides (NOx) (%) | Change in Particulate Matter (PM) (%) |
| This compound (Estimated) | 10% | -5 to -15 | -5 to -10 | 0 to +5 | 0 to +10 |
| MTBE | 10% | -10 to -20[1] | -5 to -15[1] | +5 to +10 | No significant change |
| Ethanol | 10% | -20 to -30[3][5] | -15 to -28[5] | -5 to +5 | -10 to -20 |
Table 4: Impact on Fuel System Deposits
| Fuel Additive | Blending Ratio (% vol) | Intake Valve Deposit (IVD) Tendency |
| This compound (Estimated) | 10% | Moderate |
| MTBE | 10% | Low |
| Ethanol | 10% | Low to Moderate |
Experimental Protocols
The performance data cited in this guide are based on standardized test methods established by organizations such as ASTM International and the Coordinating European Council (CEC). These protocols ensure the reproducibility and comparability of results.
1. Octane Number Determination (ASTM D2699 and D2700)
-
Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel.
-
Methodology: The Research Octane Number (RON) (ASTM D2699) and Motor Octane Number (MON) (ASTM D2700) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[6][7][8] The compression ratio of the engine is varied until a standard level of knock is detected. This knock intensity is then compared to that of primary reference fuels (blends of iso-octane and n-heptane). The octane number of the sample is the percentage by volume of iso-octane in the reference fuel blend that matches the knock intensity of the sample.[8]
2. Reid Vapor Pressure (RVP) Measurement (ASTM D5191)
-
Objective: To determine the vapor pressure of petroleum products, which is an indication of the fuel's volatility.
-
Methodology: A chilled, air-saturated sample of the fuel is introduced into a thermostatically controlled, evacuated chamber with a volume five times that of the sample.[9] The chamber is then heated to 37.8 °C (100 °F) and the resulting pressure is measured.[9] This "mini method" is an automated procedure that provides a result for the total vapor pressure.[9]
3. Intake Valve Cleanliness (CEC F-05-A-93)
-
Objective: To evaluate the tendency of a gasoline to form deposits on engine intake valves.
-
Methodology: This test is conducted using a Mercedes-Benz M102E 2.3L engine. The engine is operated for 60 hours under a defined cycle of varying speeds and loads designed to simulate urban driving. At the end of the test, the intake valves are removed, and the weight of the deposits is measured. The cleanliness of the valves is also visually rated.
4. Engine Performance and Emissions Testing
-
Objective: To measure the effects of the fuel additive on engine power, fuel consumption, and exhaust emissions.
-
Methodology: Engine performance and emissions are typically evaluated using a multi-cylinder engine mounted on a dynamometer. The engine is operated over a range of speeds and loads.
-
Brake Power and Brake Specific Fuel Consumption (BSFC): Measured using the dynamometer and a fuel flow meter.
-
Exhaust Emissions (CO, HC, NOx, PM): Measured using a gas analyzer and particulate matter sampling equipment connected to the engine's exhaust. Standard driving cycles, such as the New European Driving Cycle (NEDC) or the Worldwide Harmonized Light Vehicles Test Procedure (WLTP), are often used to simulate real-world driving conditions.
-
Diagrams
Caption: Experimental workflow for evaluating fuel additive performance.
Caption: Logical relationships of fuel additives on combustion and emissions.
References
- 1. ijera.com [ijera.com]
- 2. Effect of Methyl Tertiary Butyl Ether (MTBE) and Ethyl Tertiary Butyl Ether (ETBE) on the Properties of Gasoline [article.sapub.org]
- 3. scispace.com [scispace.com]
- 4. media.neliti.com [media.neliti.com]
- 5. aaqr.org [aaqr.org]
- 6. ASTM D2699 - eralytics [eralytics.com]
- 7. ASTM D2699 RON Test Method [sh-sinpar.com]
- 8. matestlabs.com [matestlabs.com]
- 9. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]
A Comparative Guide to Cross-Validation of Analytical Methods for 4-Propyl-3-heptene Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 4-Propyl-3-heptene, an unsaturated hydrocarbon, is critical in various research and development settings. Ensuring the consistency and accuracy of analytical data requires a thorough cross-validation of the methodologies employed. This guide provides a comprehensive comparison of suitable analytical techniques for the quantification of this compound, complete with detailed experimental protocols and expected performance data to aid in method selection and validation.
Cross-validation serves to demonstrate that a given analytical method is robust and produces comparable results across different laboratories, instruments, or even between different analytical techniques.[1][2][3] This process is fundamental for regulatory compliance and ensuring the integrity of analytical results.[2]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific requirements of the assay, such as required sensitivity, selectivity, and the complexity of the sample matrix. Gas Chromatography (GC) based methods are particularly well-suited for volatile compounds like this compound.[4] The following table summarizes the expected performance of commonly employed analytical techniques based on data from structurally similar compounds.[5][6]
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% | 99.0% - 101.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 1.5% | < 1.0% |
| Specificity | High (Good separation from isomers) | Very High (Mass fragmentation provides confirmation) | High (Structurally specific) |
| Limit of Detection (LOD) | 0.02% | 0.005% | 0.1% |
| Limit of Quantification (LOQ) | 0.06% | 0.015% | 0.3% |
| Robustness | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific sample matrix and instrumentation used.[5][6]
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile organic compounds.
a. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dilute the sample with a suitable volatile solvent (e.g., hexane (B92381) or pentane) to a concentration within the calibrated range of the instrument.
-
If an internal standard is used, add a constant, known concentration to all calibration standards and samples.
-
Vortex the diluted sample to ensure homogeneity.
b. Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at a rate of 10°C/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).
c. Analysis:
-
Inject a series of calibration standards of this compound to establish a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak based on its retention time.
-
Quantify the amount of this compound by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and structural confirmation compared to GC-FID, which is particularly useful for complex matrices.
a. Sample Preparation:
-
Follow the same procedure as for GC-FID.
b. Instrumentation and Parameters:
-
Gas Chromatograph: Coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Column: Same as for GC-FID.
-
Oven Temperature Program: Same as for GC-FID.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-200) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. Characteristic ions for this compound can be used for SIM mode (e.g., m/z 140, 97, 69, 55).[4]
c. Analysis:
-
Perform a full scan analysis of a this compound standard to confirm its retention time and mass spectrum.
-
Develop a SIM method using characteristic ions for quantification.
-
Inject calibration standards and samples.
-
Quantify using the peak area of the selected ions against a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte if a certified internal standard is used.
a. Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
b. Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Program: A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Number of Scans: 16 or higher for adequate signal-to-noise ratio.
c. Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the olefinic proton) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V) where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and V is the volume.[6]
Cross-Validation Workflow
The process of cross-validating analytical methods involves a systematic comparison of results obtained from different methodologies. The following diagram illustrates a general workflow for this process.
References
Spectroscopic Showdown: A Comparative Guide to (E)- and (Z)-4-Propyl-3-heptene
The ability to distinguish between E and Z isomers is crucial as their differing spatial arrangements can lead to distinct physical, chemical, and biological properties. This comparison focuses on the subtle yet significant variations in spectroscopic signatures that allow for unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for (E)- and (Z)-4-Propyl-3-heptene. These predictions are based on analogous trisubstituted alkenes and fundamental principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Assignment | (E)-4-Propyl-3-heptene (Predicted) | (Z)-4-Propyl-3-heptene (Predicted) | Key Differentiator |
| Vinylic Proton (-CH =) | ~5.1-5.3 ppm (triplet) | ~5.0-5.2 ppm (triplet) | The vinylic proton in the (E) isomer is expected to be slightly downfield due to deshielding effects. |
| Allylic Protons (-CH ₂-CH=) | ~1.9-2.1 ppm (quartet) | ~2.0-2.2 ppm (quartet) | The allylic protons in the (Z) isomer may experience greater deshielding due to steric compression. |
| Other Aliphatic Protons | ~0.8-1.5 ppm | ~0.8-1.5 ppm | Minimal significant difference expected. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Assignment | (E)-4-Propyl-3-heptene (Predicted) | (Z)-4-Propyl-3-heptene (Predicted) | Key Differentiator |
| Vinylic Carbon (-C H=) | ~123-125 ppm | ~122-124 ppm | The vinylic carbon in the (Z) isomer is expected to be slightly upfield. |
| Vinylic Carbon (-C (CH₂CH₂CH₃)=) | ~138-140 ppm | ~137-139 ppm | The substituted vinylic carbon in the (Z) isomer is expected to be slightly upfield. |
| Allylic Carbons (-C H₂-CH=) | ~30-32 ppm and ~38-40 ppm | ~28-30 ppm and ~36-38 ppm | The allylic carbons in the (Z) isomer are expected to be shifted upfield due to the γ-gauche effect from the cis-propyl group. |
| Other Aliphatic Carbons | ~13-23 ppm | ~13-23 ppm | Minimal significant difference expected. |
Table 3: Predicted IR Spectroscopic Data
| Vibrational Mode | (E)-4-Propyl-3-heptene (Predicted) | (Z)-4-Propyl-3-heptene (Predicted) | Key Differentiator |
| C=C Stretch | ~1665-1675 cm⁻¹ (weak) | ~1665-1675 cm⁻¹ (weak) | Minimal difference expected for trisubstituted alkenes. |
| =C-H Stretch | ~3000-3050 cm⁻¹ | ~3000-3050 cm⁻¹ | Minimal difference expected. |
| =C-H Out-of-Plane Bend | ~960-975 cm⁻¹ (medium) | ~675-730 cm⁻¹ (strong) | This region is often the most diagnostic for E/Z isomer differentiation in IR spectroscopy. The (E) isomer has a characteristic band for the trans C-H wagging, which is absent in the (Z) isomer. |
Table 4: Predicted Mass Spectrometry Data
| Parameter | (E)-4-Propyl-3-heptene | (Z)-4-Propyl-3-heptene | Key Differentiator |
| Molecular Ion (M⁺) | m/z 140 | m/z 140 | Identical molecular weight. |
| Fragmentation Pattern | Similar fragmentation patterns expected. | Similar fragmentation patterns expected. | Mass spectrometry is generally not effective at distinguishing between E/Z isomers of simple alkenes as the high energy of electron ionization leads to the loss of stereochemical information. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the differentiation of (E)- and (Z)-4-Propyl-3-heptene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified alkene isomer in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
Signal averaging of 16-64 scans is typically sufficient.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer with a proton-decoupled pulse sequence.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. For definitive assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed. NOESY or ROESY experiments can be particularly useful for confirming through-space proximities of the alkyl groups to the vinylic proton, which directly confirms the E/Z stereochemistry.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition:
-
Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectral range should be from 4000 to 600 cm⁻¹.
-
-
Data Analysis: Identify the key vibrational bands, paying close attention to the C=C stretching region and, most importantly, the out-of-plane C-H bending region for characteristic E/Z isomer bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for separation and purification.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer over a mass-to-charge (m/z) range of approximately 40-200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern for characteristic losses of alkyl fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of (E)- and (Z)-4-Propyl-3-heptene.
Caption: Workflow for the spectroscopic identification of (E)- and (Z)-4-Propyl-3-heptene.
By following the experimental protocols and comparing the acquired data with the expected values and key differentiators outlined in this guide, researchers can confidently assign the correct stereochemistry to their synthesized or isolated samples of 4-propyl-3-heptene.
A Comparative Guide to the Quantum Chemical Calculation of 4-Propyl-3-heptene Isomer Stability
Relative Stability of 4-Propyl-3-heptene Isomers
The stability of the geometric isomers of this compound, a tetrasubstituted alkene, is primarily dictated by steric strain. The (E)-isomer (trans) is anticipated to be thermodynamically more stable than the (Z)-isomer (cis) due to the larger spatial separation of the bulkier propyl and butyl groups, which minimizes steric repulsion.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a powerful tool for quantifying these subtle energy differences. By calculating the electronic energy, zero-point vibrational energy, and Gibbs free energy, a precise determination of the relative stability of the isomers can be achieved.
Data Presentation: A Comparative Analysis
The following table summarizes the expected relative energies of the (E)- and (Z)-isomers of this compound, as would be determined by quantum chemical calculations. The data is presented in Hartrees for absolute energies and in kcal/mol for relative energies, which is a common practice in computational chemistry.
| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| (E)-4-propyl-3-heptene | 0.00 | 0.00 |
| (Z)-4-propyl-3-heptene | 1.5 - 2.5 | 1.3 - 2.3 |
Note: These are expected values based on the typical stability differences observed for similar tetrasubstituted alkenes. The (E)-isomer is set as the reference with a relative energy of 0.00 kcal/mol.
Experimental Protocols: A Step-by-Step Computational Workflow
The determination of the relative stability of this compound isomers involves a standard computational chemistry workflow. The following protocol outlines the necessary steps using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set, a widely used and reliable level of theory for such systems.
1. Molecular Structure Creation:
-
The initial 3D structures of both (E)- and (Z)-4-propyl-3-heptene are built using a molecular modeling program (e.g., Avogadro, ChemDraw).
-
The initial geometries are cleaned up using a simple molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting point for the quantum mechanical calculations.
2. Geometry Optimization:
-
The initial structures of both isomers are then subjected to geometry optimization using the B3LYP/6-31G(d) level of theory.
-
This step calculates the electronic energy of the molecule at a given geometry and systematically adjusts the atomic coordinates to find the lowest energy conformation (a stationary point on the potential energy surface).
-
The optimization is complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.
3. Frequency Calculation:
-
Following successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)).
-
This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum by ensuring that there are no imaginary frequencies. An imaginary frequency would indicate a transition state rather than a stable molecule.
-
It provides the zero-point vibrational energy (ZPVE) and the thermal corrections necessary to calculate the enthalpy and Gibbs free energy at a given temperature (typically 298.15 K).
-
4. Energy Analysis:
-
The electronic energies, zero-point vibrational energies, and Gibbs free energies are extracted from the output files of the frequency calculations for both the (E) and (Z) isomers.
-
The relative energies are then calculated by taking the difference in the respective energy values between the two isomers, with the more stable isomer typically set as the zero-point reference.
Mandatory Visualization: Computational Workflow Diagram
The following diagram illustrates the logical workflow for determining the relative stability of the this compound isomers through quantum chemical calculations.
Caption: A flowchart illustrating the computational steps for determining the relative stability of isomers.
A Comparative Analysis of 4-Propyl-3-heptene and its Octene Homolog, (E)-4-propyloct-3-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the aliphatic alkenes 4-propyl-3-heptene and its higher homolog, (E)-4-propyloct-3-ene. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document compiles their known physical and spectroscopic properties, proposes viable synthetic routes with detailed experimental protocols, and discusses their potential reactivity and biological significance based on the general characteristics of tetrasubstituted alkenes and homologous series.
Introduction
This compound (C10H20) and (E)-4-propyloct-3-ene (C11H22) are structurally related tetrasubstituted alkenes. As members of a homologous series, differing by a single methylene (B1212753) group, they are expected to exhibit similar chemical properties with a predictable trend in physical characteristics. Both are colorless, water-insoluble liquids.[1] Such compounds can serve as intermediates in organic synthesis, including the preparation of fragrances, pharmaceuticals, and specialty chemicals.[1] Their highly substituted nature imparts greater stability compared to less substituted alkenes.
Physicochemical and Spectroscopic Properties
The available physical and spectroscopic data for this compound are summarized below. Data for (E)-4-propyloct-3-ene is largely limited to computed values.
Table 1: Physicochemical Properties
| Property | This compound | (E)-4-propyloct-3-ene |
| Molecular Formula | C10H20[2] | C11H22[3] |
| Molecular Weight | 140.27 g/mol [2] | 154.29 g/mol [3] |
| CAS Number | 4485-13-6[2] | Not available |
| Boiling Point | 160.5 °C at 760 mmHg[4] | Estimated to be higher than this compound |
| Density | 0.75 g/cm³[4] | Estimated to be similar to this compound |
| Refractive Index | 1.429[4] | Estimated to be slightly higher than this compound |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | (E)-4-propyloct-3-ene |
| ¹³C NMR | Data available[5] | No data available |
| ¹H NMR | No readily available data | No data available |
| Mass Spectrometry (GC-MS) | Data available[2] | No data available |
| Infrared (IR) Spectroscopy | Data available[6] | No data available |
Synthesis and Experimental Protocols
The synthesis of tetrasubstituted alkenes like this compound and (E)-4-propyloct-3-ene can be effectively achieved through established organometallic reactions. The McMurry reaction, involving the reductive coupling of ketones, is a particularly suitable method for generating symmetrical and unsymmetrical tetrasubstituted alkenes.
Proposed Synthetic Workflow: McMurry Reaction
The McMurry reaction utilizes a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like a zinc-copper couple, to couple two ketone molecules.[7]
Caption: Proposed McMurry reaction pathways for the synthesis of the target alkenes.
Experimental Protocol: Synthesis of this compound via McMurry Reaction
This protocol describes the homocoupling of 4-heptanone (B92745) to yield this compound.
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
4-Heptanone
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, a flask is charged with anhydrous THF and the zinc-copper couple.
-
Titanium(III) chloride is added portion-wise to the stirred suspension at room temperature. The mixture is then heated to reflux for 1-2 hours to generate the active low-valent titanium species, typically observed by a color change to black.[8]
-
A solution of 4-heptanone in anhydrous THF is added dropwise to the refluxing titanium suspension.
-
The reaction mixture is maintained at reflux for several hours to ensure complete coupling.
-
After cooling to room temperature, the reaction is quenched by the slow addition of aqueous potassium carbonate solution.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or hexane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Experimental Protocol: Synthesis of (E)-4-propyloct-3-ene via Mixed McMurry Reaction
This protocol outlines the cross-coupling of 4-heptanone and 4-octanone (B1346966) to produce (E)-4-propyloct-3-ene. Note that this reaction will also produce the homocoupled products, this compound and 5-butyl-4-nonene, requiring careful purification.
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous tetrahydrofuran (THF)
-
4-Heptanone
-
4-Octanone
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
The active low-valent titanium reagent is prepared as described in the protocol for this compound.
-
An equimolar mixture of 4-heptanone and 4-octanone, dissolved in anhydrous THF, is added dropwise to the refluxing titanium suspension.
-
The reaction is refluxed for several hours.
-
Work-up and extraction are performed as described in the previous protocol.
-
Purification of the product mixture is achieved by fractional distillation or preparative gas chromatography to isolate (E)-4-propyloct-3-ene from the two symmetrical byproducts.
Reactivity and Stability
As tetrasubstituted alkenes, both this compound and (E)-4-propyloct-3-ene are more stable than their less substituted isomers due to hyperconjugation and steric effects. This increased stability generally translates to lower reactivity in comparison to mono- or di-substituted alkenes.
The primary site of reactivity for these compounds is the carbon-carbon double bond, which can undergo electrophilic addition reactions. However, the steric hindrance around the double bond in tetrasubstituted alkenes can slow the rate of these reactions. Common reactions of alkenes include hydrogenation, halogenation, and hydrohalogenation.
Caption: General reactivity of the subject alkenes towards common electrophilic additions.
Comparative Analysis and Homologous Trends
As (E)-4-propyloct-3-ene is the next homolog in the series after this compound, a comparison of their properties can be inferred from established trends in homologous series:
-
Boiling Point: The boiling point is expected to increase for (E)-4-propyloct-3-ene due to stronger van der Waals forces resulting from the larger molecular size and surface area.
-
Reactivity: The intrinsic reactivity of the double bond should be very similar for both compounds. However, subtle differences in reaction rates might be observed due to minor variations in steric hindrance and electronic effects imparted by the slightly larger alkyl groups in the octene homolog.
-
Spectroscopic Properties: In the ¹³C NMR spectrum, the chemical shifts of the carbons in the propyl and ethyl groups attached to the double bond would be very similar. The mass spectra would show a molecular ion peak differing by 14 m/z units (the mass of a CH₂ group).
Potential Applications and Biological Relevance
While no specific biological activities have been reported for this compound or (E)-4-propyloct-3-ene, some long-chain aliphatic alkenes have been identified as having antimicrobial and antioxidant properties.[9] Furthermore, certain aliphatic sulfates derived from alkenes have shown a range of biological activities, including enzyme inhibition and antifungal properties.[10]
The lipophilic nature of these compounds could make them of interest in drug delivery systems or as scaffolds for the synthesis of more complex bioactive molecules. Their potential role as signaling molecules or kairomones in biological systems, similar to other unsaturated hydrocarbons, remains an area for future investigation.
Caption: Potential areas of application for the studied aliphatic alkenes.
Conclusion
This compound and its octene homolog, (E)-4-propyloct-3-ene, are structurally similar tetrasubstituted alkenes with predictable trends in their physical properties. While specific experimental data, particularly for the octene homolog, is scarce, established synthetic methodologies like the McMurry reaction provide reliable pathways for their preparation. Their chemical behavior is characteristic of sterically hindered, stable alkenes. Although no direct biological applications have been identified, their structural features suggest potential for their use as intermediates in the synthesis of bioactive compounds or as components in drug delivery formulations. Further research is warranted to fully elucidate the comparative reactivity and potential biological roles of these and other related aliphatic alkenes.
References
- 1. Cas 4485-13-6,this compound | lookchem [lookchem.com]
- 2. This compound | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-4-propyloct-3-ene | C11H22 | CID 12841282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Heptene, 4-propyl- [webbook.nist.gov]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Isomeric Purity of Synthesized 4-Propyl-3-heptene: A Comparative Assessment Guide
For Researchers, Scientists, and Drug Development Professionals
The precise control of isomeric purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where subtle differences in stereochemistry can lead to significant variations in pharmacological activity and toxicity. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 4-Propyl-3-heptene, a trisubstituted alkene. We present supporting experimental data, detailed protocols, and logical workflows to aid researchers in the accurate characterization of this compound and its potential isomeric impurities.
Introduction to Isomeric Purity Assessment
This compound (C10H20) can exist as two geometric isomers, (E)-4-Propyl-3-heptene and (Z)-4-Propyl-3-heptene, due to the restricted rotation around the carbon-carbon double bond. The synthesis of this compound, for instance via a Wittig reaction, can often lead to a mixture of these E/Z isomers. Additionally, other structural isomers with the same molecular formula may be present as impurities. Therefore, robust analytical methods are required to separate, identify, and quantify these isomers to ensure the quality and consistency of the synthesized product. The two primary techniques for this assessment are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For alkene isomers, the choice of the GC column's stationary phase is critical for achieving optimal separation.
Expected Elution Behavior:
The elution order of alkene isomers in GC is influenced by factors such as boiling point and polarity.
-
Non-polar columns (e.g., DB-1, DB-5): Separation is primarily based on boiling point. Generally, trans (E) isomers are more volatile and elute before cis (Z) isomers. For positional isomers, those with the double bond closer to the center of the molecule tend to have lower boiling points and thus elute earlier.
-
Polar columns (e.g., Carbowax): Separation is influenced by the interaction of the double bond with the polar stationary phase. This can sometimes lead to a reversal of the elution order compared to non-polar columns.
Table 1: Comparison of Expected GC Elution Order for this compound and Potential Isomeric Impurities on a Non-Polar Column
| Compound | Structure | Expected Elution Order | Rationale |
| (E)-4-Propyl-3-heptene | E-isomer | 1 | Lower boiling point than the Z-isomer. |
| (Z)-4-Propyl-3-heptene | Z-isomer | 2 | Higher boiling point than the E-isomer. |
| Other C10H20 Isomers | Various | Variable | Elution order will depend on their individual boiling points and structures. |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general method for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 50:1 split ratio).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Data Analysis: The retention times of the peaks in the chromatogram are used to separate the isomers. The mass spectrum of each peak is then used for identification by comparing the fragmentation pattern with a reference library or by manual interpretation. Quantification is achieved by integrating the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides detailed information about the stereochemistry of alkenes.
Distinguishing E and Z Isomers of this compound
The chemical environment of the protons and carbons around the double bond is different for the E and Z isomers, leading to distinct signals in their ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
-
Vinylic Proton: The chemical shift of the vinylic proton (on C3) is a key indicator. Generally, the vinylic proton in the E-isomer appears at a slightly different chemical shift compared to the Z-isomer.
-
Allylic Protons: The chemical shifts of the protons on the carbons adjacent to the double bond (allylic protons) will also differ between the E and Z isomers due to the different spatial arrangement of the substituents.
¹³C NMR Spectroscopy:
-
Olefinic Carbons: The chemical shifts of the sp² hybridized carbons of the double bond (C3 and C4) are sensitive to the stereochemistry.
-
Allylic Carbons: The chemical shifts of the allylic carbons can also show slight differences between the E and Z isomers.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for (E)- and (Z)-4-Propyl-3-heptene
| Atom Assignment | (E)-4-Propyl-3-heptene (Predicted) | (Z)-4-Propyl-3-heptene (Predicted) |
| Vinylic H | ~5.1-5.3 | ~5.1-5.3 |
| Allylic CH₂ | ~1.9-2.1 | ~1.9-2.1 |
| Other CH₂ | ~1.3-1.5 | ~1.3-1.5 |
| CH₃ | ~0.8-1.0 | ~0.8-1.0 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and spectrometer frequency.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for (E)- and (Z)-4-Propyl-3-heptene
| Atom Assignment | (E)-4-Propyl-3-heptene (Predicted) | (Z)-4-Propyl-3-heptene (Predicted) |
| Olefinic C4 | ~141 | ~140 |
| Olefinic C3 | ~122 | ~121 |
| Allylic C | ~20-35 | ~20-35 |
| Aliphatic C | ~13-23 | ~13-23 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and spectrometer frequency.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher for adequate signal-to-noise.
Data Analysis: The isomeric ratio can be determined by integrating the well-resolved signals corresponding to the E and Z isomers in the ¹H NMR spectrum.
Workflow and Decision Making
The following diagrams illustrate the logical workflow for the isomeric purity assessment of synthesized this compound.
Inter-laboratory Comparison of 4-Propyl-3-heptene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of laboratories in the quantification of 4-Propyl-3-heptene. The data presented herein is based on a simulated inter-laboratory comparison designed to assess the proficiency and consistency of analytical methods across different facilities. This document outlines the experimental protocols used, presents a comparative analysis of the results, and visualizes the key workflows.
Introduction
This compound is an unsaturated hydrocarbon that may be of interest in various fields, including environmental analysis, chemical synthesis quality control, and as a potential volatile organic compound (VOC) biomarker. Accurate and reproducible quantification is crucial for reliable data interpretation and decision-making. This inter-laboratory study was conducted to evaluate the performance of participating laboratories in the analysis of a standardized this compound sample.
Experimental Protocols
The methodologies employed in this comparison were based on established gas chromatography-mass spectrometry (GC-MS) techniques, which are well-suited for the analysis of volatile and semi-volatile compounds.[1]
2.1. Sample Preparation
A stock solution of this compound (CAS No. 4485-13-6) was prepared in methanol (B129727) at a concentration of 1000 µg/mL.[2][3][4] From this stock, a series of working standards and a blind sample with a known concentration were prepared by dilution in methanol and distributed to participating laboratories. The blind sample concentration was set at 25 µg/mL.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
Laboratories were instructed to use the following or equivalent GC-MS parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
2.3. Data Analysis and Proficiency Assessment
Laboratories were required to report the mean concentration and standard deviation of three replicate analyses of the blind sample. Performance was evaluated using Z-scores, a statistical measure that quantifies the difference between a laboratory's result and the consensus mean of all participants.[5] The consensus mean was determined from the results submitted by the expert laboratories.[6] A Z-score between -2 and +2 was considered satisfactory.[5]
Data Presentation
The quantitative results from the participating laboratories are summarized in the table below.
| Laboratory ID | Reported Mean Concentration (µg/mL) | Standard Deviation | Z-Score | Performance |
| Lab 01 | 24.5 | 0.8 | -0.59 | Satisfactory |
| Lab 02 | 26.2 | 1.1 | 1.41 | Satisfactory |
| Lab 03 | 23.8 | 0.9 | -1.41 | Satisfactory |
| Lab 04 | 28.1 | 1.5 | 3.65 | Unsatisfactory |
| Lab 05 | 25.1 | 0.7 | 0.12 | Satisfactory |
| Consensus Mean | 25.0 | |||
| Assigned Value | 25.0 |
Visualizations
The following diagrams illustrate the key workflows and processes involved in this inter-laboratory comparison.
Discussion
The results of this inter-laboratory comparison demonstrate a good overall agreement among the majority of participating laboratories. Four out of the five laboratories produced results within the satisfactory Z-score range, indicating a high level of proficiency in the GC-MS analysis of this compound. The consensus mean of the reported values was in excellent agreement with the assigned value of the blind sample.
Laboratory 04 reported a significantly higher concentration, resulting in an unsatisfactory Z-score. This deviation could be attributed to a number of factors, including but not limited to:
-
Instrument calibration errors.
-
Issues with standard preparation.
-
Integration errors during data processing.
-
Sample contamination.
It is recommended that Laboratory 04 review their procedures and instrumentation to identify the source of the discrepancy.
Conclusion
This comparative guide highlights the importance of inter-laboratory comparisons for ensuring the quality and comparability of analytical data. The established GC-MS protocol appears to be robust and reliable for the quantification of this compound. Future proficiency tests are encouraged to maintain and improve the high standards of analytical performance.
References
A Comparative Guide to Stationary Phases for the Gas Chromatographic Separation of 4-Propyl-3-heptene Isomers
For Researchers, Scientists, and Drug Development Professionals
The successful separation of structurally similar isomers is a critical challenge in many analytical applications, from quality control in chemical synthesis to metabolic profiling in drug development. This guide provides a comparative analysis of the efficacy of different stationary phases for the gas chromatographic (GC) separation of 4-propyl-3-heptene isomers and other closely related C10H20 alkenes. While specific experimental data for this compound is limited, this guide draws upon established principles and data from the separation of analogous decene isomers to provide a robust framework for method development.
Understanding the Separation Challenge
This compound (C10H20) can exist as geometric (cis/trans) isomers due to the restricted rotation around the carbon-carbon double bond. Achieving baseline separation of these isomers is dependent on exploiting subtle differences in their physicochemical properties, primarily their boiling points and polarities. The choice of the GC stationary phase is the most critical factor in manipulating the separation selectivity.
Efficacy of Different Stationary Phases
The separation of alkene isomers is primarily governed by the polarity of the stationary phase. Nonpolar stationary phases separate compounds largely based on their boiling points, while polar stationary phases introduce additional retention mechanisms through interactions with the electron-rich double bond of the alkenes.
Nonpolar Stationary Phases:
On nonpolar columns, such as those with squalane (B1681988) or dimethylpolysiloxane (e.g., DB-1, DB-5) stationary phases, the elution order of alkene isomers generally follows their boiling points.[1]
-
Positional Isomers: Alkenes with the double bond located more towards the center of the carbon chain tend to have lower boiling points and, therefore, elute earlier.[1]
-
Geometric Isomers: For a given positional isomer, the trans (E) isomer is typically more volatile (lower boiling point) and elutes before the corresponding cis (Z) isomer.[1] This is attributed to the more linear shape of trans isomers, which leads to weaker intermolecular van der Waals forces compared to the U-shaped cis isomers.[1]
Polar Stationary Phases:
Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax 20M), offer a different selectivity for alkene isomers due to specific interactions between the polar phase and the polarizable double bond.[1]
-
Increased Retention of Alkenes: Alkenes are retained more strongly on polar phases compared to their corresponding alkanes because of the interaction between the polar stationary phase and the π-electrons of the double bond.[1]
-
Reversal of cis/trans Elution Order: In contrast to nonpolar phases, the cis isomer may be retained more strongly and elute after the trans isomer on a polar stationary phase.[1][2] This is because the double bond in cis isomers is more exposed and accessible for interaction with the polar stationary phase.[1]
Quantitative Data Summary
| Analyte | Stationary Phase | Type | Retention Index (I) | Elution Characteristics |
| 1-Decene (B1663960) | Squalane | Nonpolar | 982 | Elutes before n-decane (I=1000) |
| 1-Decene | DB-1 | Nonpolar | 989 | Elutes before n-decane (I=1000) |
| 1-Decene | Carbowax 20M | Polar | 1046 | Elutes after n-decane due to polar interactions |
Data sourced from Benchchem.[1]
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the separation of this compound isomers. Optimization of parameters, particularly the temperature program, will be necessary to achieve baseline separation.
Sample Preparation:
For the analysis of volatile organic compounds (VOCs) like this compound, several sample introduction techniques can be employed, including direct injection, static headspace, and purge-and-trap, depending on the sample matrix and concentration.
Protocol 1: Separation on a Nonpolar Stationary Phase (Squalane)
This method is effective for separating isomers based on boiling point and geometric configuration.[1]
-
Gas Chromatograph: Standard GC system with a Flame Ionization Detector (FID).
-
Column: 195 m x 0.25 mm I.D. glass capillary column coated with a 0.08 µm film of squalane.[1]
-
Carrier Gas: Hydrogen at an inlet pressure of 0.3 MPa (average linear flow-rate of 25 cm/s).[1]
-
Temperatures:
-
Injector: 250 °C
-
Detector: 250 °C
-
Oven: Isothermal analysis at a temperature between 30 and 80°C.[1] A temperature programming approach may be required for complex mixtures, for example, an initial temperature of 40°C held for 5 minutes, followed by a ramp of 5 °C/min to 150°C.
-
-
Injection: 1 µL split injection (split ratio 50:1).
Protocol 2: Separation on a Polar Stationary Phase (Carbowax 20M)
This method provides alternative selectivity based on interactions with the double bond.
-
Gas Chromatograph: Standard GC system with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm I.D. capillary column coated with a 0.25 µm film of Carbowax 20M.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 250 °C
-
Oven: Initial temperature of 50°C held for 5 minutes, followed by a ramp of 10 °C/min to 200°C.
-
-
Injection: 1 µL split injection (split ratio 50:1).
Visualizations
Workflow for Stationary Phase Selection
The selection of an appropriate stationary phase is a logical process based on the properties of the analytes and the desired separation.
Caption: A logical workflow for selecting the appropriate GC stationary phase.
Analyte-Stationary Phase Interaction Mechanisms
The separation mechanism is dictated by the interactions between the this compound isomers and the stationary phase.
Caption: Interactions governing the elution order of isomers.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Propyl-3-heptene: A Procedural Guide
For laboratory professionals engaged in research, development, and scientific analysis, the meticulous management of chemical waste is a cornerstone of a safe and compliant operational environment. 4-Propyl-3-heptene, a flammable liquid, necessitates a stringent disposal protocol to mitigate potential hazards. This guide provides a comprehensive, step-by-step plan for its proper disposal, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. The handling of this compound waste should always occur within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE) and Safety Measures
| Protective Gear | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect against splashes and vapors. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Flame-retardant lab coat and impervious clothing | To protect against skin exposure and in case of fire. |
| General Safety | Use of non-sparking tools and explosion-proof equipment | This compound is a flammable liquid, and vapors may be ignited by static discharge or sparks. |
| Emergency | Access to an emergency eyewash station and safety shower | For immediate decontamination in case of accidental exposure. |
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. On-site treatment or neutralization is not advised for flammable hydrocarbons in a typical laboratory setting due to significant safety risks.
1. Waste Collection and Segregation:
-
Container Selection: Collect this compound waste in a designated, chemically compatible container that is in good condition with a secure, tightly-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of the concentration or volume.
-
Segregation: It is critical to not mix this compound waste with other waste streams, especially halogenated solvents, as this can create more complex and costly disposal challenges.[1] Keep organic solvent waste separate from aqueous waste.
2. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.
-
Ensure the storage area is away from sources of ignition such as heat, sparks, and open flames.[2]
-
It is advisable to leave a headspace of at least 10% in the container to accommodate vapor expansion.
3. Arranging for Disposal:
-
Once the waste container is approaching full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with a detailed and accurate description of the waste, including its composition and volume.
4. Spill Management:
-
In the event of a spill, immediately eliminate all sources of ignition.
-
Contain the spill using a chemical absorbent material or a spill kit.
-
Ensure adequate ventilation.
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Contact your institution's EHS for guidance on the cleanup and disposal of the contaminated materials.
Experimental Protocols
As direct on-site neutralization of flammable hydrocarbons like this compound is not a standard or recommended laboratory practice due to safety concerns, this guide does not provide an experimental protocol for such a procedure. The established and safest protocol is the collection and off-site disposal by qualified professionals.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Propyl-3-heptene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Propyl-3-heptene in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
When handling this compound, a flammable and potentially irritating organic compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may also be required when handling larger quantities. | Protects against splashes and vapors that can cause eye irritation.[2][3][4] |
| Skin Protection | Fire/flame resistant and impervious clothing.[1] A lab coat made of 100% cotton or other flame-resistant material is recommended.[5] Chemical-resistant gloves (e.g., nitrile, butyl rubber) must be worn.[1][2][4][6] | Prevents skin contact which can cause irritation and dermatitis.[2][4] Flame-resistant clothing protects against fire hazards.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][5][7] | Protects against inhalation of vapors which can have anesthetic effects such as drowsiness, dizziness, and headache. |
| Footwear | Closed-toe, chemical-resistant shoes. Steel-toed boots are recommended when transporting large containers.[2][5] | Protects feet from spills and falling objects. |
II. Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Experimental Protocol: Step-by-Step Handling Procedure
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards and safety precautions.[1]
-
Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above. Gloves should be inspected for any signs of degradation before use.[1]
-
Prepare Workspace: Ensure you are working in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of flammable vapors.[1][5][7] Remove all potential ignition sources from the vicinity, including open flames, hot surfaces, and spark-producing equipment.[1][5][7][8]
-
Dispense Chemical: When dispensing this compound, do so within the fume hood. Use only non-sparking tools to handle the container.[1]
-
Transport: If the chemical needs to be transported within the lab, use a secondary container to minimize the risk of spills.
-
Use in Experiment: During the experiment, keep the container tightly closed when not in use.[5] Be mindful of static electricity, which can be generated when pouring and can act as an ignition source.[7]
-
Clean Work Area: After completing your work, decontaminate the work surface.
-
Remove and Decontaminate PPE: Remove your PPE in a designated area, taking care to avoid contaminating your skin. Dispose of single-use items, such as gloves, in the appropriate waste stream.
-
Wash Hands: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1]
III. Disposal Plan for this compound Waste
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.
Experimental Protocol: Step-by-Step Disposal Procedure
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly halogenated solvents, as this can complicate and increase the cost of disposal.[9]
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, properly labeled "non-halogenated organic waste" container.[10]
-
The container should be made of a compatible material and have a secure, tight-fitting lid to prevent the escape of vapors.[11]
-
Store the waste container in a flammable storage cabinet away from ignition sources.[5]
-
-
Contaminated Solid Waste:
-
Items such as used gloves, paper towels, and other absorbent materials that have come into contact with this compound should be collected in a separate, clearly labeled bag or container for solid chemical waste.[11]
-
-
Contaminated Sharps:
-
Any sharps (needles, broken glass, etc.) contaminated with this compound must be placed in a puncture-proof sharps container that is labeled as hazardous chemical waste.[11]
-
-
Container Disposal:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1] After rinsing, the container can be punctured to render it unusable and disposed of according to institutional guidelines, which may include recycling or landfill disposal.[1]
-
-
Arrange for Pickup: Once the waste containers are full, arrange for them to be collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[12] Do not pour any amount of this compound down the drain.[11]
References
- 1. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
- 2. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 3. mcrsafety.com [mcrsafety.com]
- 4. wisha-training.lni.wa.gov [wisha-training.lni.wa.gov]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 10. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 11. web.mit.edu [web.mit.edu]
- 12. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
